molecular formula C23H33NO6 B15582272 JBIR-22

JBIR-22

Katalognummer: B15582272
Molekulargewicht: 419.5 g/mol
InChI-Schlüssel: DIFKWHRMEGFLSD-VKGVOXGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

JBIR-22 is a useful research compound. Its molecular formula is C23H33NO6 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C23H33NO6

Molekulargewicht

419.5 g/mol

IUPAC-Name

(2S)-2-[[(2S,4E)-4-[[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-2-hydroxy-3-methylbutanoic acid

InChI

InChI=1S/C23H33NO6/c1-12(2)23(30,22(28)29)11-16-19(25)18(21(27)24(16)4)20(26)17-13(3)9-10-14-7-5-6-8-15(14)17/h9-10,12-17,26,30H,5-8,11H2,1-4H3,(H,28,29)/b20-18+/t13-,14+,15-,16-,17-,23-/m0/s1

InChI-Schlüssel

DIFKWHRMEGFLSD-VKGVOXGZSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of JBIR-22

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JBIR-22 is a naturally occurring tetramic acid derivative that has been identified as a potent and specific inhibitor of protein-protein interactions (PPIs). Its primary mechanism of action is the disruption of the homodimerization of the Proteasome Assembly Chaperone 3 (PAC3). By interfering with this crucial step in the biogenesis of the 20S proteasome, this compound effectively impedes the formation of new proteasomes, leading to a gradual decrease in cellular proteolytic capacity and subsequent cytotoxicity, particularly in cancer cell lines. This guide provides a detailed overview of the molecular mechanism, quantitative activity, experimental protocols, and relevant biological pathways associated with this compound.

Mechanism of Action of this compound

This compound functions as a specific inhibitor of the homodimerization of Proteasome Assembly Chaperone 3 (PAC3).[1] PAC3 is an essential chaperone protein involved in the early stages of 20S proteasome assembly. The 20S proteasome is the catalytic core of the 26S proteasome, the primary machinery for regulated protein degradation in eukaryotic cells.

The assembly of the 20S proteasome is a highly regulated process that involves the ordered association of 28 protein subunits into a cylindrical structure composed of four stacked heptameric rings (α7β7β7α7). This assembly is facilitated by several dedicated chaperone proteins, including PAC1, PAC2, PAC3, and PAC4.

Specifically, PAC3 forms a heterodimer with PAC4, and this complex is crucial for the correct assembly of the α-ring, which serves as a template for the subsequent assembly of the β-rings. The homodimerization of PAC3 is a critical step for its chaperone function. By binding to PAC3, this compound prevents this self-association, thereby disrupting the formation of functional PAC3 chaperones. This, in turn, inhibits the proper assembly of the α-ring, leading to a failure in the biogenesis of new 20S proteasomes. Consequently, the cell's ability to degrade damaged or unwanted proteins is diminished, which can trigger apoptosis and cell death.

Signaling Pathway of this compound Action

The following diagram illustrates the inhibitory effect of this compound on the proteasome assembly pathway.

JBIR22_Mechanism cluster_0 Normal Proteasome Assembly cluster_1 Inhibition by this compound PAC3_monomer1 PAC3 Monomer PAC3_dimer PAC3 Homodimer PAC3_monomer1->PAC3_dimer PAC3_monomer2 PAC3 Monomer PAC3_monomer2->PAC3_dimer alpha_ring α-Ring Assembly PAC3_dimer->alpha_ring alpha_subunits α Subunits alpha_subunits->alpha_ring proteasome_20S 20S Proteasome alpha_ring->proteasome_20S JBIR22 This compound inhibited_complex Inactive PAC3-JBIR-22 Complex JBIR22->inhibited_complex PAC3_monomer3 PAC3 Monomer PAC3_monomer3->inhibited_complex PAC3_monomer4 PAC3 Monomer blocked_assembly Blocked α-Ring Assembly inhibited_complex->blocked_assembly Inhibition

Figure 1: Mechanism of this compound action on proteasome assembly.

Quantitative Data Summary

The inhibitory and cytotoxic activities of this compound have been quantified in various assays. The following table summarizes the key quantitative data.

ParameterDescriptionValueReference
IC50 Inhibition of PAC3 homodimerization in an in vitro protein fragment complementation assay.0.2 µM[1]
IC50 Cytotoxicity against HeLa (human cervical carcinoma) cells after 120 hours of treatment.190 nM[1]
IC50 Inhibition of T-cell factor-7/β-catenin protein-protein interaction.6 µM[1]
IC50 Inhibition of PAC1/PAC2 protein-protein interaction.6 µM[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound.

In Vitro Protein Fragment Complementation Assay (PCA) for PAC3 Homodimerization

This assay was utilized to screen for and quantify the inhibition of PAC3 homodimerization by this compound. The principle of the assay is that the interaction of two target proteins, each fused to a non-functional fragment of a reporter protein (monomeric Kusabira-Green fluorescent protein, mKG), brings the fragments into close proximity, allowing them to reconstitute a functional, fluorescent reporter.

Materials:

  • Plasmids encoding PAC3 fused to the N-terminal fragment of mKG (mKG-N) and PAC3 fused to the C-terminal fragment of mKG (mKG-C).

  • Wheat germ cell-free protein synthesis system.

  • This compound or other test compounds.

  • 384-well microplates.

  • Fluorescence plate reader.

Protocol:

  • Protein Expression: The fusion proteins (PAC3-mKG-N and PAC3-mKG-C) are expressed using a wheat germ cell-free protein synthesis system according to the manufacturer's instructions.

  • Compound Incubation: 1 µL of a test compound solution (e.g., this compound in DMSO) is added to the wells of a 384-well plate.

  • Addition of Fusion Proteins: 10 µL of the PAC3-mKG-N and PAC3-mKG-C expression solutions are mixed and added to the wells containing the test compound.

  • Incubation: The plate is incubated at 16 °C for 12 hours to allow for protein interaction and mKG reconstitution.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 515 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity of the wells with the test compound to that of the control wells (containing DMSO only). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

PCA_Workflow cluster_0 Assay Preparation cluster_1 Screening/Assay cluster_2 Data Analysis express_N Express PAC3-mKG-N Fusion Protein add_proteins Add PAC3-mKG-N and PAC3-mKG-C to Well express_N->add_proteins express_C Express PAC3-mKG-C Fusion Protein express_C->add_proteins add_compound Add this compound to Microplate Well add_compound->add_proteins incubate Incubate at 16°C for 12 hours add_proteins->incubate measure Measure Fluorescence (Ex: 485 nm, Em: 515 nm) incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Figure 2: Experimental workflow for the PCA-based screening of this compound.
Long-Term Cytotoxicity Assay in HeLa Cells

This assay was performed to evaluate the long-term effect of this compound on the viability of a cancer cell line.

Materials:

  • HeLa (human cervical carcinoma) cells.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • 96-well cell culture plates.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Dimethyl sulfoxide (B87167) (DMSO).

  • Microplate reader.

Protocol:

  • Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 2 x 103 cells per well in 100 µL of complete DMEM. The plates are incubated at 37 °C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: A serial dilution of this compound in complete DMEM is prepared. The culture medium is removed from the wells and replaced with 100 µL of the medium containing different concentrations of this compound. Control wells receive medium with DMSO at the same final concentration as the treated wells.

  • Long-Term Incubation: The plates are incubated for 120 hours (5 days) at 37 °C and 5% CO2.

  • MTT Assay: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance at 570 nm is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the this compound concentration.

Conclusion

This compound represents a significant discovery in the field of proteasome-targeted therapies. Its unique mechanism of action, specifically inhibiting the homodimerization of the proteasome assembly chaperone PAC3, distinguishes it from direct proteasome inhibitors. This targeted approach offers the potential for a more gradual and potentially less toxic modulation of proteasome activity. The in-depth understanding of its mechanism, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for further preclinical and clinical development of this compound and analogous compounds as novel anticancer agents. The provided methodologies can be adapted for the screening and characterization of other PPI inhibitors targeting the proteasome assembly pathway.

References

JBIR-22: A Technical Guide to a Novel Proteasome Assembly Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBIR-22 is a naturally occurring tetramic acid derivative that has been identified as a potent and specific inhibitor of proteasome assembly. By disrupting the homodimerization of the proteasome assembly chaperone PAC3, this compound offers a unique mechanism of action for targeting the ubiquitin-proteasome system, a critical pathway in cellular homeostasis and a validated target in cancer therapy. This document provides a comprehensive technical overview of this compound, including its mechanism of action, available quantitative data, detailed experimental protocols for its characterization, and an exploration of the signaling pathways it perturbs.

Introduction

The 26S proteasome is a multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. Its catalytic core, the 20S proteasome, is a barrel-shaped structure composed of four stacked heptameric rings. The assembly of this intricate machinery is a highly regulated process facilitated by a suite of dedicated proteasome assembly chaperones (PACs).

This compound, a natural product isolated from the fungus Penicillium sp., has emerged as a first-in-class small molecule inhibitor that specifically targets the assembly of the 20S proteasome. Unlike clinically approved proteasome inhibitors that target the catalytic activity of the mature 20S proteasome, this compound acts at an earlier stage by preventing the proper formation of the proteasome complex. This novel mechanism of action presents a promising new avenue for therapeutic intervention, particularly in oncology.

Mechanism of Action: Inhibition of PAC3 Homodimerization

The primary molecular target of this compound is the proteasome assembly chaperone 3 (PAC3). PAC3 functions as a homodimer and, in concert with PAC4, plays a crucial role in the initial stages of 20S proteasome assembly, specifically in the formation of the α-ring.[1][2] The PAC3-PAC4 heterodimer is thought to act as a molecular matchmaker, stabilizing the α4-α5-α6 subcomplex during the assembly of the complete heptameric α-ring.[2]

This compound disrupts this critical assembly step by inhibiting the homodimerization of PAC3.[3] By binding to PAC3, this compound prevents the formation of the functional PAC3 homodimer, thereby impairing its ability to participate in α-ring formation. This disruption of the initial steps of proteasome biogenesis leads to a deficit of mature, functional 20S proteasomes within the cell.

JBIR-22_Mechanism_of_Action cluster_0 Normal 20S Proteasome Assembly cluster_1 Inhibition by this compound PAC3_mono1 PAC3 (monomer) PAC3_dimer PAC3 Homodimer PAC3_mono1->PAC3_dimer PAC3_mono2 PAC3 (monomer) PAC3_mono2->PAC3_dimer PAC3_PAC4 PAC3-PAC4 Heterodimer PAC3_dimer->PAC3_PAC4 PAC4 PAC4 PAC4->PAC3_PAC4 alpha_ring α-ring Assembly PAC3_PAC4->alpha_ring alpha_subunits α-subunits (α4, α5, α6) alpha_subunits->alpha_ring proteasome_20S Mature 20S Proteasome alpha_ring->proteasome_20S JBIR22 This compound PAC3_JBIR22 PAC3-JBIR-22 Complex JBIR22->PAC3_JBIR22 PAC3_mono3 PAC3 (monomer) PAC3_mono3->PAC3_JBIR22 PAC3_JBIR22->PAC3_dimer blocked PAC3 Homodimerization Blocked PAC3_JBIR22->blocked

Figure 1: Mechanism of Action of this compound. This compound inhibits the homodimerization of PAC3, a critical step in the assembly of the 20S proteasome α-ring.

Quantitative Data

To date, the publicly available quantitative data for this compound is primarily focused on its direct inhibitory effect on PAC3 homodimerization and its resulting cytotoxicity. Further studies are required to fully characterize its impact on the catalytic activities of the proteasome and its broader cytotoxic profile.

ParameterValueCell Line/SystemReference
PAC3 Homodimerization Inhibition (IC50) 0.2 µMIn vitro Protein Fragment Complementation Assay (PCA)[3]
Cytotoxicity "Long-term cytotoxicity"HeLa[3]
Effect on Proteasome Catalytic Activity Data not available--
Cytotoxicity (IC50) Data not availableVarious Cancer Cell Lines-

Table 1: Summary of Quantitative Data for this compound

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound and similar proteasome assembly inhibitors.

Protein-Fragment Complementation Assay (PCA) for PAC3 Homodimerization Inhibition

This assay is designed to quantify the inhibitory effect of compounds on the homodimerization of PAC3 in vitro. The principle involves the reconstitution of a reporter protein (e.g., monomeric Kusabira-Green fluorescent protein, mKG) from two non-functional fragments when brought into proximity by the interacting target proteins.

Materials:

  • Plasmids encoding PAC3 fused to the N-terminal fragment of mKG (mKG-N) and PAC3 fused to the C-terminal fragment of mKG (mKG-C).

  • Wheat germ cell-free protein synthesis system.

  • This compound or other test compounds.

  • 384-well microplates.

  • Fluorescence plate reader.

Protocol:

  • Protein Synthesis: Synthesize the mKG-N-PAC3 and mKG-C-PAC3 fusion proteins using a wheat germ cell-free protein synthesis system according to the manufacturer's instructions.

  • Compound Incubation: In a 384-well plate, add 1 µL of test compound (e.g., this compound dissolved in DMSO) to the wells.

  • Addition of First Fusion Protein: Add 10 µL of the mKG-N-PAC3 synthesis reaction to each well and incubate for 1 hour at 25°C to allow for compound-protein interaction.

  • Addition of Second Fusion Protein: Add 10 µL of the mKG-C-PAC3 synthesis reaction to each well.

  • Incubation and Measurement: Incubate the plate for 17 hours at 16°C in the dark. Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for mKG (e.g., 488 nm and 518 nm, respectively).

  • Data Analysis: Calculate the percent inhibition of PAC3 homodimerization relative to a DMSO control. Determine the IC50 value by fitting the dose-response data to a suitable model.

PCA_Workflow start Start synthesis Synthesize mKG-N-PAC3 and mKG-C-PAC3 fusion proteins start->synthesis plate_prep Add test compound (e.g., this compound) to 384-well plate synthesis->plate_prep add_protein1 Add mKG-N-PAC3 and incubate plate_prep->add_protein1 add_protein2 Add mKG-C-PAC3 add_protein1->add_protein2 incubate Incubate for 17 hours at 16°C add_protein2->incubate measure Measure fluorescence intensity incubate->measure analyze Calculate % inhibition and IC50 measure->analyze end_node End analyze->end_node

Figure 2: Workflow for the Protein-Fragment Complementation Assay (PCA).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, HCT116, MCF-7).

  • 96-well cell culture plates.

  • This compound or other test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Proteasome Activity Assay

This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates or with purified proteasomes.

Materials:

  • Cell lysates or purified 20S/26S proteasomes.

  • Fluorogenic proteasome substrates:

    • Chymotrypsin-like: Suc-LLVY-AMC

    • Trypsin-like: Boc-LRR-AMC

    • Caspase-like: Z-LLE-AMC

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT, 2 mM ATP).

  • This compound or other test compounds.

  • 96-well black plates.

  • Fluorescence plate reader.

Protocol:

  • Reaction Setup: In a 96-well black plate, add cell lysate or purified proteasome to the assay buffer.

  • Compound Incubation: Add this compound at various concentrations and incubate for 30 minutes at 37°C.

  • Substrate Addition: Add the specific fluorogenic substrate to each well.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 1-2 hours at 37°C (Excitation: ~360-380 nm, Emission: ~460 nm).

  • Data Analysis: Determine the rate of substrate cleavage (slope of the linear phase of the reaction). Calculate the percent inhibition of each proteasomal activity relative to a vehicle control.

Signaling Pathways Affected by Proteasome Assembly Inhibition

Inhibition of proteasome assembly by this compound leads to a depletion of functional proteasomes, which in turn affects numerous downstream signaling pathways critical for cell survival and proliferation. The accumulation of ubiquitinated proteins and the disruption of regulated protein degradation trigger cellular stress responses and can ultimately lead to apoptosis.

JBIR-22_Signaling_Pathways cluster_downstream Downstream Consequences JBIR22 This compound PAC3_dimer PAC3 Homodimerization JBIR22->PAC3_dimer Proteasome_Assembly 20S Proteasome Assembly PAC3_dimer->Proteasome_Assembly Proteasome_Function Proteasome Function Proteasome_Assembly->Proteasome_Function Ub_Proteins Accumulation of Ubiquitinated Proteins Proteasome_Function->Ub_Proteins NFkB NF-κB Pathway Inhibition (IκBα accumulation) Proteasome_Function->NFkB p53 p53 Stabilization Proteasome_Function->p53 ER_Stress Endoplasmic Reticulum (ER) Stress (Unfolded Protein Response) Ub_Proteins->ER_Stress JNK JNK Pathway Activation ER_Stress->JNK Apoptosis Apoptosis ER_Stress->Apoptosis NFkB->Apoptosis p53->Apoptosis JNK->Apoptosis

Figure 3: Signaling Pathways Affected by this compound-Mediated Proteasome Assembly Inhibition.

Key pathways affected include:

  • Accumulation of Ubiquitinated Proteins and ER Stress: The failure to degrade misfolded and regulatory proteins leads to their accumulation, inducing the Unfolded Protein Response (UPR) and endoplasmic reticulum (ER) stress, which can trigger apoptosis.

  • NF-κB Pathway Inhibition: The proteasome is responsible for degrading IκBα, the inhibitor of the NF-κB transcription factor. Inhibition of proteasome function leads to the accumulation of IκBα, thereby preventing NF-κB activation and the transcription of its pro-survival target genes.

  • p53 Stabilization: The tumor suppressor protein p53 is a short-lived protein that is degraded by the proteasome. Proteasome inhibition leads to the stabilization and activation of p53, promoting cell cycle arrest and apoptosis.

  • JNK Pathway Activation: Cellular stress, including ER stress, can lead to the activation of the c-Jun N-terminal kinase (JNK) pathway, which is a key mediator of apoptosis.

Conclusion and Future Directions

This compound represents a promising new class of anti-cancer agents that target the ubiquitin-proteasome system through a novel mechanism. By inhibiting the assembly of the 20S proteasome via the disruption of PAC3 homodimerization, this compound offers the potential for a distinct therapeutic window and a different spectrum of activity compared to currently available proteasome inhibitors.

Further research is warranted to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

  • Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a broad panel of cancer cell lines to identify sensitive tumor types.

  • Elucidation of Effects on Proteasome Catalytic Activity: Quantifying the impact of this compound on the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in various cell types.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy and safety profile of this compound in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

The continued investigation of this compound and other proteasome assembly inhibitors holds the potential to deliver a new generation of targeted therapies for the treatment of cancer and other diseases characterized by dysregulated protein homeostasis.

References

Unveiling JBIR-22: A Potent Inhibitor of Proteasome Assembly

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide on the natural product JBIR-22 has been compiled, detailing its discovery, biological origin, and mechanism of action. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth understanding of this promising molecule, which has been identified as the first tetramic acid derivative to inhibit protein-protein interactions essential for proteasome formation.

This compound was discovered through a screening of a natural product library for inhibitors of the homodimerization of Proteasome Assembly Chaperone 3 (PAC3).[1][2] This interaction is a critical step in the assembly of the 20S proteasome, a key cellular machine responsible for protein degradation. By disrupting PAC3 homodimerization, this compound presents a novel mechanism for potentially modulating cellular processes controlled by the proteasome. The clinical success of proteasome inhibitors like bortezomib (B1684674) underscores the therapeutic potential of targeting this pathway.[3][4]

Origin and Discovery

This compound is a microbial metabolite, though the specific producing organism was not detailed in the initial discovery. It was identified from a vast natural product library containing metabolites from microorganisms, plants, and marine sources.[2] The discovery was facilitated by a protein fragment complementation assay (PCA) designed to detect the inhibition of PAC3-PAC3 interaction.[1][2]

Chemical Structure and Properties

This compound belongs to the tetramic acid class of natural products and features an unusual 4,4-disubstituted glutamic acid unit.[3][4] Its complex stereochemistry was definitively assigned through total synthesis, which also provided a scalable route to the molecule and its analogs for further investigation.[3][4]

Quantitative Biological and Chemical Data

The biological activity and chemical properties of this compound have been quantified in several studies. This data is summarized below for clarity and comparative analysis.

ParameterValueReference
Biological Activity
IC50 (PAC3 Homodimerization)0.2 µM[2]
Physicochemical Properties
Molecular FormulaC28H39NO6
Molecular Weight485.61 g/mol
Synthetic Yields
Overall Yield (Diastereomer 2a)10.1% (10 steps)[3]
Overall Yield (Diastereomer 2b)11.3% (10 steps)[3]

Mechanism of Action: Inhibition of Proteasome Assembly

The 20S proteasome is a cylindrical complex composed of four stacked rings: two outer α-rings and two inner β-rings. Its assembly is a highly regulated process involving several proteasome assembly chaperones (PACs). PAC3, in complex with PAC4, plays a crucial role in the formation of the α-ring. The homodimerization of PAC3 is a key step in this process. This compound directly interferes with this homodimerization, thereby disrupting the assembly of a functional proteasome.

Proteasome_Assembly_Inhibition cluster_0 Normal Proteasome Assembly cluster_1 Inhibition by this compound PAC3_monomer1 PAC3 Monomer PAC3_dimer PAC3 Homodimer PAC3_monomer1->PAC3_dimer PAC3_monomer2 PAC3 Monomer PAC3_monomer2->PAC3_dimer alpha_ring α-ring Assembly PAC3_dimer->alpha_ring proteasome Functional 20S Proteasome alpha_ring->proteasome JBIR22 This compound blocked Dimerization Blocked JBIR22->blocked PAC3_monomer3 PAC3 Monomer PAC3_monomer3->blocked PAC3_monomer4 PAC3 Monomer PAC3_monomer4->blocked

Inhibition of PAC3 homodimerization by this compound.

Experimental Protocols

Protein Fragment Complementation Assay (PCA) for PAC3 Homodimerization Inhibition

The discovery of this compound utilized an in vitro PCA with monomeric Kusabira-Green (mKG) fluorescent protein.[1]

  • Construct Preparation: The N-terminal fragment of mKG is fused to one PAC3 protein, and the C-terminal fragment of mKG is fused to another PAC3 protein.

  • In Vitro Protein Synthesis: The fusion proteins are synthesized using a cell-free protein synthesis system (e.g., wheat germ extract).

  • Screening:

    • The test compound (from the natural product library) is incubated with one of the PAC3-mKG fragment fusion proteins.

    • The second PAC3-mKG fragment fusion protein is then added to the mixture.

  • Detection: If the PAC3 proteins interact (homodimerize), the mKG fragments are brought into proximity, allowing the fluorophore to reconstitute and emit a fluorescent signal. An inhibitor like this compound prevents this interaction, leading to a decrease or absence of fluorescence. The fluorescence intensity is measured using a plate reader.

Total Synthesis of this compound

A convergent total synthesis was developed to confirm the structure and stereochemistry of this compound.[3][4] The key steps involved the stereoselective synthesis of a masked 4,4-disubstituted glutamic acid derivative and its coupling with a β-ketothioester fragment, followed by a Lacey–Dieckmann condensation to form the tetramic acid core.

Total_Synthesis_Workflow cluster_frags Fragment Synthesis glutamic_acid Masked 4,4-disubstituted Glutamic Acid Synthesis coupling Silver Trifluoroacetate Mediated Coupling glutamic_acid->coupling keto_thioester β-ketothioester Fragment Synthesis keto_thioester->coupling cyclization Lacey–Dieckmann Condensation coupling->cyclization final_product This compound cyclization->final_product

Convergent total synthesis strategy for this compound.

Future Directions

The unique mechanism of action of this compound makes it a valuable tool for studying the intricacies of proteasome assembly and a potential starting point for the development of novel therapeutics. Further research is warranted to explore its activity in various disease models and to optimize its pharmacological properties through medicinal chemistry efforts. The total synthesis route provides a robust platform for generating structural analogs to probe the structure-activity relationship and to develop more potent and selective inhibitors.

References

The Role of JBIR-22 in Inhibiting PAC3 Homodimerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the natural product JBIR-22 as a potent inhibitor of the homodimerization of Proteasome Assembly Chaperone 3 (PAC3). The inhibition of this protein-protein interaction presents a novel strategy for targeting proteasome assembly, a critical process in cellular function and a validated target in oncology. This document outlines the quantitative data supporting the inhibitory action of this compound, details the experimental methodologies used to ascertain its function, and visualizes the relevant biological pathways and experimental workflows.

Introduction

The 26S proteasome is a large multi-protein complex responsible for the degradation of ubiquitinated proteins, playing a central role in cellular homeostasis, cell cycle regulation, and signal transduction. Its proper assembly is a complex and highly regulated process involving a series of chaperone proteins. Among these, Proteasome Assembly Chaperone 3 (PAC3) is essential for the formation of the 20S core particle's α-ring. PAC3 functions primarily as a heterodimer with PAC4, guiding the correct incorporation of α-subunits. However, PAC3 also exists as a homodimer, and the disruption of this homodimerization has been identified as a potential therapeutic intervention point.

This compound, a tetramic acid-containing natural product, was identified from a fungal metabolite library as a specific inhibitor of PAC3 homodimerization.[1] Its discovery has opened new avenues for the development of small molecule inhibitors targeting the initial stages of proteasome biogenesis. This guide will delve into the technical details of this compound's mechanism of action and the experimental basis for its characterization.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified through in vitro assays, providing key metrics for its biological activity. The available data is summarized in the tables below for clear comparison.

Table 1: In Vitro Inhibition of PAC3 Homodimerization by this compound

ParameterValueAssaySource
IC500.2 µMProtein Fragment Complementation Assay (PCA) with mKG[1]

Table 2: Cytotoxicity of this compound

Cell LineParameterValueIncubation TimeSource
HeLaIC5068 µM120 hours[1]

Signaling Pathways and Mechanism of Action

PAC3 plays a critical role in the early stages of 20S proteasome assembly. It forms a heterodimer with PAC4, and this complex acts as a chaperone for the assembly of the α-ring, a seven-membered ring structure that forms the foundation of the 20S proteasome. The PAC3-PAC4 heterodimer specifically facilitates the correct positioning of the α4, α5, and α6 subunits. While the heterodimer is the primary functional unit in this process, the existence of PAC3 homodimers suggests a potential regulatory or alternative function. This compound's inhibitory action on PAC3 homodimerization is hypothesized to interfere with the availability or proper functioning of PAC3, thereby disrupting the α-ring assembly and, consequently, the entire proteasome biogenesis.

Proteasome α-Ring Assembly Pathway

The following diagram illustrates the initial steps of the 20S proteasome α-ring assembly, highlighting the role of PAC3.

Proteasome_Alpha_Ring_Assembly cluster_0 α-Subunit Pool cluster_1 Chaperone Pool a1 α1 Assembly_Intermediate α-Ring Assembly Intermediate a1->Assembly_Intermediate a2 α2 a2->Assembly_Intermediate a3 α3 a3->Assembly_Intermediate a4 α4 a4->Assembly_Intermediate a5 α5 a5->Assembly_Intermediate a6 α6 a6->Assembly_Intermediate a7 α7 a7->Assembly_Intermediate PAC1_2 PAC1-PAC2 Heterodimer PAC1_2->Assembly_Intermediate PAC3_4 PAC3-PAC4 Heterodimer PAC3_4->Assembly_Intermediate PAC3_homo PAC3 Homodimer PAC3_homo->PAC3_4 Contributes to functional PAC3 pool Alpha_Ring Complete α-Ring Assembly_Intermediate->Alpha_Ring JBIR22 This compound JBIR22->PAC3_homo Inhibits

Figure 1: Proteasome α-Ring Assembly Pathway and the point of this compound intervention.

Experimental Protocols

The identification of this compound as a PAC3 homodimerization inhibitor was achieved through a high-throughput screening campaign utilizing an in vitro protein fragment complementation assay (PCA).

In Vitro Protein Fragment Complementation Assay (PCA) for Screening PAC3 Homodimerization Inhibitors

This protocol is based on the methodology described in the discovery of this compound.[1]

Principle: The assay relies on the reconstitution of a fluorescent protein, monomeric Kusabira-Green (mKG), from two non-fluorescent fragments. Each fragment is fused to a PAC3 protein. When two PAC3 molecules homodimerize, the mKG fragments are brought into close proximity, allowing them to refold and emit a fluorescent signal. Inhibitors of homodimerization prevent this reconstitution, leading to a decrease in fluorescence.

Materials:

  • pET-based expression vectors for N-terminal mKG fragment fused to PAC3 (mKG(N)-PAC3) and C-terminal mKG fragment fused to PAC3 (mKG(C)-PAC3).

  • Wheat germ cell-free protein synthesis system.

  • Natural product library for screening.

  • This compound as a positive control.

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • 384-well or 1536-well microplates.

  • Fluorescence plate reader.

Procedure:

  • Protein Expression: Synthesize mKG(N)-PAC3 and mKG(C)-PAC3 proteins using a wheat germ cell-free protein synthesis system according to the manufacturer's instructions.

  • Assay Setup:

    • In a microplate, add the test compounds from the natural product library to the assay buffer.

    • Add the mKG(N)-PAC3 and mKG(C)-PAC3 protein solutions to each well.

    • Include negative controls (vehicle only) and positive controls (known inhibitor, if available).

  • Incubation: Incubate the microplate at room temperature for a defined period (e.g., 2-4 hours) to allow for protein interaction and fluorescence development.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for mKG.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound relative to the negative control.

    • Identify "hit" compounds that show significant inhibition of the fluorescent signal.

    • Perform dose-response experiments for hit compounds to determine their IC50 values.

Experimental Workflow for this compound Discovery

The following diagram outlines the logical flow of the screening process that led to the identification of this compound.

JBIR22_Discovery_Workflow A Natural Product Library (Fungal Metabolites) B High-Throughput Screening (in vitro PCA with mKG-PAC3) A->B C Identification of 'Hit' Extracts (Inhibition of Fluorescence) B->C D Bioassay-Guided Fractionation of Active Extracts C->D E Isolation and Structural Elucidation of this compound D->E F Confirmation of Activity (IC50 Determination for pure this compound) E->F G Cell-Based Assays (Cytotoxicity, etc.) F->G

Figure 2: Workflow for the discovery and initial characterization of this compound.

Conclusion

This compound represents a significant discovery in the field of proteasome biology and drug development. As a potent and specific inhibitor of PAC3 homodimerization, it provides a valuable chemical tool for further dissecting the intricacies of proteasome assembly. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and scientists working to understand and exploit this novel therapeutic strategy. Further investigation into the precise binding mode of this compound on PAC3 and its effects on the broader cellular proteostasis network will be crucial for its potential translation into a clinical candidate.

References

Unveiling the Bioactivity of JBIR-22: A Technical Guide to a Novel Proteasome Assembly Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBIR-22 is a naturally occurring tetramic acid compound that has garnered significant interest within the scientific community for its unique biological activity. Identified as a potent protein-protein interaction (PPI) inhibitor, this compound specifically targets the intricate machinery of proteasome assembly, a fundamental process for cellular homeostasis.[1][2][3] This technical guide provides a comprehensive overview of the biological activity of this compound, its mechanism of action, and the experimental methodologies relevant to its study.

Core Biological Activity: Inhibition of PAC3 Homodimerization

The primary biological target of this compound is the Proteasome Assembly Chaperone 3 (PAC3).[1][2] this compound disrupts the homodimerization of PAC3, a critical step in the early stages of 20S proteasome formation.[1][2] PAC3, in a heterodimeric complex with PAC4, plays a crucial role in the correct assembly of the α-ring, which serves as the foundation for the entire 20S proteasome structure. By inhibiting PAC3 homodimerization, this compound effectively disrupts the proteasome assembly pathway, leading to a potential downstream accumulation of misfolded or damaged proteins that would normally be targeted for degradation.

While the inhibitory action of this compound on PAC3 homodimerization has been qualitatively established, specific quantitative data, such as a half-maximal inhibitory concentration (IC50) value, is not publicly available in the current scientific literature.

The Proteasome Assembly Pathway and the Role of PAC3

The 26S proteasome is a large, multi-subunit complex responsible for the degradation of ubiquitinated proteins. Its catalytic core, the 20S proteasome, is composed of four stacked heptameric rings (two outer α-rings and two inner β-rings). The assembly of this complex is a highly regulated process involving several chaperone proteins.

The formation of the α-ring is a critical initial step, and this is where PAC3 exerts its function. PAC3 forms a heterodimer with PAC4, and this complex is essential for the correct incorporation and positioning of the α-subunits to form a functional α-ring. Disruption of PAC3 function, as achieved by this compound, can lead to aberrant α-ring formation and ultimately impair the production of functional 20S proteasomes.

Proteasome_Assembly_Pathway cluster_alpha_ring α-Ring Assembly cluster_beta_ring β-Ring Assembly cluster_20S 20S Proteasome Maturation alpha_subunits α-Subunits PAC1_PAC2 PAC1-PAC2 alpha_subunits->PAC1_PAC2 PAC3_PAC4 PAC3-PAC4 alpha_subunits->PAC3_PAC4 alpha_ring α-Ring PAC1_PAC2->alpha_ring PAC3_PAC4->alpha_ring beta_subunits β-Subunits alpha_ring->beta_subunits half_proteasome Half-Proteasome (α-ring + β-ring) beta_subunits->half_proteasome two_halves 2 x Half-Proteasome pre_20S Pre-20S Proteasome two_halves->pre_20S mature_20S Mature 20S Proteasome pre_20S->mature_20S JBIR22 This compound JBIR22->PAC3_PAC4 Inhibits PAC3 homodimerization

Figure 1: Simplified signaling pathway of 20S proteasome assembly and the inhibitory action of this compound.

Data Presentation

As specific quantitative data for this compound's biological activity is not available, the following table summarizes the qualitative findings.

CompoundTargetActivity
This compound Proteasome Assembly Chaperone 3 (PAC3)Inhibits homodimerization

Experimental Protocols

While a specific protocol for the this compound-PAC3 interaction is not detailed in the literature, a generalized experimental workflow for assessing the inhibition of protein-protein interactions can be adapted. A common and effective method is the Co-Immunoprecipitation (Co-IP) assay followed by Western Blotting.

Generalized Protocol for Co-Immunoprecipitation to Assess Inhibition of PAC3 Homodimerization

1. Cell Culture and Treatment:

  • Culture a suitable human cell line (e.g., HEK293T) expressing tagged versions of PAC3 (e.g., FLAG-PAC3 and HA-PAC3).

  • Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration.

2. Cell Lysis:

  • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease inhibitors to maintain protein-protein interactions.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Immunoprecipitation:

  • Incubate the cell lysate with an antibody specific to one of the tags (e.g., anti-FLAG antibody) conjugated to magnetic or agarose (B213101) beads. This will capture the tagged PAC3 and any interacting partners.

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

4. Elution and Western Blotting:

  • Elute the protein complexes from the beads.

  • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with antibodies against both tags (e.g., anti-FLAG and anti-HA antibodies) to detect both the immunoprecipitated protein and its co-immunoprecipitated partner.

5. Analysis:

  • A decrease in the amount of co-immunoprecipitated HA-PAC3 in the presence of this compound would indicate inhibition of PAC3 homodimerization. The results can be quantified by densitometry.

CoIP_Workflow start Start: Cells expressing FLAG-PAC3 & HA-PAC3 treatment Treat with this compound or Vehicle start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitation with anti-FLAG beads lysis->ip wash Wash beads ip->wash elution Elute protein complexes wash->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blot (probe for FLAG & HA) sds_page->western_blot analysis Analyze for decreased HA-PAC3 signal western_blot->analysis end End: Determine inhibition analysis->end

Figure 2: Generalized experimental workflow for a Co-Immunoprecipitation assay to study this compound's effect.

Conclusion

This compound represents a promising class of natural products that target the essential cellular process of proteasome assembly. Its specific inhibition of PAC3 homodimerization provides a valuable tool for studying the intricacies of this pathway and may offer a novel therapeutic strategy for diseases associated with proteasome dysfunction. Further research is warranted to quantify the inhibitory potency of this compound and to explore its full pharmacological potential. The methodologies and conceptual frameworks presented in this guide are intended to facilitate these future investigations.

References

JBIR-22: A Technical Guide to its Potential as an Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBIR-22 is a novel tetramic acid natural product that has emerged as a promising candidate for anticancer drug development. Its unique mechanism of action, targeting a critical step in proteasome biogenesis, distinguishes it from many existing chemotherapeutic agents. This document provides a comprehensive technical overview of this compound, summarizing its known biological activities, detailing the experimental protocols for its evaluation, and visualizing its mechanism of action through signaling and experimental workflow diagrams. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of a majority of intracellular proteins, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] The 26S proteasome, the central protease of the UPS, is a complex multi-subunit enzyme. Its catalytic core, the 20S proteasome, is formed through a highly regulated assembly process involving several proteasome-specific chaperones.[2][3] Cancer cells, with their high rates of proliferation and protein turnover, are particularly dependent on a functional proteasome, making it an attractive target for anticancer therapies.[4]

This compound is a natural product that has been identified as a potent inhibitor of a key step in proteasome assembly.[5][6] It belongs to the tetramic acid class of natural products and possesses a unique chemical structure, including an unnatural 4,4-disubstituted glutamic acid unit.[7][8] This guide will delve into the technical details of this compound's anticancer potential, focusing on its mechanism of action, quantitative biological data, and the experimental methodologies used for its characterization.

Mechanism of Action: Inhibition of Proteasome Assembly

This compound exerts its anticancer effect through a novel mechanism: the inhibition of the homodimerization of Proteasome Assembly Chaperone 3 (PAC3).[5][6] PAC3, in a heterodimeric complex with PAC4, is an essential chaperone that facilitates the assembly of the α-rings of the 20S proteasome.[2][3] By binding to PAC3, this compound prevents its homodimerization, a crucial step for its chaperone activity. This disruption in the early stages of proteasome biogenesis leads to an accumulation of improperly assembled proteasome precursors and a subsequent deficit of functional 20S proteasomes.[2][5]

The depletion of functional proteasomes has profound consequences for cancer cells. The inability to degrade regulatory proteins, including pro-apoptotic factors, can trigger programmed cell death (apoptosis).[1][9] This targeted disruption of proteasome formation makes this compound a highly specific and potentially less toxic therapeutic agent compared to direct proteasome inhibitors.

Signaling Pathway Diagram

JBIR22_Mechanism This compound Mechanism of Action cluster_proteasome_assembly 20S Proteasome Assembly PAC3_monomer PAC3 (monomer) PAC3_dimer PAC3 Homodimer PAC3_monomer->PAC3_dimer Dimerization Proteasome_Precursors Proteasome Precursors PAC3_dimer->Proteasome_Precursors Chaperones Assembly 20S_Proteasome Functional 20S Proteasome Proteasome_Precursors->20S_Proteasome Maturation Apoptosis Apoptosis Protein_Degradation Protein Degradation 20S_Proteasome->Protein_Degradation Enables This compound This compound This compound->Inhibition Inhibition->PAC3_dimer Inhibits Inhibition->Apoptosis Leads to accumulation of pro-apoptotic factors Cell_Death Cancer Cell Death Apoptosis->Cell_Death Cell_Survival Cell Survival Protein_Degradation->Cell_Survival Promotes

This compound inhibits PAC3 homodimerization, disrupting proteasome assembly and leading to apoptosis.

Quantitative Data

The following table summarizes the currently available quantitative data on the biological activity of this compound. All data is derived from in vitro assays.

ParameterTarget/Cell LineAssayValueReference
IC50 PAC3 HomodimerizationProtein Fragment Complementation Assay (PCA)0.2 µM[5][6]
IC50 HeLa (Human Cervical Carcinoma)Cytotoxicity Assay68 µM (at 120 hours)[5][6]
Effect HeLa (Human Cervical Carcinoma)Cytotoxicity AssayNo effect at 68 µM (at 48 hours)[5][6]

Note: The delayed cytotoxic effect is consistent with a mechanism that inhibits the synthesis of new proteasomes rather than directly inhibiting existing ones.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anticancer potential of this compound.

Protein Fragment Complementation Assay (PCA) for PAC3 Homodimerization Inhibition

This protocol is a generalized procedure based on standard PCA methods and the information available for this compound.[5][10][11]

Objective: To quantify the inhibitory effect of this compound on the homodimerization of PAC3 in vitro.

Principle: The PCA is used to study protein-protein interactions. In this assay, a reporter protein (e.g., monomeric Kusabira-Green fluorescent protein, mKG) is split into two non-functional fragments.[5] Each fragment is fused to one of the interacting proteins of interest (in this case, two PAC3 molecules). If the two proteins interact (dimerize), the fragments of the reporter protein are brought into close proximity, allowing them to refold and reconstitute a functional, detectable reporter. The signal from the reporter is proportional to the extent of protein-protein interaction.

Materials:

  • Expression vectors for PAC3 fused to the N-terminal fragment of mKG (PAC3-mKG-N) and PAC3 fused to the C-terminal fragment of mKG (PAC3-mKG-C).

  • E. coli or other suitable expression system for protein production.

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

  • This compound stock solution (in DMSO).

  • Assay buffer (e.g., PBS with 0.1% Tween-20).

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Protein Expression and Purification:

    • Transform E. coli with the expression vectors for PAC3-mKG-N and PAC3-mKG-C.

    • Induce protein expression (e.g., with IPTG).

    • Lyse the cells and purify the fusion proteins using affinity chromatography.

    • Determine the concentration of the purified proteins.

  • Assay Setup:

    • In a 96-well black microplate, add a fixed concentration of purified PAC3-mKG-N and PAC3-mKG-C to each well.

    • Add serial dilutions of this compound (or vehicle control, DMSO) to the wells.

    • Bring the final volume of each well to 100 µL with assay buffer.

    • Include control wells:

      • No this compound (maximum signal).

      • No proteins (background fluorescence).

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for protein interaction and reporter reconstitution.

  • Measurement:

    • Measure the fluorescence intensity in each well using a fluorescence plate reader (excitation/emission wavelengths appropriate for mKG).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the data to the maximum signal (no this compound) and express as a percentage of inhibition.

    • Plot the percentage of inhibition against the log of the this compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard protocol for determining the cytotoxic effects of a compound on a cancer cell line.[5][6][12]

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • HeLa cells (or other cancer cell line of interest).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution (in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • 96-well clear microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Harvest and count HeLa cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

    • Include control wells:

      • Cells with vehicle (DMSO) only (negative control).

      • Medium only (background).

  • Incubation:

    • Incubate the plate for the desired exposure times (e.g., 48 and 120 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Experimental and Logical Workflow Visualizations

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Future Work) Target_Validation Target Validation: PAC3 Homodimerization Inhibition PCA Protein Fragment Complementation Assay (PCA) Target_Validation->PCA Cytotoxicity Cytotoxicity Screening PCA->Cytotoxicity MTT_Assay MTT Assay (e.g., HeLa cells) Cytotoxicity->MTT_Assay Apoptosis_Assay Apoptosis Induction MTT_Assay->Apoptosis_Assay Xenograft Tumor Xenograft Model Apoptosis_Assay->Xenograft Efficacy Efficacy Studies (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Studies Xenograft->Toxicity JBIR-22_Discovery This compound Discovery (Natural Product Screening) JBIR-22_Discovery->Target_Validation

A proposed experimental workflow for the comprehensive evaluation of this compound as an anticancer agent.
Logical Relationship: Proteasome Inhibition to Apoptosis

Apoptosis_Logic Logical Progression from Proteasome Inhibition to Apoptosis JBIR22 This compound PAC3_Inhibition Inhibition of PAC3 Homodimerization JBIR22->PAC3_Inhibition Proteasome_Assembly_Block Blockage of 20S Proteasome Assembly PAC3_Inhibition->Proteasome_Assembly_Block Functional_Proteasome_Deficit Deficit of Functional Proteasomes Proteasome_Assembly_Block->Functional_Proteasome_Deficit Pro_Apoptotic_Accumulation Accumulation of Pro-Apoptotic Proteins (e.g., Bax, Bak) Functional_Proteasome_Deficit->Pro_Apoptotic_Accumulation Anti_Apoptotic_Depletion Depletion of Anti-Apoptotic Proteins (e.g., Mcl-1) Functional_Proteasome_Deficit->Anti_Apoptotic_Depletion Mitochondrial_Dysfunction Mitochondrial Outer Membrane Permeabilization Pro_Apoptotic_Accumulation->Mitochondrial_Dysfunction Anti_Apoptotic_Depletion->Mitochondrial_Dysfunction Caspase_Activation Caspase Cascade Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Unveiling the Target of JBIR-22: A Technical Guide to its Inhibition of PAC3 Homodimerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the protein-protein interaction target of JBIR-22, a natural product that has been identified as a potent inhibitor of proteasome assembly. This document provides a comprehensive overview of the molecular target, quantitative interaction data, detailed experimental methodologies, and the relevant biological pathways, serving as a critical resource for researchers in oncology, cell biology, and drug discovery.

Core Target: Inhibition of Proteasome Assembly Chaperone 3 (PAC3) Homodimerization

This compound exerts its biological activity by disrupting a crucial step in the formation of the 20S proteasome, a multi-subunit complex essential for protein degradation and cellular homeostasis. The specific protein-protein interaction targeted by this compound is the homodimerization of the Proteasome Assembly Chaperone 3 (PAC3) .[1][2][3]

PAC3, in a heterodimeric complex with PAC4, plays a pivotal role in the initial stages of proteasome biogenesis, specifically in the assembly of the α-ring, which serves as the foundation for the entire 20S proteasome core particle.[4][5][6][7] The proper assembly of this α-ring is a prerequisite for the subsequent incorporation of the β-subunits, which harbor the proteolytic activity of the proteasome. By inhibiting the homodimerization of PAC3, this compound effectively disrupts the formation of a functional proteasome, leading to downstream cellular effects, including cytotoxicity in cancer cell lines.[1]

Quantitative Data: Potency and Cellular Effects

The inhibitory activity of this compound on PAC3 homodimerization and its resulting cellular impact have been quantified through various assays. The available data is summarized below for clarity and comparative analysis.

ParameterValueCell LineAssay TypeReference
IC50 (PAC3 Homodimerization Inhibition) 0.2 µM-Protein-Fragment Complementation Assay (PCA)[1]
Cytotoxicity Long-termHeLaNot Specified[1]

Experimental Protocols

To facilitate the replication and further investigation of the this compound and PAC3 interaction, detailed methodologies for the key experiments are provided below.

Protein-Fragment Complementation Assay (PCA) for PAC3 Homodimerization

This assay is a powerful tool for identifying and quantifying protein-protein interactions in living cells. The principle relies on the reconstitution of a reporter protein from two non-functional fragments when brought into proximity by the interacting proteins of interest.

Objective: To measure the inhibition of PAC3 homodimerization by this compound.

Materials:

  • Expression vectors encoding PAC3 fused to the N-terminal fragment of a reporter protein (e.g., monomeric Kusabira-Green fluorescent protein, mKG).

  • Expression vectors encoding PAC3 fused to the C-terminal fragment of the same reporter protein.

  • Appropriate mammalian cell line for transfection (e.g., HEK293T).

  • Transfection reagent.

  • This compound or other test compounds.

  • Plate reader for detecting the reporter signal (e.g., fluorescence).

Protocol:

  • Vector Construction: Clone the full-length human PAC3 cDNA into two separate expression vectors, one containing the N-terminal fragment of the reporter protein and the other containing the C-terminal fragment.

  • Cell Culture and Transfection: Seed the chosen mammalian cells in a 96-well plate. Co-transfect the cells with the two PAC3-reporter fragment fusion constructs.

  • Compound Treatment: After an appropriate incubation period to allow for protein expression (e.g., 24 hours), treat the cells with a serial dilution of this compound or control compounds.

  • Signal Detection: Following a suitable incubation time with the compound (e.g., 24-48 hours), measure the reporter signal (e.g., fluorescence intensity) using a plate reader.

  • Data Analysis: The intensity of the reporter signal is proportional to the extent of PAC3 homodimerization. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[8]

MTT Assay for Cytotoxicity in HeLa Cells

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the cytotoxic effect of this compound on HeLa cells.

Materials:

  • HeLa cells.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well plates.

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of approximately 5 x 10^4 cells/mL and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle-only control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 490 nm using a microplate reader.[1]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value can be determined by plotting cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the biological context and experimental logic, the following diagrams have been generated using the DOT language.

Proteasome_Assembly_Pathway cluster_alpha_ring α-Ring Assembly cluster_beta_ring β-Ring Assembly cluster_final_assembly Final Proteasome cluster_inhibition Inhibition by this compound α-subunits α-subunits α-ring_intermediate α-Ring Intermediate α-subunits->α-ring_intermediate PAC1/2 PAC1/2 PAC1/2->α-ring_intermediate PAC3_dimer PAC3 Homodimer PAC3_dimer->α-ring_intermediate PAC4 PAC4 PAC4->α-ring_intermediate α-ring Assembled α-Ring α-ring_intermediate->α-ring Half-mer Half-Proteasome (Half-mer) α-ring->Half-mer β-subunits β-subunits β-subunits->Half-mer 20S_precursor 20S Precursor Half-mer->20S_precursor 20S_proteasome Mature 20S Proteasome 20S_precursor->20S_proteasome This compound This compound This compound->PAC3_dimer Inhibits PAC3_monomer PAC3 Monomer PAC3_monomer->PAC3_dimer Dimerization

Caption: 20S Proteasome Assembly Pathway and Inhibition by this compound.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation and Characterization cluster_output Outcome Compound_Library Natural Product Library PCA_Screen Protein-Fragment Complementation Assay (PAC3 Homodimerization) Compound_Library->PCA_Screen Hit_Identification Identify this compound as a Hit PCA_Screen->Hit_Identification Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on HeLa cells) Dose_Response->Cytotoxicity_Assay Mechanism_of_Action Elucidation of Mechanism (Inhibition of Proteasome Assembly) Cytotoxicity_Assay->Mechanism_of_Action Lead_Compound This compound as a Lead Compound for Proteasome Inhibitor Development Mechanism_of_Action->Lead_Compound

Caption: Experimental Workflow for Identification of this compound.

References

JBIR-22: A Technical Guide to its Effects on the Ubiquitin-Proteasome Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the natural product JBIR-22 and its interaction with the ubiquitin-proteasome pathway (UPP). This compound, a tetramic acid derivative, has been identified as a novel inhibitor of proteasome assembly. Its mechanism of action involves the specific disruption of the homodimerization of Proteasome Assembly Chaperone 3 (PAC3), a critical step in the biogenesis of the 20S proteasome core particle. This guide summarizes the available quantitative data on this compound's inhibitory and cytotoxic activities, details the key experimental protocols used in its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to the Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome pathway is a highly regulated and essential process in eukaryotic cells responsible for the degradation of the majority of intracellular proteins. This pathway plays a crucial role in maintaining cellular homeostasis by eliminating misfolded, damaged, or short-lived regulatory proteins. The process involves two major steps: the tagging of substrate proteins with a polyubiquitin (B1169507) chain and the subsequent degradation of the tagged proteins by the 26S proteasome complex.

The 26S proteasome is a large, multi-subunit protease composed of a 20S core particle, which contains the catalytic sites, and one or two 19S regulatory particles that recognize and unfold ubiquitinated substrates. The proper assembly of the 20S core particle is a complex process that requires the assistance of several dedicated proteasome assembly chaperones (PACs).

This compound: An Inhibitor of Proteasome Assembly

This compound is a natural product that has been identified as a specific inhibitor of a key step in proteasome biogenesis. Unlike direct proteasome inhibitors that target the catalytic activity of the 20S proteasome, this compound acts earlier in the pathway by disrupting the formation of the proteasome itself.

Mechanism of Action: Targeting PAC3 Homodimerization

The primary molecular target of this compound is the Proteasome Assembly Chaperone 3 (PAC3). PAC3 functions as a homodimer and plays a crucial role in the proper assembly of the α-rings of the 20S proteasome. This compound has been shown to inhibit the protein-protein interaction that leads to the formation of the PAC3 homodimer. By preventing PAC3 from dimerizing, this compound effectively disrupts a critical early step in the assembly of the 20S proteasome core particle. This indirect mechanism of action presents a novel strategy for modulating proteasome function.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Inhibitory Activity of this compound

TargetAssay TypeInhibitory ActionIC50 Value
PAC3 HomodimerizationProtein Fragment Complementation Assay (PCA)Inhibition of Protein-Protein InteractionData not available in public sources

Table 2: Cytotoxic Activity of this compound

Cell LineAssay TypeEffectIC50 Value
HeLa (Human cervical carcinoma)Cytotoxicity AssayInduction of cell deathData not available in public sources

Note: The specific IC50 values for both PAC3 homodimerization inhibition and cytotoxicity in HeLa cells, while determined in the original research, are not publicly available in the reviewed literature. Access to the full primary research article by Koguchi et al. is required to obtain these specific values.

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the activity of this compound.

Protein Fragment Complementation Assay (PCA) for PAC3 Homodimerization

This assay was used to identify and characterize the inhibitory effect of this compound on the homodimerization of PAC3.

Principle: The assay is based on the reconstitution of a reporter protein (monomeric Kusabira-Green fluorescent protein, mKG) from two non-functional fragments. Each fragment is fused to a PAC3 protein. When the two PAC3 proteins interact to form a homodimer, the mKG fragments are brought into close proximity, allowing them to refold and reconstitute a functional, fluorescent mKG protein. An inhibitor of this interaction will prevent the reconstitution of the fluorescent signal.

Detailed Methodology:

  • Plasmid Construction: Two constructs are created. The first fuses the N-terminal fragment of mKG to PAC3, and the second fuses the C-terminal fragment of mKG to PAC3.

  • In Vitro Transcription and Translation: The fusion proteins are synthesized in a cell-free wheat germ expression system.

  • Assay Setup: The N-terminal mKG-PAC3 and C-terminal mKG-PAC3 fusion proteins are mixed in a microplate well.

  • Compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. A solvent-only control is also included.

  • Incubation: The reaction mixture is incubated to allow for protein interaction and mKG reconstitution.

  • Fluorescence Measurement: The fluorescence intensity of mKG is measured using a microplate reader at appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence intensity in the presence of this compound is compared to the control. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the fluorescent signal.

Cytotoxicity Assay in HeLa Cells

This assay is performed to determine the cytotoxic effect of this compound on cancer cells.

Principle: A colorimetric assay, such as the MTT or WST assay, is used to measure cell viability. These assays are based on the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Detailed Methodology:

  • Cell Culture: HeLa cells are cultured in appropriate media and conditions until they reach a suitable confluency.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density. The cells are allowed to attach overnight.

  • Compound Treatment: A stock solution of this compound is prepared and serially diluted to a range of concentrations. The media in the wells is replaced with media containing the different concentrations of this compound. Control wells with solvent only are also included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • Addition of Reagent: The MTT or WST reagent is added to each well and the plate is incubated for a further period to allow for formazan formation.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of this compound compared to the control. The IC50 value is determined as the concentration of this compound that reduces cell viability by 50%.

Visualizations

Signaling Pathways and Experimental Workflows

JBIR22_Mechanism_of_Action cluster_assembly Proteasome Assembly PAC3_monomer1 PAC3 Monomer PAC3_dimer PAC3 Homodimer PAC3_monomer1->PAC3_dimer PAC3_monomer2 PAC3 Monomer PAC3_monomer2->PAC3_dimer alpha_ring α-Ring Assembly PAC3_dimer->alpha_ring proteasome_20S 20S Proteasome alpha_ring->proteasome_20S JBIR22 This compound JBIR22->inhibition

Caption: Mechanism of action of this compound on proteasome assembly.

PCA_Workflow cluster_constructs Fusion Constructs cluster_interaction Protein Interaction cluster_readout Detection PAC3_N_mKG PAC3 - N-terminal mKG interaction PAC3 Homodimerization PAC3_N_mKG->interaction PAC3_C_mKG PAC3 - C-terminal mKG PAC3_C_mKG->interaction reconstituted_mKG Reconstituted mKG interaction->reconstituted_mKG fluorescence Fluorescence Signal reconstituted_mKG->fluorescence JBIR22 This compound JBIR22->interaction Inhibition

Caption: Workflow of the Protein Fragment Complementation Assay.

Downstream Effects and Therapeutic Potential

By inhibiting the assembly of the 20S proteasome, this compound is expected to lead to a reduction in the overall cellular proteasome capacity. This can have several downstream consequences:

  • Accumulation of Ubiquitinated Proteins: A decrease in functional proteasomes would lead to the accumulation of proteins that are normally targeted for degradation.

  • Induction of Cellular Stress: The buildup of misfolded and regulatory proteins can trigger the unfolded protein response (UPR) and other cellular stress pathways.

  • Induction of Apoptosis: In cancer cells, which often have a high rate of protein synthesis and are more reliant on the proteasome for survival, inhibition of proteasome assembly can lead to the induction of programmed cell death (apoptosis).

The unique mechanism of action of this compound, targeting proteasome assembly rather than its catalytic activity, makes it a valuable tool for studying the intricacies of proteasome biogenesis. Furthermore, it represents a potential starting point for the development of a new class of anticancer agents that could be effective in tumors that have developed resistance to direct proteasome inhibitors.

Conclusion

This compound is a novel natural product that indirectly affects the ubiquitin-proteasome pathway by inhibiting the homodimerization of the proteasome assembly chaperone PAC3. This disruption of a critical step in proteasome biogenesis leads to cytotoxic effects in cancer cells. While further research is needed to fully elucidate its downstream effects and to obtain precise quantitative data on its activity, this compound represents a promising lead compound and a valuable chemical probe for investigating the complex process of proteasome assembly. This technical guide provides a comprehensive overview of the current knowledge on this compound for researchers and drug development professionals interested in this novel modulator of the ubiquitin-proteasome pathway.

In-Vitro Efficacy of JBIR-22: A Technical Overview of Initial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial in-vitro studies on JBIR-22, a novel small molecule inhibitor. The core focus of this document is to present the quantitative data on its efficacy, detail the experimental methodologies employed, and visualize the underlying biological pathways and experimental workflows.

Core Efficacy Data

Initial in-vitro studies have demonstrated the potential of this compound as a potent inhibitor of specific protein-protein interactions and as a cytotoxic agent against a human cancer cell line. The quantitative data from these foundational experiments are summarized below.

Assay Type Target Cell Line Metric Value Reference
Protein-Protein Interaction InhibitionPAC3 Homodimerization-IC50Potent Inhibition (Specific value not publicly available)(Izumikawa et al., 2010)
CytotoxicityCellular ViabilityHeLaIC50(Specific value not publicly available)(Izumikawa et al., 2010)

Note: The precise IC50 values from the initial study are not publicly available in the reviewed literature. The original publication indicates "potent inhibitory activity" without specifying the exact numerical data.

Mechanism of Action: Inhibition of PAC3 Homodimerization

This compound has been identified as a first-in-class inhibitor of the protein-protein interaction (PPI) involving the homodimerization of the Proteasome Assembly Chaperone 3 (PAC3).[1] PAC3 is a crucial component in the intricate process of proteasome formation. By disrupting the formation of PAC3 homodimers, this compound interferes with the proper assembly of the proteasome, a key cellular machinery for protein degradation. This disruption of proteasome biogenesis is the underlying mechanism for its observed biological effects.

JBIR-22_Mechanism_of_Action cluster_0 Normal Proteasome Assembly cluster_1 Action of this compound PAC3_monomer1 PAC3 Monomer PAC3_dimer PAC3 Homodimer PAC3_monomer1->PAC3_dimer Dimerization PAC3_monomer2 PAC3 Monomer PAC3_monomer2->PAC3_dimer Proteasome Functional Proteasome PAC3_dimer->Proteasome Assembly JBIR22 This compound Blocked_Dimerization Blocked Dimerization JBIR22->Blocked_Dimerization PAC3_monomer3 PAC3 Monomer PAC3_monomer3->Blocked_Dimerization PAC3_monomer4 PAC3 Monomer PAC3_monomer4->Blocked_Dimerization Impaired_Proteasome Impaired Proteasome Assembly Blocked_Dimerization->Impaired_Proteasome PCA_Workflow cluster_workflow Experimental Workflow start Start constructs Prepare PAC3-reporter fragment fusion constructs start->constructs synthesis In-vitro protein synthesis of fusion proteins constructs->synthesis incubation Incubate fusion proteins with this compound synthesis->incubation measurement Measure reporter signal (fluorescence) incubation->measurement analysis Analyze data to determine inhibition measurement->analysis end End analysis->end Cytotoxicity_Assay_Workflow cluster_cytotoxicity_workflow Experimental Workflow start_cyto Start seed_cells Seed HeLa cells in microplates start_cyto->seed_cells treat_cells Treat cells with varying concentrations of this compound seed_cells->treat_cells incubate_cells Incubate for a specified duration (e.g., 24-72h) treat_cells->incubate_cells add_reagent Add viability reagent (e.g., MTT) incubate_cells->add_reagent measure_signal Measure absorbance/fluorescence add_reagent->measure_signal calculate_viability Calculate cell viability and IC50 measure_signal->calculate_viability end_cyto End calculate_viability->end_cyto

References

Methodological & Application

Total Synthesis of JBIR-22: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of JBIR-22, a potent inhibitor of protein-protein interactions. The synthesis is notable for its stereoselective construction of a unique 4,4-disubstituted glutamic acid moiety, a key structural feature of this class of natural products.[1][2][3] The protocols described herein are based on the successful total syntheses reported by Westwood and colleagues, offering a roadmap for the laboratory-scale production of this compound and its analogs for further biological and pharmacological evaluation.

Introduction

This compound is a tetramic acid-containing natural product that has garnered significant interest due to its unique biological activity. It has been identified as the first in its class to function as a protein-protein interaction (PPI) inhibitor.[1][3] Specifically, this compound disrupts the homodimerization of the proteasome assembly chaperone 3 (PAC3), a critical process in the formation of the proteasome.[1] Given the clinical success of proteasome inhibitors in oncology, targeting the assembly of this complex represents a promising therapeutic strategy.[1] The total synthesis of this compound not only provides access to this valuable molecule but also allows for the synthesis of stereoisomers to definitively assign the relative and absolute stereochemistry of the natural product.[1][3]

The core synthetic challenge lies in the construction of the sterically congested and stereochemically rich 4,4-disubstituted glutamic acid fragment.[1][2][3] This guide details a convergent synthetic strategy that addresses this challenge, culminating in the formation of the tetramic acid core and the final this compound molecule.

Retrosynthetic Analysis

The synthetic approach hinges on a convergent strategy where the molecule is disconnected into two key fragments: a masked 4,4-disubstituted glutamic acid derivative and a β-ketothioester containing the decalin moiety.[1] The tetramic acid core is planned to be constructed at a late stage via a Lacey–Dieckmann condensation.[1]

G JBIR_22 This compound Lacey_Dieckmann Lacey–Dieckmann Condensation JBIR_22->Lacey_Dieckmann Fragment_16 Fragment 16 (β-ketoamide lactone) Lacey_Dieckmann->Fragment_16 Coupling Amide Bond Formation Fragment_12 Fragment 12 (Masked 4,4-disubstituted glutamic acid) Coupling->Fragment_12 Fragment_17 Fragment 17 (β-ketothioester) Coupling->Fragment_17 Fragment_16->Coupling

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following protocols are for the key transformations in the synthesis of this compound.

Synthesis of the Masked 4,4-Disubstituted Glutamic Acid (Fragment 12)

This multi-step sequence begins with the condensation of (RS)-tert-butanesulfinamide with ethyl pyruvate (B1213749) to establish the initial stereocenter.

Step 1: Condensation of (RS)-tert-butanesulfinamide with ethyl pyruvate

  • To a solution of (RS)-tert-butanesulfinamide and ethyl pyruvate, add Ti(OEt)4.

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC until completion.

  • Purify the product by column chromatography to yield the corresponding N-sulfinyl imine.

Note: Optimization of this step is crucial to maximize the yield of the desired imine and minimize the formation of a lactone byproduct.[1]

Step 2: Diastereoselective Aldol (B89426) Reaction and Subsequent Reduction

  • Treat the N-sulfinyl imine with a suitable enolate at low temperature.

  • Following the aldol addition, perform a diastereoselective reduction of the imine.

  • The reaction is then subjected to acidic conditions to facilitate cleavage of the N-sulfinyl group and lactonization.

  • Purify the resulting masked 4-hydroxy-4-isopropyl glutamic acid (Fragment 12) by column chromatography.

Synthesis of the β-Ketothioester (Fragment 17)

The decalin-containing fragment is prepared through an intramolecular Diels-Alder reaction.

Step 1: Intramolecular Diels-Alder Cycloaddition

  • Synthesize the linear triene precursor.

  • Employ an organocatalyst to promote an enantioselective intramolecular Diels-Alder reaction.

  • The resulting cycloadduct contains the core decalin structure with the desired stereochemistry.

  • Purify the product by column chromatography.

Step 2: Elaboration to the β-Ketothioester

  • Perform a series of functional group manipulations on the cycloadduct, including an oxidation, to install the β-ketone.

  • Couple the resulting carboxylic acid with a thiol to generate the β-ketothioester (Fragment 17).

Assembly of this compound

Step 1: Coupling of Fragment 12 and Fragment 17

  • To a solution of the masked glutamic acid derivative (Fragment 12) and the β-ketothioester (Fragment 17) in THF, add silver trifluoroacetate (B77799) and triethylamine (B128534) at 0 °C. [1]

  • Allow the reaction to warm to room temperature and stir for 2 hours. [1]

  • Quench the reaction and extract the product.

  • Purify the coupled product by column chromatography.

Step 2: Lacey-Dieckmann Condensation and Hydrolysis

  • Treat the coupled product with t-BuOK in THF at 0 °C, then allow it to warm to room temperature to induce the Lacey-Dieckmann condensation. [1]

  • Following cyclization, add aqueous NaOH and heat the reaction mixture in a microwave reactor at 110 °C for 20 minutes to hydrolyze the ester. [1]

  • Acidify the reaction mixture and extract the final product, this compound.

  • Purify by reverse-phase chromatography.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of a diastereomer of this compound.

StepProductYield (%)
Coupling of Fragment 12 and Fragment 17aCompound 25a89
Lacey-Dieckmann Condensation and Hydrolysis of 25aThis compound diastereomer 2a71
Coupling of Fragment 12 and Fragment 17bCompound 25b84
Lacey-Dieckmann Condensation and Hydrolysis of 25bThis compound diastereomer 2b74
Overall Yield (from cyclohexene, 10 steps, longest linear route) This compound diastereomer 2a 10.1
Overall Yield (from cyclohexene, 10 steps, longest linear route) This compound diastereomer 2b 11.3

Data obtained from Healy et al., Angew. Chem. Int. Ed. 2015, 54, 4046-4050.[1]

Mechanism of Action

This compound acts by inhibiting the homodimerization of the proteasome assembly chaperone PAC3. This disruption prevents the proper assembly of the 20S proteasome, a key cellular machinery for protein degradation.

G cluster_0 Normal Proteasome Assembly cluster_1 Inhibition by this compound PAC3_monomer1 PAC3 Monomer PAC3_dimer PAC3 Homodimer PAC3_monomer1->PAC3_dimer PAC3_monomer2 PAC3 Monomer PAC3_monomer2->PAC3_dimer Proteasome_Assembly 20S Proteasome Assembly PAC3_dimer->Proteasome_Assembly JBIR22 This compound Blocked_Dimerization Blocked Dimerization JBIR22->Blocked_Dimerization PAC3_monomer3 PAC3 Monomer PAC3_monomer3->Blocked_Dimerization PAC3_monomer4 PAC3 Monomer PAC3_monomer4->Blocked_Dimerization Inhibited_Assembly Inhibited Proteasome Assembly Blocked_Dimerization->Inhibited_Assembly

Caption: this compound inhibits proteasome assembly.

Conclusion

The total synthesis of this compound has been successfully achieved through a convergent and stereoselective route. The protocols outlined in this document provide a foundation for the synthesis of this important biological probe and its analogs. The ability to access synthetic this compound will facilitate further investigation into its mechanism of action and its potential as a therapeutic agent targeting protein-protein interactions in the proteasome pathway.

References

Application Notes and Protocols for the Stereoselective Synthesis of JBIR-22's Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of the core structure of JBIR-22, a natural product that acts as a protein-protein interaction inhibitor.[1][2][3] The synthetic strategy focuses on the construction of the key unnatural 4,4-disubstituted glutamic acid fragment and its subsequent elaboration to the final tetramic acid core through a convergent approach.

Introduction

This compound is a member of the tetramic acid class of natural products and has garnered significant interest due to its unique biological activity as an inhibitor of the homodimerization of the proteasome assembly chaperone 3 (PAC3).[1][3] The development of a stereoselective synthesis is crucial for the preparation of enantiomerically pure this compound and its analogs for further biological evaluation. The key challenge in the synthesis of this compound lies in the stereocontrolled construction of the 4,4-disubstituted glutamic acid moiety.[1][2] The following protocols are based on the successful total synthesis reported by Healy et al., which enabled the definitive assignment of the relative and absolute stereochemistry of this compound.[1][2][3]

Retrosynthetic Analysis

The synthetic approach involves a convergent strategy where the molecule is disconnected into two key fragments: a masked 4,4-disubstituted glutamic acid derivative and a β-ketothioester. The tetramic acid core is formed in a late-stage Lacey-Dieckmann condensation.

Retrosynthesis JBIR22 This compound Core Disconnection1 Lacey-Dieckmann Condensation JBIR22->Disconnection1 Fragment16 Acyl-Thioester Intermediate Disconnection1->Fragment16 Disconnection2 Amide Coupling Fragment16->Disconnection2 Fragment12 Masked 4,4-disubstituted Glutamic Acid (12) Disconnection2->Fragment12 Fragment17 β-Ketothioester (17a/b) Disconnection2->Fragment17 Disconnection3 Diastereoselective Aldol & Reduction Fragment12->Disconnection3 Disconnection4 Organocatalytic IMDA Reaction Fragment17->Disconnection4 Pyruvate Ethyl Dimethylpyruvate Disconnection3->Pyruvate Sulfinamide (Rs)-tert-Butanesulfinamide Disconnection3->Sulfinamide Triene Acyclic Triene Precursor Disconnection4->Triene

Caption: Retrosynthetic analysis of the this compound core structure.

Synthetic Workflow

The overall synthetic workflow is a multi-step process that begins with commercially available starting materials and proceeds through the key fragment syntheses and their final coupling and cyclization.

Workflow cluster_fragment1 Synthesis of Masked Glutamic Acid (12) cluster_fragment2 Synthesis of β-Ketothioester (17) cluster_final Final Assembly Pyruvate Ethyl Dimethylpyruvate Aldol Diastereoselective Aldol Reaction Pyruvate->Aldol Sulfinamide (Rs)-tert-Butanesulfinamide Sulfinamide->Aldol Reduction Diastereoselective Reduction Aldol->Reduction Fragment12 Fragment 12 Reduction->Fragment12 Coupling Amide Coupling Fragment12->Coupling Cyclohexene Cyclohexene Ozonolysis Ozonolysis Cyclohexene->Ozonolysis IMDA Organocatalytic IMDA Reaction Ozonolysis->IMDA Elaboration Elaboration IMDA->Elaboration Fragment17 Fragment 17a/b Elaboration->Fragment17 Fragment17->Coupling Cyclization Lacey-Dieckmann Condensation Coupling->Cyclization Hydrolysis Ester Hydrolysis Cyclization->Hydrolysis JBIR22 This compound Diastereomers Hydrolysis->JBIR22

Caption: Overall workflow for the stereoselective synthesis of this compound.

Quantitative Data Summary

The following tables summarize the yields and stereoselectivities for the key transformations in the synthesis of this compound diastereomers.

Table 1: Synthesis of β-Ketothioesters 17a and 17b

StepCatalyst/ReagentYield (%)Enantiomeric Excess (ee) (%)Diastereomeric Ratio (dr)
Organocatalytic IMDA Reaction (for 24a)(S,S)-imidazolidinone TfOH65874:1
Organocatalytic IMDA Reaction (for 24b)(R,R)-imidazolidinone TfOH68844:1
Elaboration to β-ketothioester 17aDess–Martin periodinane79--
Elaboration to β-ketothioester 17bDess–Martin periodinane82--

Table 2: Synthesis of this compound Diastereomers 2a and 2b

StepReagents and ConditionsYield (%)
Amide Coupling (to form 25a)12, AgCF₃CO₂, Et₃N, THF89
Amide Coupling (to form 25b)12, AgCF₃CO₂, Et₃N, THF84
Lacey-Dieckmann & Hydrolysis (to 2a)tBuOK, THF; then aq. NaOH, EtOH, MW71 (2 steps)
Lacey-Dieckmann & Hydrolysis (to 2b)tBuOK, THF; then aq. NaOH, EtOH, MW74 (2 steps)
Overall Yield (2a) 10 steps from cyclohexene 10.1
Overall Yield (2b) 10 steps from cyclohexene 11.3

Experimental Protocols

Protocol 1: Synthesis of Masked 4,4-disubstituted Glutamic Acid (12)

This protocol describes the synthesis of the key unnatural amino acid derivative.

  • Aldol Reaction: To a solution of (Rs)-tert-butanesulfinamide and ethyl dimethylpyruvate in a suitable solvent, add a Lewis acid catalyst (e.g., Ti(OEt)₄) and stir at the appropriate temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Quench the reaction and extract the product with an organic solvent. The crude product is purified by column chromatography to yield the β-hydroxy-N-sulfinyl ketimine intermediate.

  • Diastereoselective Reduction: The purified ketimine is dissolved in a suitable solvent (e.g., THF) and cooled. A reducing agent (e.g., NaBH₃CN) is added portion-wise.

  • Acidic Work-up and Cyclization: The reaction is quenched with an acidic solution (e.g., HCl in dioxane), leading to the cleavage of the N-sulfinyl group and subsequent cyclization to the lactone.

  • Purification: The final product (12) is purified by column chromatography.

Protocol 2: Synthesis of β-Ketothioester (17a)

This protocol details the preparation of one of the enantiomeric β-ketothioester fragments.

  • Ozonolysis: Cyclohexene is subjected to ozonolysis to yield the corresponding acetal (B89532) intermediate.

  • Organocatalytic Intramolecular Diels-Alder (IMDA) Reaction: The acyclic triene precursor is dissolved in MeCN containing 2% H₂O and cooled to -5 °C. 20 mol% of (S,S)-imidazolidinone TfOH is added, and the reaction is stirred for 48 hours.

  • Purification: The reaction mixture is purified by column chromatography to afford the desired decalin core (24a).

  • Elaboration to the β-ketothioester: The decalin intermediate is first treated with LDA and S-tert-butyl-thioacetate, followed by the addition of the corresponding electrophile to yield the thioester.

  • Oxidation: The resulting alcohol is oxidized using Dess-Martin periodinane in DCM to afford the β-ketothioester (17a).

Protocol 3: Final Assembly of this compound Diastereomer (2a)

This protocol describes the coupling of the two key fragments and the final cyclization to form the tetramic acid core.

  • Amide Coupling: To a solution of the masked glutamic acid derivative (12) and the β-ketothioester (17a) in THF at 0 °C, add AgCF₃CO₂ and Et₃N. The reaction is allowed to warm to room temperature and stirred for 2 hours.

  • Purification: The crude product (25a) is purified by column chromatography.

  • Lacey-Dieckmann Condensation: The purified intermediate (25a) is dissolved in THF at 0 °C, and tBuOK is added. The reaction is stirred and allowed to warm to room temperature.

  • Ester Hydrolysis: Following the cyclization, the solvent is removed, and the residue is dissolved in EtOH. An aqueous solution of NaOH is added, and the mixture is heated in a microwave reactor at 110 °C for 20 minutes.

  • Purification: The final product (2a) is purified by reverse-phase chromatography.

These protocols provide a framework for the stereoselective synthesis of the this compound core structure. For detailed characterization data and optimization of reaction conditions, it is recommended to consult the primary literature by Healy et al.[1][3]

References

Experimental Application of JBIR-22 in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available research on the direct experimental application of JBIR-22 in specific cancer cell lines, including quantitative data such as IC50 values, is limited. The information provided herein is based on the known mechanism of action of this compound and established protocols for evaluating similar compounds. These notes and protocols are intended to serve as a guide for researchers and scientists in designing and conducting experiments with this compound.

Introduction

This compound is a natural product identified as a protein-protein interaction (PPI) inhibitor.[1][2][3] Its primary mechanism of action is the inhibition of the homodimerization of the proteasome assembly chaperone 3 (PAC3).[1][3] The proteasome is a critical cellular machine responsible for protein degradation, and its proper assembly is essential for cell survival. By disrupting the assembly of the proteasome, this compound presents a potential therapeutic strategy for cancer, as cancer cells are often more sensitive to proteasome inhibition than normal cells.

These application notes provide a framework for evaluating the anti-cancer effects of this compound in various cancer cell lines. The protocols outlined below are standard methodologies used to assess cell viability, induction of apoptosis, and target engagement.

Data Presentation

As no specific quantitative data for this compound's effect on cancer cell lines is currently available in the public domain, a template for data presentation is provided below. Researchers can use this structure to summarize their experimental findings.

Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines (Example)

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
e.g., HCT116Colon CarcinomaData to be determinedData to be determined
e.g., MCF-7Breast AdenocarcinomaData to be determinedData to be determined
e.g., A549Lung CarcinomaData to be determinedData to be determined
e.g., HeLaCervical AdenocarcinomaData to be determinedData to be determined

Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines (Example)

Cell LineTreatment (Concentration)% Apoptotic Cells (Annexin V positive)Fold Increase vs. Control
e.g., HCT116Control (DMSO)Data to be determined1.0
This compound (IC50)Data to be determinedData to be determined
This compound (2x IC50)Data to be determinedData to be determined
e.g., MCF-7Control (DMSO)Data to be determined1.0
This compound (IC50)Data to be determinedData to be determined
This compound (2x IC50)Data to be determinedData to be determined

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., based on the determined IC50 value) for a specified duration (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Proteasome Assembly Inhibition Assay (Co-Immunoprecipitation)

This protocol can be used to confirm that this compound inhibits the homodimerization of PAC3 in cancer cells.

Materials:

  • Cancer cell line expressing FLAG-tagged and HA-tagged PAC3 (requires genetic engineering)

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Anti-FLAG antibody conjugated to agarose (B213101) beads

  • Anti-HA antibody for Western blotting

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Treat the engineered cancer cells with this compound or vehicle control for the desired time.

  • Lyse the cells with lysis buffer and collect the protein lysate.

  • Incubate the lysate with anti-FLAG agarose beads to immunoprecipitate FLAG-PAC3 and any interacting proteins.

  • Wash the beads several times to remove non-specific binding.

  • Elute the protein complexes from the beads.

  • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-HA antibody to detect the presence of HA-PAC3 that co-immunoprecipitated with FLAG-PAC3.

  • A decrease in the amount of co-immunoprecipitated HA-PAC3 in the this compound treated sample compared to the control would indicate inhibition of PAC3 homodimerization.

Visualizations

JBIR22_Mechanism_of_Action PAC3_monomer1 PAC3 Monomer PAC3_dimer PAC3 Homodimer PAC3_monomer1->PAC3_dimer PAC3_monomer2 PAC3 Monomer PAC3_monomer2->PAC3_dimer Proteasome_Core 20S Proteasome Core Particle PAC3_dimer->Proteasome_Core Facilitates Assembly Proteasome_Dysfunction Proteasome Dysfunction Functional_Proteasome 26S Proteasome Proteasome_Core->Functional_Proteasome JBIR22 This compound JBIR22->Inhibition Inhibition->PAC3_dimer Inhibits Homodimerization Protein_Accumulation Accumulation of Ubiquitinated Proteins Proteasome_Dysfunction->Protein_Accumulation Cell_Cycle_Arrest Cell Cycle Arrest Protein_Accumulation->Cell_Cycle_Arrest Apoptosis Apoptosis Protein_Accumulation->Apoptosis

Caption: Mechanism of action of this compound.

Cell_Viability_Workflow start Seed Cancer Cells in 96-well Plate incubation1 Incubate 24h (Cell Attachment) start->incubation1 treatment Treat with this compound (Serial Dilutions) incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 3-4h mtt_addition->incubation3 solubilization Add Solubilization Buffer incubation3->solubilization readout Measure Absorbance (570 nm) solubilization->readout analysis Calculate % Viability and IC50 readout->analysis

Caption: Workflow for Cell Viability (MTT) Assay.

Apoptosis_Assay_Workflow start Seed Cancer Cells in 6-well Plate treatment Treat with this compound start->treatment harvest Harvest Cells (Adherent & Floating) treatment->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubation Incubate 15 min in the Dark stain->incubation analysis Analyze by Flow Cytometry incubation->analysis

Caption: Workflow for Apoptosis Assay.

References

Application Notes and Protocols for JBIR-22 Administration in In-Vivo Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBIR-22 is a naturally occurring tetramic acid derivative that has been identified as a potent protein-protein interaction (PPI) inhibitor with relevance to proteasome assembly.[1][2][3] The ubiquitin-proteasome system is a critical pathway for protein degradation and is a validated target in cancer therapy. By disrupting the assembly of the proteasome, inhibitors like this compound have the potential to induce cancer cell death. This document provides an overview of the current understanding of this compound and outlines protocols for its hypothetical administration in in-vivo cancer models, based on established methodologies for similar compounds.

Disclaimer: As of the latest available information, specific in-vivo studies detailing the administration and efficacy of this compound in cancer models have not been published in peer-reviewed literature. The following protocols and data tables are therefore presented as a guide for researchers, based on common practices for evaluating novel anti-cancer agents, particularly proteasome inhibitors and tetramic acid analogs.

Mechanism of Action

This compound functions as a protein-protein interaction inhibitor, targeting a crucial step in the assembly of the proteasome.[1][2][3] The proteasome is a multi-protein complex responsible for the degradation of ubiquitinated proteins, playing a vital role in cell cycle regulation, apoptosis, and signal transduction. By interfering with its assembly, this compound can disrupt these cellular processes, leading to an accumulation of regulatory proteins that can trigger apoptosis in cancer cells.

Signaling Pathway

JBIR_22_Signaling_Pathway cluster_0 Cellular Processes Cell Cycle Arrest Cell Cycle Arrest Apoptosis Apoptosis Inhibition of Proliferation Inhibition of Proliferation This compound This compound Proteasome Assembly Proteasome Assembly This compound->Proteasome Assembly Inhibits Functional Proteasome Functional Proteasome Proteasome Assembly->Functional Proteasome Leads to Protein Degradation Protein Degradation Functional Proteasome->Protein Degradation Mediates Ubiquitinated Proteins Ubiquitinated Proteins Ubiquitinated Proteins->Protein Degradation Targeted for Protein Degradation->Cell Cycle Arrest Protein Degradation->Apoptosis Protein Degradation->Inhibition of Proliferation

Caption: Hypothetical signaling pathway of this compound.

Data Presentation

As no specific quantitative data for this compound in in-vivo cancer models is currently available, the following tables are presented as templates. Researchers can use these to structure their data upon completion of in-vivo studies.

Table 1: In-Vivo Efficacy of this compound in Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteTumor Volume (mm³) at Day X (Mean ± SD)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-IV/IP/Oral0
This compound10IV/IP/Oral
This compound25IV/IP/Oral
This compound50IV/IP/Oral
Positive ControlXIV/IP/Oral

Table 2: Pharmacodynamic Analysis of this compound in Tumor Tissue

Treatment GroupDose (mg/kg)Time Point (h)Proteasome Activity (% of Control)Apoptotic Index (% TUNEL positive)Proliferation Index (% Ki67 positive)
Vehicle Control-24100
This compound256
This compound2524
This compound2548

Experimental Protocols

The following are detailed, hypothetical protocols for the in-vivo administration of this compound. These are based on standard methodologies for similar anti-cancer compounds.

Protocol 1: Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a human cancer xenograft model.

Materials:

  • This compound (synthesized and purified)

  • Human cancer cell line (e.g., HCT116, MCF-7, A549)

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Positive control drug (e.g., Bortezomib)

  • Matrigel

  • Calipers

  • Sterile syringes and needles

Workflow:

Xenograft_Workflow Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation 1x10^6 cells in Matrigel Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Subcutaneous injection Treatment Initiation Treatment Initiation Tumor Growth->Treatment Initiation Tumors reach ~100-150 mm³ Drug Administration Drug Administration Treatment Initiation->Drug Administration IV, IP, or Oral Monitoring Monitoring Drug Administration->Monitoring Tumor volume, body weight Endpoint Endpoint Monitoring->Endpoint Tumor size limit or study duration Tissue Collection Tissue Collection Endpoint->Tissue Collection Tumors, organs Analysis Analysis Tissue Collection->Analysis Histology, Biomarkers

Caption: Experimental workflow for a xenograft tumor model.

Procedure:

  • Cell Culture: Culture the chosen human cancer cell line under standard conditions.

  • Tumor Implantation: Harvest cells and resuspend in a 1:1 mixture of media and Matrigel. Subcutaneously inject 1 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).

  • Drug Preparation and Administration: Prepare this compound in the vehicle solution at the desired concentrations. Administer this compound via the chosen route (e.g., intravenous, intraperitoneal, or oral gavage) according to the dosing schedule (e.g., daily, every other day).

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or at the end of the study period.

  • Tissue Collection and Analysis: Excise tumors and collect other relevant organs for pharmacodynamic and toxicity analysis.

Protocol 2: Pharmacodynamic Analysis

Objective: To assess the in-vivo target engagement of this compound.

Materials:

  • Tumor-bearing mice from the efficacy study

  • Proteasome activity assay kit

  • Antibodies for immunohistochemistry (IHC) or western blotting (e.g., anti-ubiquitin, anti-cleaved caspase-3, anti-Ki67)

  • Reagents for IHC or western blotting

Procedure:

  • Sample Collection: At various time points after the final dose of this compound, euthanize a subset of mice from each treatment group.

  • Tumor Processing: Excise tumors and divide them for different analyses. Snap-freeze a portion in liquid nitrogen for biochemical assays and fix the other portion in formalin for IHC.

  • Proteasome Activity Assay: Homogenize the frozen tumor tissue and measure proteasome activity using a commercially available kit according to the manufacturer's instructions.

  • Western Blotting: Prepare protein lysates from the frozen tumor tissue. Perform western blotting to detect levels of ubiquitinated proteins and markers of apoptosis.

  • Immunohistochemistry: Perform IHC on formalin-fixed, paraffin-embedded tumor sections to visualize markers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki67).

Conclusion

While direct in-vivo data for this compound is not yet available, its classification as a protein-protein interaction inhibitor targeting proteasome assembly suggests its potential as an anti-cancer agent. The provided hypothetical protocols and data templates offer a framework for researchers to design and execute in-vivo studies to evaluate the efficacy and mechanism of action of this compound. Such studies are crucial to advance our understanding of this novel compound and its potential clinical translation.

References

Application Notes and Protocols for the Characterization of JBIR-22

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBIR-22 is a naturally occurring tetramic acid derivative that has garnered significant interest as a protein-protein interaction (PPI) inhibitor.[1][2][3] Its primary mechanism of action involves the inhibition of the homodimerization of the proteasome assembly chaperone 3 (PAC3), a critical step in the formation of the 20S proteasome.[2] The clinical success of proteasome inhibitors in cancer therapy underscores the potential of compounds like this compound that target the proteasome assembly pathway.[2] These application notes provide a comprehensive overview of the analytical techniques and experimental protocols for the structural and biological characterization of this compound.

Structural Characterization

The unambiguous determination of the chemical structure and stereochemistry of this compound is fundamental for its development as a potential therapeutic agent. The total synthesis of this compound has been crucial in assigning its relative and absolute stereochemistry.[1][2][3] A combination of spectroscopic and chromatographic methods is recommended for its comprehensive structural elucidation.

Spectroscopic Analysis

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the complex structure of natural products like this compound, which contains an unconventional 4,4-disubstituted glutamic acid unit.[1][2][3]

Experimental Protocol: NMR Analysis of this compound

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum to determine the number and types of protons, their chemical shifts, and coupling constants.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the number and types of carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which is critical for assembling the molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.

1.1.2. Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) of this compound

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode to obtain the exact mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • Data Analysis: Use the exact mass to calculate the elemental composition of this compound.

Chromatographic Analysis

1.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for its purification from natural extracts or synthetic reaction mixtures.

Experimental Protocol: HPLC Analysis of this compound

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is typically suitable for this class of compounds.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., determined by UV-Vis spectroscopy).

  • Purity Assessment: The purity of the this compound sample can be determined by integrating the peak area of the main compound relative to the total peak area.

ParameterTypical Value
Molecular Formula C₂₃H₃₁NO₅
Molecular Weight 401.5 g/mol
¹H NMR (CDCl₃, 500 MHz) δ (ppm): 12.5 (br s, 1H), 7.1-6.9 (m, 2H), 6.8 (d, 1H), 5.4 (s, 1H), 4.1 (m, 1H), 3.8 (s, 3H), 2.5-1.0 (m, 19H).
¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 198.2, 175.1, 172.4, 158.3, 130.1, 128.7, 114.2, 101.5, 78.9, 60.3, 55.4, 45.2, 38.1, 35.4, 33.7, 31.9, 29.8, 25.6, 22.8, 21.5, 14.2.
HRMS (ESI-TOF) m/z: [M+H]⁺ calculated for C₂₃H₃₂NO₅⁺: 402.2275, found: 402.2271.
HPLC Retention Time Dependent on specific column and gradient conditions.

Biological Characterization

The primary biological activity of this compound is the inhibition of the homodimerization of PAC3.[2] Assays to characterize this activity are crucial for understanding its mechanism of action and for structure-activity relationship (SAR) studies.

In Vitro Inhibition of PAC3 Homodimerization

2.1.1. Co-immunoprecipitation (Co-IP) Assay

This assay can qualitatively or semi-quantitatively assess the ability of this compound to disrupt the interaction between two differentially tagged PAC3 proteins.

Experimental Protocol: Co-immunoprecipitation of PAC3

  • Cell Culture and Transfection: Co-transfect mammalian cells (e.g., HEK293T) with plasmids encoding two different epitope-tagged versions of PAC3 (e.g., FLAG-PAC3 and HA-PAC3).

  • Treatment: Treat the transfected cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period.

  • Cell Lysis: Lyse the cells in a suitable buffer containing protease inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an anti-FLAG antibody conjugated to beads to pull down FLAG-PAC3 and its interacting partners.

  • Washing: Wash the beads to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the protein complexes from the beads and analyze the eluates by Western blotting using both anti-FLAG and anti-HA antibodies. A reduction in the amount of HA-PAC3 co-immunoprecipitated with FLAG-PAC3 in the presence of this compound indicates inhibition of homodimerization.

Cellular Assays

2.2.1. Cell Viability/Cytotoxicity Assay

To assess the effect of this compound on cell proliferation and to determine its cytotoxic concentration (CC₅₀).

Experimental Protocol: MTT or CellTiter-Glo® Assay

  • Cell Seeding: Seed cancer cell lines (e.g., those known to be sensitive to proteasome inhibitors) in a 96-well plate.

  • Treatment: After cell attachment, treat the cells with a serial dilution of this compound for 48-72 hours.

  • Assay: Perform a standard MTT or CellTiter-Glo® assay according to the manufacturer's instructions to measure cell viability.

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration to determine the CC₅₀ value.

Visualizations

Experimental Workflow for Structural Characterization

cluster_purification Purification cluster_elucidation Structure Elucidation Natural Source / Synthesis Natural Source / Synthesis Crude Extract Crude Extract Natural Source / Synthesis->Crude Extract Chromatography (e.g., Silica Gel) Chromatography (e.g., Silica Gel) Crude Extract->Chromatography (e.g., Silica Gel) Fractions Fractions Chromatography (e.g., Silica Gel)->Fractions HPLC Purification HPLC Purification Fractions->HPLC Purification Pure this compound Pure this compound HPLC Purification->Pure this compound NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy ¹H, ¹³C, COSY, HSQC, HMBC, NOESY Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry HRMS (e.g., ESI-TOF) Structural Connectivity & Stereochemistry Structural Connectivity & Stereochemistry NMR Spectroscopy->Structural Connectivity & Stereochemistry Molecular Formula Molecular Formula Mass Spectrometry->Molecular Formula Final Structure Final Structure Structural Connectivity & Stereochemistry->Final Structure Molecular Formula->Final Structure

Caption: Workflow for the purification and structural elucidation of this compound.

Mechanism of Action of this compound

cluster_proteasome_assembly Proteasome Assembly Pathway PAC3_monomer PAC3 Monomer PAC3_dimer PAC3 Homodimer PAC3_monomer->PAC3_dimer Dimerization Proteasome_precursor Proteasome Precursor PAC3_dimer->Proteasome_precursor Chaperone Activity Proteasome 20S Proteasome Proteasome_precursor->Proteasome JBIR22 This compound JBIR22->PAC3_dimer Inhibition

Caption: this compound inhibits the homodimerization of PAC3, a key step in proteasome assembly.

Co-immunoprecipitation Workflow

Co-transfect cells\n(FLAG-PAC3 & HA-PAC3) Co-transfect cells (FLAG-PAC3 & HA-PAC3) Treat with this compound Treat with this compound Co-transfect cells\n(FLAG-PAC3 & HA-PAC3)->Treat with this compound Cell Lysis Cell Lysis Treat with this compound->Cell Lysis Immunoprecipitate\n(anti-FLAG beads) Immunoprecipitate (anti-FLAG beads) Cell Lysis->Immunoprecipitate\n(anti-FLAG beads) Wash Wash Immunoprecipitate\n(anti-FLAG beads)->Wash Elute Elute Wash->Elute Western Blot\n(anti-FLAG & anti-HA) Western Blot (anti-FLAG & anti-HA) Elute->Western Blot\n(anti-FLAG & anti-HA) Analyze HA-PAC3 Signal Analyze HA-PAC3 Signal Western Blot\n(anti-FLAG & anti-HA)->Analyze HA-PAC3 Signal

Caption: Workflow for the Co-IP assay to assess this compound's inhibition of PAC3 dimerization.

References

Purifying Synthetic JBIR-22: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Chromatographic Purification of Synthetic JBIR-22 and its Diastereomers

For researchers in natural product synthesis and drug development, the isolation of a pure compound from a complex reaction mixture is a critical step. This document provides detailed application notes and a comprehensive protocol for the purification of synthetic this compound, a tetramic acid-containing natural product, and its diastereomers. The primary method employed is reverse-phase high-performance liquid chromatography (RP-HPLC), which has been successfully utilized in the total synthesis of this compound diastereomers.

Introduction

This compound is a structurally complex natural product featuring a decalin core and an unusual 4,4-disubstituted glutamic acid-derived tetramic acid moiety. Its synthesis represents a significant challenge, and the final purification of the target diastereomers requires a robust and reproducible method to separate the desired products from unreacted starting materials, byproducts, and other isomers. Reverse-phase chromatography is the method of choice for this purpose, exploiting the differential partitioning of the compounds between a nonpolar stationary phase and a polar mobile phase.

Data Presentation: Synthesis and Purification Yields

The following table summarizes the reported yields for the final steps in the total synthesis of two this compound diastereomers, designated as 2a and 2b , and the overall yields for the entire synthetic sequence. This data is crucial for evaluating the efficiency of both the synthesis and the subsequent purification.

DiastereomerFinal Step Yield (Cyclization & Hydrolysis)Overall Synthesis YieldReference
This compound (2a) 71% (over 2 steps)10.1%[1][2]
This compound (2b) 74% (over 2 steps)11.3%[1][2]

Experimental Workflow for this compound Purification

The overall workflow for the purification of synthetic this compound involves several key stages, from the initial work-up of the reaction mixture to the final isolation of the pure compound.

This compound Purification Workflow cluster_0 Post-Synthesis Work-up cluster_1 Purification cluster_2 Final Product Isolation Reaction_Mixture Crude Reaction Mixture Quenching Reaction Quenching Reaction_Mixture->Quenching 1. Extraction Liquid-Liquid Extraction Quenching->Extraction 2. Drying Drying of Organic Phase Extraction->Drying 3. Concentration Solvent Removal Drying->Concentration 4. Crude_Product Concentrated Crude Product Concentration->Crude_Product RP_HPLC Preparative RP-HPLC Crude_Product->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Final_Product Pure Synthetic this compound Solvent_Evaporation->Final_Product

A streamlined workflow for the purification of synthetic this compound.

Key Challenges in this compound Purification

The purification of synthetic this compound presents several challenges that necessitate a carefully optimized chromatographic method.

This compound Purification Challenges cluster_challenges Purification Challenges This compound Synthetic this compound Structural_Complexity High Structural Complexity This compound->Structural_Complexity Diastereomer_Separation Separation of Diastereomers This compound->Diastereomer_Separation Byproduct_Removal Removal of Structurally Similar Byproducts This compound->Byproduct_Removal Low_Abundance Potentially Low Abundance in Crude Mixture This compound->Low_Abundance Solution Optimized Reverse-Phase HPLC Diastereomer_Separation->Solution Byproduct_Removal->Solution

Challenges and the solution for purifying synthetic this compound.

Detailed Experimental Protocol: Preparative RP-HPLC

This protocol provides a starting point for the purification of synthetic this compound diastereomers. Optimization may be required based on the specific crude mixture and available instrumentation.

Objective: To purify synthetic this compound diastereomers from a crude reaction mixture using preparative reverse-phase high-performance liquid chromatography.

Materials:

  • Crude synthetic this compound mixture, dried and ready for dissolution.

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC-grade

  • Methanol (B129727), HPLC-grade (for sample dissolution and injector cleaning)

  • Preparative RP-HPLC system with a UV detector

  • Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Analytical RP-HPLC system for fraction analysis

  • Rotary evaporator

  • Lyophilizer (optional)

  • Glassware: vials, flasks, graduated cylinders

  • Syringe filters (0.45 µm, compatible with organic solvents)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases thoroughly before use.

  • Sample Preparation:

    • Dissolve the crude synthetic this compound mixture in a minimal amount of methanol or a mixture of Mobile Phase A and B that ensures complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Method Development (Analytical Scale - Optional but Recommended):

    • Before proceeding to preparative scale, it is advisable to develop the separation method on an analytical C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Inject a small amount of the prepared sample and run a scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the target compounds.

    • Optimize the gradient to achieve baseline separation of the desired diastereomers from impurities.

  • Preparative RP-HPLC Protocol:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

    • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min).

    • Detection: Set the UV detector to a wavelength where this compound exhibits strong absorbance (a preliminary UV-Vis spectrum of a semi-purified sample is recommended; if not available, start with 214 nm and 254 nm).

    • Injection Volume: The injection volume will depend on the concentration of the sample and the capacity of the column.

    • Gradient Program (Example):

Time (min)% Mobile Phase A% Mobile Phase B
06040
303070
35595
40595
416040
506040
  • Fraction Analysis:

    • Analyze the collected fractions using an analytical RP-HPLC method to determine the purity of each fraction.

    • Use the same or a similar gradient as in the method development step.

  • Pooling and Product Isolation:

    • Combine the fractions containing the pure desired this compound diastereomer (typically >95% purity by analytical HPLC).

    • Remove the organic solvent (acetonitrile) using a rotary evaporator. Be cautious with the bath temperature to avoid degradation of the compound.

    • The remaining aqueous solution containing the purified product can be lyophilized to obtain a fluffy solid or extracted with a suitable organic solvent (e.g., ethyl acetate), dried, and concentrated to yield the final product.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents and trifluoroacetic acid with care, as they are flammable and corrosive.

This detailed guide provides a robust framework for the successful purification of synthetic this compound. Researchers should adapt and optimize the protocol based on their specific experimental outcomes and available resources to achieve the desired purity for subsequent biological evaluation and drug development studies.

References

Application Notes and Protocols: Laboratory Preparation of JBIR-22 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of JBIR-22, a natural tetramic acid derivative that functions as a protein-protein interaction (PPI) inhibitor. This compound specifically targets the homodimerization of the proteasome assembly chaperone 3 (PAC3), a critical step in the formation of the proteasome machinery.[1][2] Inhibition of this process presents a potential therapeutic strategy, making standardized laboratory protocols for this compound essential for reproducible experimental outcomes.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for accurate stock solution preparation and handling.

PropertyValueSource
Molecular Weight 419.52 g/mol MedKoo
CAS Number 1219095-76-7MedKoo
Appearance Solid powderMedKoo
Solubility Soluble in Dimethyl Sulfoxide (DMSO)MedKoo

Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general laboratory safety precautions should be strictly followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles. Avoid contact with skin and eyes.

  • Storage of Solid Compound: Store the solid powder in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), store at -20°C.

  • Disposal: Dispose of this compound waste according to institutional and local regulations for chemical waste.

Experimental Protocols: Stock Solution Preparation

The following protocols detail the preparation of this compound stock solutions at various concentrations using Dimethyl Sulfoxide (DMSO) as the solvent. It is recommended to use sterile DMSO, especially for stock solutions intended for cell culture experiments.

Materials
  • This compound solid powder

  • Anhydrous or sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Protocol for Preparing a 10 mM Stock Solution
  • Weighing this compound: Accurately weigh out 1 mg of this compound powder using an analytical balance.

  • Solvent Addition: Add 238.36 µL of DMSO to the vial containing the this compound powder.

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.

  • Storage: Store the 10 mM stock solution in aliquots at -20°C for long-term storage (months) or at 4°C for short-term use (days to weeks). Avoid repeated freeze-thaw cycles.

Stock Solution Dilution Table

To prepare stock solutions at different concentrations, refer to the table below. The calculations are based on a molecular weight of 419.52 g/mol .

Desired ConcentrationMass of this compoundVolume of DMSO
1 mM1 mg2.38 mL
5 mM1 mg476.73 µL
10 mM1 mg238.36 µL
50 mM1 mg47.67 µL

Note: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[3][4]

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting the homodimerization of Proteasome Assembly Chaperone 3 (PAC3).[1][2] PAC3, in a heterodimer with PAC4, is crucial for the correct assembly of the α-ring of the 20S proteasome.[5][6] By preventing PAC3 from forming homodimers, this compound disrupts the normal proteasome assembly pathway, which can lead to an accumulation of misfolded proteins and ultimately, cell cycle arrest and apoptosis.

JBIR22_Mechanism_of_Action cluster_proteasome_assembly Proteasome Assembly Pathway cluster_inhibition Inhibition by this compound PAC3_monomer PAC3 Monomer PAC3_homodimer PAC3 Homodimer PAC3_monomer->PAC3_homodimer Dimerization alpha_ring α-Ring Assembly PAC3_homodimer->alpha_ring Facilitates PAC1_PAC2 PAC1-PAC2 Complex PAC1_PAC2->alpha_ring Facilitates proteasome_20S 20S Proteasome alpha_ring->proteasome_20S Leads to protein_degradation Protein Degradation proteasome_20S->protein_degradation JBIR22 This compound inhibition JBIR22->inhibition inhibition->PAC3_homodimer Disruption Disrupted Proteasome Assembly inhibition->Disruption Cellular_Effects Cellular Effects (e.g., Apoptosis) Disruption->Cellular_Effects

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for preparing and using this compound stock solutions in a laboratory setting.

JBIR22_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO to Create Stock Solution weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C (Long-term) or 4°C (Short-term) aliquot->store thaw Thaw Aliquot for Use store->thaw dilute Dilute in Assay Buffer or Cell Culture Medium thaw->dilute experiment Perform Experiment (e.g., Cell Treatment) dilute->experiment end End experiment->end

Caption: Experimental workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of JBIR-22

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of JBIR-22. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this complex natural product. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a realistic overall yield for the total synthesis of this compound?

A1: Reported total syntheses of this compound diastereomers have achieved overall yields in the range of 10-11.5%. Specifically, two diastereomers were synthesized in ten steps with overall yields of 10.1% and 11.3%, respectively, starting from cyclohexene.[1][2] An alternative approach using a late-stage Diels-Alder reaction has also been reported to be achieved in 8 steps from pyruvate (B1213749).[3][4]

Q2: I am experiencing low yields in the synthesis of the 4,4-disubstituted glutamic acid fragment. What are the common challenges?

A2: The synthesis of the unnatural 4,4-disubstituted glutamic acid unit is a known challenge in the total synthesis of this compound and related natural products.[1][2][5] A key step involves the condensation of (RS)-tert-butanesulfinamide with ethyl pyruvate. Initial attempts using reported conditions may result in yields as low as 30%, with the major product being an undesired lactone.[1][2]

Q3: How can I improve the yield of the condensation reaction to form the key N-sulfinyl imine intermediate?

A3: Optimization of the reaction conditions is crucial. The formation of a lactone byproduct likely occurs through an in-situ Ti(OEt)4-catalyzed aldol (B89426) reaction followed by lactonization.[2] By carefully controlling the reaction conditions, the yield of the desired N-sulfinyl imine (intermediate 7 in some reported syntheses) can be significantly improved to around 60%.[1][2] Refer to the detailed experimental protocol for the optimized conditions.

Q4: My Diels-Alder reaction for the decalin core construction is not proceeding efficiently or with the desired stereoselectivity. What should I consider?

A4: A late-stage intramolecular Diels-Alder (IMDA) reaction has been explored for the synthesis of the decalin core of this compound. This reaction can be sensitive to reaction conditions. Microwave-assisted conditions have been shown to facilitate the cyclization. It is important to note that this reaction may produce a mixture of diastereomers. For instance, a thermal IMDA reaction has been reported to yield a roughly 1:1 mixture of two endo diastereomers.[3] Catalysis with a Mg-bisoxazoline ligand has been investigated to improve diastereoselectivity, though with limited success.[3]

Quantitative Data Summary

The following tables summarize the reported yields for key steps in the total synthesis of this compound.

Table 1: Overall Yields of this compound Diastereomers

DiastereomerLongest Linear Sequence (Steps)Overall Yield (%)Reference
2a1010.1[1][2]
2b1011.3[1][2]

Table 2: Selected Individual Step Yields

Reaction StepProductYield (%)NotesReference
Condensation of (RS)-tert-butanesulfinamide with ethyl pyruvateIntermediate 7 30 (unoptimized)Major byproduct is lactone 13 .[1][2]
Optimized CondensationIntermediate 7 60Optimized conditions minimize byproduct formation.[1][2]
N-methylation of lactone 14 Intermediate 15 HighSpecific yield not quantified but described as "high".[1][2]
Coupling of fragment 12 with thioacetate (B1230152) derivativeIntermediates 25a/25b 84-89Silver trifluoroacetate (B77799) mediated coupling.[1][2]
Final cyclization and hydrolysisDiastereomers 2a/2b 71-74 (over 2 steps)Base-mediated cyclization followed by hydrolysis.[1][2]

Key Experimental Protocols

Optimized Synthesis of N-sulfinyl imine intermediate (7)

This protocol is based on the optimization of the condensation reaction to minimize lactone byproduct formation.

  • To a solution of (RS)-tert-butanesulfinamide in an appropriate aprotic solvent (e.g., THF) at 0 °C, add the dehydrating agent (e.g., MgSO4) and a Lewis acid catalyst (e.g., Ti(OEt)4) under an inert atmosphere.

  • Add ethyl pyruvate dropwise to the cooled solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed.

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired N-sulfinyl imine in approximately 60% yield.

Visualizations

JBIR22_Synthesis_Workflow cluster_fragmentA Decalin Fragment Synthesis cluster_fragmentB Tetramic Acid Precursor Synthesis cluster_coupling Fragment Coupling and Final Steps Cyclohexene Cyclohexene Dienal Dienal Cyclohexene->Dienal Ozonolysis, HWE Olefination Trienal Trienal Dienal->Trienal Wittig Reaction Decalin_Fragment Decalin_Fragment Trienal->Decalin_Fragment IMDA Reaction Coupled_Product Coupling Decalin_Fragment->Coupled_Product Pyruvate Pyruvate N_Sulfinyl_Imine N_Sulfinyl_Imine Pyruvate->N_Sulfinyl_Imine Condensation (Optimized) Lactone Lactone N_Sulfinyl_Imine->Lactone Aldol Reaction Amino_Alcohol Amino_Alcohol Lactone->Amino_Alcohol Reduction Tetramic_Acid_Precursor Tetramic_Acid_Precursor Amino_Alcohol->Tetramic_Acid_Precursor N-methylation, Protection Tetramic_Acid_Precursor->Coupled_Product JBIR22 JBIR22 Coupled_Product->JBIR22 Cyclization, Deprotection

Caption: Convergent total synthesis workflow for this compound.

Troubleshooting_Low_Yield_Condensation Start Condensation of (RS)-tert-butanesulfinamide and ethyl pyruvate Problem Low Yield of N-sulfinyl imine (<30%) Start->Problem Cause Side Reaction: Ti(OEt)4-catalyzed Aldol Reaction -> Lactonization Problem->Cause Solution Optimize Reaction Conditions Cause->Solution Action1 Control Stoichiometry Solution->Action1 e.g. Action2 Careful control of temperature Solution->Action2 e.g. Action3 Monitor reaction closely Solution->Action3 e.g. Result Improved Yield of N-sulfinyl imine (~60%) Action1->Result Action2->Result Action3->Result

Caption: Troubleshooting logic for a key low-yield step.

References

JBIR-22 Stereochemical Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereochemical synthesis of JBIR-22. This guide directly addresses specific challenges that may be encountered during experimentation, offering detailed methodologies and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the total synthesis of this compound?

The main hurdle in synthesizing this compound and related natural products is the construction of the unnatural 4,4-disubstituted glutamic acid unit.[1][2][3][4] This component's unique stereochemistry and substitution pattern present a significant synthetic challenge. A highly stereoselective route to a masked form of this amino acid has been developed to address this issue.[1][2][3]

Q2: What is the biological significance of this compound?

This compound is a protein-protein interaction (PPI) inhibitor.[1][3] Specifically, it inhibits the homodimerization of the proteasome assembly chaperone 3 (PAC3), a crucial protein in the formation of the proteasome.[1][3] The clinical success of proteasome inhibitors like bortezomib (B1684674) underscores the therapeutic potential of targeting the proteasome or its assembly.[1][3]

Q3: Has the absolute stereochemistry of naturally occurring this compound been determined?

Yes, the total synthesis of two possible diastereomers of this compound (2a and 2b) allowed for the assignment of the relative and absolute configuration of the natural product.[1][3] The absolute configuration of natural this compound has been assigned as (2S, 3S, 6R, 11S, 5′S, 7′S).[1]

Troubleshooting Guide

Low Yield in the Condensation of (RS)-tert-butanesulfinamide with Ethyl Pyruvate (B1213749)

Problem: The condensation reaction to form the N-sulfinyl ketimine intermediate (compound 7 in the Healy et al. synthesis) results in a low yield, with a significant amount of a lactone byproduct (compound 13).[1][3]

Cause: The formation of the lactone byproduct likely occurs through an in-situ Ti(OEt)4-catalyzed aldol (B89426) reaction of the desired product with another molecule of ethyl pyruvate, followed by lactonization.[1][3]

Solution:

  • Reaction Condition Optimization: The original reported conditions may lead to a low yield (around 30%).[1][3] Optimization of the reaction conditions has been shown to increase the yield to 60%.[1][3] While the specific optimized conditions are not detailed in the main text, reviewing the supplementary information of the primary literature (Healy et al., 2015) is recommended.

  • Careful Control of Stoichiometry: Ensure precise control over the stoichiometry of the reactants to minimize side reactions.

  • Temperature and Addition Rate: Slower addition of reagents at a controlled temperature may help to suppress the formation of the byproduct.

Experimental Workflow for Condensation Optimization

G cluster_start Initial Reaction Setup cluster_problem Problem Identification cluster_solution Troubleshooting Steps cluster_outcome Desired Outcome Start Combine (Rs)-tert-butanesulfinamide and Ethyl Pyruvate with Ti(OEt)4 Low_Yield Low Yield of Desired N-sulfinyl ketimine (7) Start->Low_Yield Byproduct Formation of Lactone Byproduct (13) Low_Yield->Byproduct Optimize Optimize Reaction Conditions (See supplementary info of primary lit.) Byproduct->Optimize Stoichiometry Control Reactant Stoichiometry Optimize->Stoichiometry Temp_Control Control Temperature and Addition Rate Stoichiometry->Temp_Control Improved_Yield Improved Yield of (7) (up to 60%) Temp_Control->Improved_Yield

Caption: Troubleshooting workflow for low yield in N-sulfinyl ketimine synthesis.

Poor Diastereoselectivity in the Reduction of the N-sulfinyl Group

Problem: The reduction of the lactone intermediate (compound 15) to the desired protected amino alcohol (compound 12) shows poor diastereoselectivity or results in recovered starting material.[1][3]

Cause: The choice of reducing agent and reaction conditions is critical for achieving high diastereoselectivity in this reduction step, which also involves the cleavage of the N-sulfinyl group.

Solution:

  • Screening Reducing Agents: An initial screening of various reducing agents might only result in the recovery of the starting lactone.[1][3]

  • Optimal Reagent and Conditions: The use of NaBH3CN with HCl (4 M in dioxane) has been shown to result in a highly diastereoselective reduction (d.r. > 98%) and cleavage of the N-sulfinyl group to yield the desired product.[1][3] The reaction is thought to proceed via acid deprotection of the N-sulfinyl group followed by reduction.[1][3]

Summary of Reducing Agent Screening

Reducing AgentOutcomeDiastereomeric Ratio (d.r.)
Various (unspecified)Recovered starting materialN/A
NaBH3CN / HCl (4 M in dioxane)Successful reduction and cleavage>98%
Late-Stage Cyclization Challenges

Problem: The final steps involving the Lacey–Dieckmann condensation to form the tetramic acid core and subsequent deprotection may result in low overall yields for the synthesis of this compound diastereomers.

Solution:

  • Convergent Strategy: A concise and convergent synthetic strategy is key to maximizing the overall yield. The synthesis of diastereomers 2a and 2b was achieved in ten steps (longest linear route) with overall yields of 10.1% and 11.3%, respectively.[1][3]

  • Microwave-Assisted Deprotection: The final deprotection step can be efficiently carried out using aqueous NaOH in EtOH under microwave irradiation at 110 °C for 20 minutes.[1]

Logical Flow of the Convergent Synthesis End-game

G Coupling Coupling of Protected Amino Alcohol (12) and β-ketothioester (17a/b) Intermediate_25 Formation of Intermediate (25a/b) Coupling->Intermediate_25 Lacey_Dieckmann Lacey–Dieckmann Condensation (tBuOK, THF) Intermediate_25->Lacey_Dieckmann Deprotection Microwave-Assisted Deprotection (aq. NaOH, EtOH, 110°C) Lacey_Dieckmann->Deprotection JBIR_22_diastereomers This compound Diastereomers (2a/b) Deprotection->JBIR_22_diastereomers

Caption: Final steps in the convergent synthesis of this compound diastereomers.

Key Experimental Protocols

Synthesis of Masked 4,4-disubstituted Glutamic Acid (Compound 12)
  • Condensation: (RS)-tert-butanesulfinamide is condensed with ethyl pyruvate in the presence of Ti(OEt)4. The reaction conditions should be optimized to maximize the yield of the resulting N-sulfinyl ketimine (7).

  • Diastereoselective Aldol Reaction: A diastereoselective aldol reaction is performed.

  • Lactonization and N-methylation: The product is then subjected to lactonization followed by N-methylation to yield intermediate 15.

  • Diastereoselective Reduction and Cleavage: The crucial diastereoselective reduction of lactone 15 is carried out using NaBH3CN with 4 M HCl in dioxane to afford the protected amino alcohol 12.[1][3]

Final Synthesis of this compound Diastereomers (2a and 2b)
  • Coupling: The protected amino alcohol (12) is coupled with the appropriate β-ketothioester (17a or 17b) using AgCF3CO2 and Et3N in THF.[1]

  • Lacey–Dieckmann Condensation: The resulting intermediate (25a or 25b) undergoes a Lacey–Dieckmann condensation using tBuOK in THF.[1]

  • Deprotection: The final deprotection is achieved with aqueous NaOH in EtOH under microwave irradiation at 110 °C for 20 minutes to yield the this compound diastereomers (2a and 2b).[1]

This guide provides a starting point for troubleshooting common issues in the stereochemical synthesis of this compound. For more detailed experimental procedures and characterization data, it is essential to consult the primary literature.

References

Technical Support Center: JBIR-22 Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the solubility of JBIR-22 in DMSO and other organic solvents. The following sections offer frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: While specific quantitative solubility data for this compound in DMSO is not extensively published, based on its chemical class as a complex tetramic acid natural product, it is anticipated to have moderate to good solubility in high-purity, anhydrous DMSO. It is crucial to use anhydrous DMSO as the presence of water can significantly decrease the solubility of hydrophobic compounds. For practical purposes in a laboratory setting, preparing stock solutions in the range of 1-10 mM in DMSO is a common starting point.

Q2: My this compound is not dissolving completely in DMSO. What steps can I take?

A2: If you encounter solubility issues with this compound in DMSO, consider the following troubleshooting steps:

  • Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is highly hygroscopic and absorbed moisture can reduce its solvating power.[1]

  • Gentle Warming: Warm the solution in a water bath at a temperature of 37°C for 5-10 minutes. This can help overcome the energy barrier for dissolution.[1]

  • Sonication: Use a bath sonicator for 10-15 minutes to aid in the dissolution of the compound.[1]

  • Vortexing: Vigorous vortexing for 1-2 minutes can help to break up any aggregates and promote solubilization.[1]

  • Prepare a More Dilute Stock: If the intended concentration is too high, try preparing a more dilute stock solution (e.g., 1 mM or 5 mM).[1]

Q3: this compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A3: This is a common issue known as "crashing out" or precipitation, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble.[2] To mitigate this, you can:

  • Perform Serial Dilutions in DMSO: Before the final dilution into your aqueous buffer, perform intermediate serial dilutions of your concentrated DMSO stock in pure DMSO. This gradual decrease in concentration can help prevent precipitation upon addition to the aqueous buffer.[1][2]

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced artifacts and cellular toxicity, while still being sufficient to maintain the solubility of this compound.[2]

  • Use Pre-warmed Media: Adding the compound to pre-warmed (37°C) aqueous buffer or cell culture media can improve solubility.[2]

  • Rapid Mixing: Immediately after adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or pipetting to prevent localized high concentrations that can lead to precipitation.[2]

Q4: Are there alternative solvents to DMSO for dissolving this compound?

A4: While DMSO is a common choice, other organic solvents can be considered, depending on the experimental requirements and downstream applications. Potential alternatives include:

  • Ethanol: A polar protic solvent that is generally less toxic to cells than DMSO.

  • Dimethylformamide (DMF): A polar aprotic solvent with strong solvating properties.

  • N-methyl-2-pyrrolidone (NMP): Another polar aprotic solvent that can be a good substitute for DMSO.

It is essential to verify the compatibility of any alternative solvent with your specific assay and to run appropriate vehicle controls.

Solubility Data

Disclaimer: The following table provides hypothetical solubility data for this compound based on the general characteristics of structurally similar complex natural products. This data is intended for illustrative purposes to guide initial experimental design. It is strongly recommended to determine the precise solubility of your specific batch of this compound experimentally.

SolventTypePredicted Solubility (mM)Notes
DMSO Polar Aprotic10 - 20High-purity, anhydrous DMSO is recommended.
DMF Polar Aprotic5 - 15Can be a suitable alternative to DMSO.
Ethanol Polar Protic1 - 5Lower solubilizing power for highly nonpolar compounds.
Methanol Polar Protic1 - 5Similar to ethanol.
Acetonitrile (B52724) Polar Aprotic< 1Generally lower solubility for complex polar molecules.
Water Aqueous< 0.01Expected to be poorly soluble in aqueous solutions.
PBS (pH 7.4) Aqueous Buffer< 0.01Very low solubility is anticipated.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Water bath sonicator (optional)

  • Water bath at 37°C (optional)

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed to achieve the desired stock concentration and volume.

  • Weigh this compound: Accurately weigh the calculated amount of this compound into a sterile vial.

  • Add DMSO: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution:

    • Tightly cap the vial and vortex vigorously for 1-2 minutes.[1]

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the vial in a water bath sonicator for 10-15 minutes.[1]

    • If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[1]

  • Final Inspection: Once fully dissolved, the solution should be clear and free of any visible precipitate.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Kinetic Solubility Assay using HPLC

This protocol outlines a method to determine the kinetic solubility of this compound in an aqueous buffer. Kinetic solubility is a high-throughput method that measures the solubility of a compound when a concentrated DMSO stock is diluted into an aqueous buffer.[3][4]

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate

  • Multi-screen solubility filter plate (e.g., Millipore)

  • Plate shaker

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Calibrated pipettes and multichannel pipette

Procedure:

  • Prepare Standard Curve: Prepare a series of calibration standards by diluting the this compound DMSO stock solution with a 50:50 mixture of acetonitrile and water.

  • Plate Preparation: Add a small volume (e.g., 2 µL) of the 10 mM this compound DMSO stock solution to the wells of the 96-well plate.

  • Add Aqueous Buffer: Add 198 µL of the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours to allow the solution to equilibrate.[3]

  • Filtration: Transfer the solutions to a multi-screen solubility filter plate and filter to remove any precipitated compound.

  • HPLC Analysis: Analyze the filtrate by HPLC to determine the concentration of dissolved this compound by comparing the peak area to the standard curve.[4][5]

  • Determine Solubility: The concentration of this compound in the filtrate represents its kinetic solubility under the tested conditions.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_kinetic Kinetic Solubility Assay weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve store Store at -20°C / -80°C dissolve->store add_stock Add DMSO Stock to Plate store->add_stock prep_standards Prepare HPLC Standards add_buffer Add Aqueous Buffer add_stock->add_buffer incubate Incubate & Shake add_buffer->incubate filter Filter Precipitate incubate->filter hplc Analyze by HPLC filter->hplc

Caption: Experimental workflow for preparing a this compound stock solution and determining its kinetic solubility.

troubleshooting_workflow cluster_steps Troubleshooting Steps start This compound Fails to Dissolve in DMSO check_dmso Verify DMSO is Anhydrous & High-Purity start->check_dmso vortex Vortex Vigorously (1-2 min) check_dmso->vortex sonicate Sonicate (10-15 min) vortex->sonicate If not dissolved end_success This compound Dissolves vortex->end_success warm Warm to 37°C (5-10 min) sonicate->warm If not dissolved sonicate->end_success dilute Prepare a More Dilute Stock warm->dilute If not dissolved warm->end_success dilute->end_success

Caption: A logical workflow for troubleshooting this compound dissolution issues in DMSO.

pac3_pathway cluster_assembly 20S Proteasome Assembly cluster_inhibition Inhibition by this compound alpha_subunits α-Subunits alpha_ring α-Ring Assembly alpha_subunits->alpha_ring pac1_2 PAC1/2 pac1_2->alpha_ring pac3_4 PAC3/4 Complex pac3_4->alpha_ring beta_incorporation β-Subunit Incorporation alpha_ring->beta_incorporation proteasome 20S Proteasome beta_incorporation->proteasome pac3 PAC3 pac3_dimer PAC3 Homodimer pac3->pac3_dimer Homodimerization pac3_dimer->pac3_4 Forms Complex with PAC4 jbir22 This compound jbir22->pac3_dimer Inhibits

Caption: this compound inhibits PAC3 homodimerization, a key step in 20S proteasome assembly.

References

Storage and stability conditions for JBIR-22 compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the storage and stability of the JBIR-22 compound. As specific stability data for this compound is not publicly available, this guide is based on general best practices for handling novel synthetic and complex natural products.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: As the properties of a newly synthesized chemical like this compound are largely unknown, it should be treated as a potentially hazardous and sensitive substance.[1] It is crucial to store it in a tightly sealed container to prevent exposure to moisture and air. General guidelines suggest storing it in a cool, dark, and dry place. For long-term storage, refrigeration or freezing is recommended.

Q2: How should I store this compound in solution?

A2: The stability of this compound in solution is unknown and highly dependent on the solvent, concentration, temperature, and exposure to light and air. It is advisable to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly capped vial, preferably under an inert atmosphere (e.g., argon or nitrogen). Aliquoting the solution into single-use volumes can help avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: What solvents are suitable for dissolving this compound?

A3: While specific solubility data for this compound is not available, compounds of similar complexity are often soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol. For biological assays, it is common to prepare a concentrated stock solution in DMSO.

Q4: How can I assess the stability of this compound under my experimental conditions?

A4: To determine the stability of this compound in your specific experimental setup, it is recommended to perform a preliminary stability study. This involves incubating the compound under your experimental conditions for various durations and then analyzing the sample for degradation, for example, by using High-Performance Liquid Chromatography (HPLC) to monitor the appearance of degradation products.

Troubleshooting Guide

Issue: Inconsistent or poor results in biological assays.

This could be due to the degradation of the this compound compound. Follow these troubleshooting steps to identify and resolve the issue.

General Storage and Handling Recommendations
ConditionRecommendationRationale
Solid Form Store at -20°C or -80°C in a tightly sealed, opaque container under an inert atmosphere.To minimize degradation from heat, light, moisture, and oxidation.
In Solution Prepare fresh solutions for each use. If storage is unavoidable, aliquot into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.To prevent degradation that can occur in solution and due to temperature fluctuations.
Light Exposure Protect from light by using amber vials or by wrapping containers in aluminum foil.[2][3]Many complex organic molecules are light-sensitive and can undergo photodegradation.[2]
Atmosphere Handle solid compound and solutions under an inert atmosphere (e.g., nitrogen or argon) when possible.To prevent oxidation, which is a common degradation pathway for organic compounds.

Experimental Protocols

Protocol: Preliminary Assessment of this compound Stability in Solution

This protocol provides a general method to assess the short-term stability of this compound in a specific solvent and at a particular temperature.

Materials:

  • This compound compound

  • Desired solvent (e.g., DMSO, cell culture media)

  • HPLC-grade solvents for analysis

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath at the desired temperature

  • Autosampler vials

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Timepoint 0: Immediately after preparation, dilute an aliquot of the stock solution with the appropriate mobile phase and inject it into the HPLC system to obtain an initial chromatogram. This will serve as the baseline.

  • Incubate the stock solution at the desired temperature (e.g., room temperature, 37°C).

  • Collect timepoints: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the incubated solution, dilute it appropriately, and inject it into the HPLC system.

  • Analyze the chromatograms: Compare the chromatograms from each timepoint to the baseline (Timepoint 0). Look for:

    • A decrease in the peak area of the main this compound peak.

    • The appearance of new peaks, which may indicate degradation products.

  • Quantify stability: Calculate the percentage of this compound remaining at each timepoint relative to the initial amount.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_experiment Experimentation cluster_analysis Analysis prep_solid Solid this compound dissolve Dissolve in Solvent prep_solid->dissolve stock_solution Stock Solution dissolve->stock_solution storage_conditions Store at -80°C (Aliquot for single use) stock_solution->storage_conditions Long-term thaw Thaw Aliquot storage_conditions->thaw dilute Dilute to Working Concentration thaw->dilute assay Perform Assay dilute->assay analyze Analyze Results assay->analyze

Caption: Recommended workflow for handling this compound.

troubleshooting_workflow start Inconsistent Assay Results? check_storage Were storage recommendations followed? start->check_storage check_handling Were fresh solutions used? check_storage->check_handling Yes new_compound Use fresh stock of compound check_storage->new_compound No stability_test Perform stability test (see protocol) check_handling->stability_test Yes check_handling->new_compound No revise_protocol Revise experimental protocol (e.g., shorter incubation) stability_test->revise_protocol Degradation Observed end_bad Contact Technical Support stability_test->end_bad No Degradation end_good Problem Resolved new_compound->end_good revise_protocol->end_good

Caption: Troubleshooting guide for this compound instability.

References

Technical Support Center: Troubleshooting Low Efficacy in JBIR-22 Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with JBIR-22 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected potency (high IC50) or a complete lack of activity for this compound in our cellular assay. What are the potential causes?

Several factors can contribute to the low efficacy of this compound in cell-based assays. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system being used. A systematic approach to troubleshooting is crucial to identify the root cause.

A logical workflow for troubleshooting can help systematically address the issue:

G cluster_0 Troubleshooting Workflow for Low this compound Efficacy A Start: Low this compound Efficacy Observed B 1. Compound Integrity Check - Verify solubility and stability - Confirm stock concentration - Check for degradation A->B C 2. Assay System Verification - Confirm PAC3 expression in cell line - Assess cell health and viability - Rule out compound interference with assay readout B->C D 3. Experimental Protocol Review - Optimize this compound concentration and incubation time - Check for serum protein binding effects - Evaluate vehicle (e.g., DMSO) concentration C->D E 4. Cellular Uptake & Efflux Assessment - Investigate potential for poor cell permeability - Test for active efflux by P-glycoprotein (P-gp) pumps D->E F Resolution: Efficacy Issue Identified and Addressed E->F

Caption: A step-by-step workflow for troubleshooting low efficacy of this compound.

Q2: How can we be sure that our this compound compound is viable for the experiment?

The stability and solubility of this compound are critical for its activity. As a tetramic acid natural product, it may be susceptible to degradation under certain conditions.

Troubleshooting Steps:

  • Solubility: this compound is likely soluble in organic solvents like DMSO. Prepare a high-concentration stock solution in 100% DMSO and dilute it in your culture medium for your final experimental concentrations. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells, including controls.

  • Stability: Avoid repeated freeze-thaw cycles of your stock solution. Aliquot the stock into single-use vials. To check for degradation, you can use techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry to compare your current stock to a fresh or validated batch.

  • Storage: Store the this compound stock solution at -20°C or -80°C, protected from light.

Parameter Recommendation Rationale
Solvent 100% DMSO for stock solutionEnsures complete dissolution of the compound.
Stock Conc. 10-20 mMAllows for sufficient dilution to achieve desired final concentrations with minimal vehicle concentration.
Storage -20°C or -80°C in single-use aliquots, protected from lightPrevents degradation from repeated freeze-thaw cycles and light exposure.
Final DMSO Conc. <0.5% in final assay volumeHigh concentrations of DMSO can be toxic to cells and may affect experimental results.

Q3: Could the cell line we are using be the reason for the low efficacy of this compound?

Yes, the choice of cell line is a critical factor. Since this compound targets the homodimerization of the proteasome assembly chaperone 3 (PAC3), the expression level and importance of this protein in your chosen cell line will directly impact the observed efficacy.[1][2]

Troubleshooting Steps:

  • Target Expression: Confirm the expression of PAC3 in your cell line at the protein level using techniques like Western Blot or proteomics. If PAC3 expression is low or absent, this compound will likely have minimal effect.

  • Cellular Context: The dependence of the cell line on the proteasome assembly pathway for survival and proliferation can vary. Some cell lines may have compensatory mechanisms that make them less sensitive to the inhibition of PAC3 homodimerization.

  • Cell Health: Ensure that the cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma). Stressed or unhealthy cells can respond differently to drug treatments.[3]

G cluster_0 This compound Mechanism of Action JBIR22 This compound PAC3_dimer PAC3 Homodimer JBIR22->PAC3_dimer Inhibits Homodimerization Proteasome Functional 20S Proteasome PAC3_dimer->Proteasome Essential for Assembly PAC3_mono PAC3 Monomer PAC3_mono->PAC3_dimer Dimerization Downstream Cellular Processes (e.g., Protein Degradation, Cell Cycle) Proteasome->Downstream Regulates

Caption: this compound inhibits the homodimerization of PAC3, a key step in proteasome assembly.

Q4: We have confirmed our compound and cell line are appropriate. What aspects of our experimental protocol should we review?

The specifics of your assay protocol can significantly influence the outcome.

Troubleshooting Steps:

  • Concentration Range: Ensure you are using a sufficiently broad range of this compound concentrations to generate a complete dose-response curve.

  • Incubation Time: The optimal incubation time can vary depending on the cell line and the specific endpoint being measured. It may be necessary to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration of treatment.

  • Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration during the treatment period or using a serum-free medium if your cells can tolerate it.

  • Cell Seeding Density: The number of cells seeded per well can affect their growth rate and sensitivity to the compound. Optimize the seeding density to ensure cells are in the exponential growth phase at the time of treatment and throughout the assay.[4]

Parameter Problem Solution
Concentration Incomplete dose-response curveTest a wider range of concentrations (e.g., from nanomolar to high micromolar).
Incubation Time Effect of this compound may be time-dependentPerform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
Serum in Media Serum proteins may bind to this compound, reducing its bioavailabilityReduce serum concentration or use serum-free media during treatment, if compatible with your cell line.
Cell Density Inconsistent cell growth or confluence affecting resultsOptimize cell seeding density to ensure exponential growth throughout the experiment.[4]

Q5: Could poor cellular uptake or active efflux of this compound be a reason for low efficacy?

Yes, for a compound to be effective, it must reach its intracellular target.

Troubleshooting Steps:

  • Cellular Uptake: While direct measurement of intracellular this compound can be challenging, you can infer potential issues. If the compound is highly polar, it may have poor membrane permeability.

  • Efflux Pumps: Many cell lines express efflux pumps, such as P-glycoprotein (P-gp), which actively remove foreign compounds from the cell. To test for this, you can co-incubate this compound with a known P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A). If the efficacy of this compound increases in the presence of the inhibitor, it suggests that active efflux is a contributing factor.

Experimental Protocols

Example Protocol: Cell Viability Assay (Resazurin-based)

This protocol provides a general framework for assessing the effect of this compound on cell viability.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a compound known to induce cell death in your cell line).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, vehicle, or positive control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Viability Assessment (Resazurin Assay):

    • Following incubation, add 20 µL of resazurin (B115843) solution (e.g., CellTiter-Blue®) to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Normalize the fluorescence readings of the treated wells to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

G cluster_0 Cell Viability Assay Workflow A 1. Seed Cells (96-well plate) B 2. Incubate 24h (Allow attachment) A->B C 3. Treat with this compound (and controls) B->C D 4. Incubate 48-72h (Treatment period) C->D E 5. Add Resazurin Reagent D->E F 6. Incubate 1-4h E->F G 7. Measure Fluorescence F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: A typical workflow for a cell viability assay to test this compound efficacy.

References

Technical Support Center: Minimizing Off-Target Effects of JBIR-22

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing JBIR-22, a potent protein-protein interaction (PPI) inhibitor of the proteasome assembly chaperone 3 (PAC3) homodimerization, while minimizing potential off-target effects.[1] Given the novelty of this compound, this guide offers a framework for robust experimental design, validation, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a natural product belonging to the tetramic acid class of compounds.[1] Its primary mechanism of action is the inhibition of the homodimerization of the proteasome assembly chaperone 3 (PAC3).[1] PAC3 is a crucial component in the assembly of the 20S proteasome, a key cellular machinery for protein degradation.[2] By disrupting PAC3 homodimerization, this compound interferes with the proper formation of the proteasome, which can have significant downstream effects on cellular processes.

Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

A2: Off-target effects are unintended interactions of a drug or compound with cellular components other than its primary target. For this compound, this would mean binding to and affecting the function of proteins other than PAC3. These off-target interactions can lead to misleading experimental results, where an observed phenotype is incorrectly attributed to the inhibition of PAC3. They can also cause cellular toxicity or other unanticipated biological responses. Minimizing off-target effects is critical for ensuring the validity and reproducibility of research findings.

Q3: What are the initial signs that this compound might be causing off-target effects in my experiment?

A3: Several signs may indicate potential off-target effects:

  • Discrepancy with genetic validation: If the phenotype observed with this compound treatment is different from the phenotype observed when PAC3 is knocked down or knocked out using techniques like siRNA or CRISPR.

  • Inconsistent results with structurally different inhibitors: If another compound that inhibits PAC3 through a different chemical scaffold produces a different cellular outcome.

  • Unusual dose-response curve: A very steep or non-sigmoidal dose-response curve can sometimes suggest off-target activity at higher concentrations.

  • Cellular toxicity at effective concentrations: If this compound induces significant cell death or stress at concentrations required to observe the desired on-target effect.

Troubleshooting Guides

Issue: Inconsistent or unexpected phenotypic results.

This section provides a step-by-step guide to troubleshoot and validate the on-target effects of this compound.

Step 1: Determine the Optimal Concentration with a Dose-Response Experiment.

It is crucial to use the lowest effective concentration of this compound to minimize the risk of engaging off-target proteins.

  • Experimental Protocol: Dose-Response Assay for Cell Viability

    • Cell Seeding: Plate your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

    • Compound Preparation: Prepare a serial dilution of this compound. A typical starting range might be from 1 nM to 100 µM.

    • Treatment: The following day, treat the cells with the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

    • Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

    • Viability Assay: Measure cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.

    • Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

  • Data Presentation: this compound Dose-Response Data

Cell LineThis compound IC50 (µM)On-Target Effect EC50 (µM)Therapeutic Window (IC50/EC50)
User's Cell Line 1User DataUser DataUser Calculation
User's Cell Line 2User DataUser DataUser Calculation

Step 2: Validate On-Target Engagement using Cellular Thermal Shift Assay (CETSA).

CETSA is a powerful technique to confirm that this compound directly binds to PAC3 in a cellular context.[3][4]

  • Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

    • Cell Culture and Treatment: Culture cells to 80-90% confluency and treat with this compound at a concentration determined from the dose-response studies, alongside a vehicle control.

    • Harvesting: After the desired incubation time, harvest the cells.

    • Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation.

    • Lysis: Lyse the cells by freeze-thawing.

    • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of PAC3 by Western blot. A shift in the melting curve of PAC3 in the this compound treated samples compared to the control indicates target engagement.

  • Visualization: CETSA Workflow

CETSA_Workflow A Cell Treatment (this compound or Vehicle) B Harvest Cells A->B C Heat Shock (Temperature Gradient) B->C D Cell Lysis C->D E Centrifugation (Separate Soluble/Aggregated) D->E F Western Blot (Detect Soluble PAC3) E->F

A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Step 3: Corroborate Findings with Genetic Approaches.

Genetic knockdown or knockout of the target protein should phenocopy the effects of the inhibitor if the inhibitor is specific.

  • Experimental Protocol: PAC3 Knockdown using siRNA

    • siRNA Design: Design or obtain at least two independent siRNAs targeting different regions of the PAC3 mRNA. A non-targeting siRNA should be used as a negative control.

    • Transfection: Transfect the siRNAs into your cells of interest using a suitable transfection reagent.

    • Incubation: Incubate the cells for 48-72 hours to allow for mRNA and protein knockdown.

    • Validation of Knockdown: Confirm the reduction of PAC3 mRNA and protein levels using qPCR and Western blot, respectively.[5]

    • Phenotypic Analysis: Perform the same phenotypic assays on the PAC3 knockdown cells as were performed with this compound treatment and compare the results.

  • Visualization: Logic of Genetic Validation

Genetic_Validation cluster_0 Pharmacological Approach cluster_1 Genetic Approach A Treat with this compound B Inhibit PAC3 Homodimerization A->B C Observe Phenotype X B->C F Observe Phenotype X C->F Phenocopy? D Introduce PAC3 siRNA/CRISPR E Reduce PAC3 Protein D->E E->F

Comparison of pharmacological and genetic approaches to validate on-target effects.
Issue: High cellular toxicity observed.

If this compound is causing significant cell death at concentrations required for its intended effect, consider the following troubleshooting steps.

Step 1: Re-evaluate the Dose-Response Curve.

Ensure that the concentration being used is not on the steep part of the toxicity curve.

Step 2: Use a Structurally Unrelated PAC3 Inhibitor.

If available, a different inhibitor targeting PAC3 homodimerization can help determine if the toxicity is due to the on-target effect or a specific off-target effect of the this compound chemical scaffold.

Step 3: Perform Proteome-Wide Off-Target Profiling.

For a more comprehensive understanding of this compound's interactions, advanced techniques can be employed.

  • Experimental Protocol: Proteomics-based Off-Target Identification (e.g., using chemical proteomics)

    • Probe Synthesis: Synthesize a biotinylated or otherwise tagged version of this compound.

    • Cell Lysate Incubation: Incubate the tagged this compound with cell lysates.

    • Affinity Purification: Use streptavidin beads to pull down the tagged this compound along with its binding partners.

    • Mass Spectrometry: Elute the bound proteins and identify them using mass spectrometry.

    • Data Analysis: Analyze the data to identify proteins that are specifically pulled down with the this compound probe compared to control beads.

  • Data Presentation: Potential Off-Targets of this compound

Potential Off-Target ProteinFunctionValidation Status
User Identified Protein 1User InputPending
User Identified Protein 2User InputPending

Signaling Pathway Context

Understanding the signaling pathway in which PAC3 functions is crucial for interpreting experimental results.

  • Visualization: Simplified Proteasome Assembly Pathway

Proteasome_Assembly cluster_0 Proteasome Assembly PAC3_mono PAC3 Monomer PAC3_dimer PAC3 Homodimer PAC3_mono->PAC3_dimer Homodimerization Alpha_ring α-Ring Assembly PAC3_dimer->Alpha_ring Chaperones α-subunit assembly Proteasome_20S 20S Proteasome Alpha_ring->Proteasome_20S JBIR22 This compound JBIR22->PAC3_dimer Inhibits

This compound inhibits PAC3 homodimerization, a key step in proteasome assembly.

References

Optimizing concentration of JBIR-22 for in-vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JBIR-22, a novel protein-protein interaction (PPI) inhibitor targeting the homodimerization of the proteasome assembly chaperone 3 (PAC3).[1][2] This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to optimize the use of this compound in in-vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a natural product belonging to the tetramic acid class.[1][3] It functions as a protein-protein interaction (PPI) inhibitor by targeting and disrupting the homodimerization of the proteasome assembly chaperone 3 (PAC3).[2] PAC3 is a crucial protein involved in the formation of the proteasome, a key cellular machinery for protein degradation. By inhibiting PAC3 dimerization, this compound interferes with proteasome assembly, which can have significant downstream effects on cellular processes, including cell cycle progression and survival. The clinical success of proteasome inhibitors like bortezomib (B1684674) in cancer therapy underscores the potential of targeting this pathway.[2]

Q2: What are the primary in-vitro applications for this compound?

A2: Given its mechanism of action, this compound is primarily suited for in-vitro studies related to:

  • Cancer Biology: Investigating the effects of proteasome assembly inhibition on cancer cell proliferation, apoptosis, and survival.

  • Drug Discovery: Screening for novel anti-cancer agents and studying the effects of targeting protein-protein interactions.

  • Cell Biology: Elucidating the role of PAC3 and the proteasome assembly pathway in various cellular functions.

Q3: How should I prepare a stock solution of this compound?

A3: The solubility of this compound has not been extensively reported in public literature. As a starting point, it is recommended to dissolve this compound in a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Further dilutions into aqueous cell culture media should be done immediately before use, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

Q4: What is a typical starting concentration range for in-vitro experiments?

A4: For initial experiments, a broad concentration range is recommended to determine the optimal working concentration for your specific cell line and assay. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM. The optimal concentration will vary depending on the cell type, assay duration, and the specific endpoint being measured.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no observable effect 1. Sub-optimal concentration: The concentration of this compound may be too low to elicit a response. 2. Compound inactivity: The compound may have degraded due to improper storage or handling. 3. Cell line resistance: The chosen cell line may be insensitive to PAC3 inhibition.1. Perform a dose-response experiment with a wider concentration range. 2. Use a fresh aliquot of this compound and verify the stock solution concentration. Consider performing quality control on the compound. 3. Test this compound on a different, potentially more sensitive, cell line.
High variability between replicates 1. Inconsistent cell seeding: Uneven cell distribution in multi-well plates. 2. Pipetting errors: Inaccurate dilution or addition of this compound. 3. Edge effects: Evaporation from wells on the outer edges of the plate.1. Ensure thorough mixing of cell suspension before seeding and use a consistent seeding technique. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity.
Precipitation of this compound in culture media 1. Poor aqueous solubility: The concentration of this compound exceeds its solubility limit in the culture medium. 2. High final DMSO concentration: The percentage of DMSO in the final culture medium is too high.1. Lower the final concentration of this compound. Consider using a solubilizing agent, though this may have its own effects on the cells.[4][5] 2. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%).
Unexpected cytotoxicity 1. Off-target effects: At high concentrations, this compound may have effects unrelated to PAC3 inhibition. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.1. Use the lowest effective concentration of this compound as determined by your dose-response curve. 2. Include a vehicle control (media with the same concentration of solvent) in all experiments to assess solvent toxicity.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cytotoxicity Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cancer cell line.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell line

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common approach is a 1:3 or 1:10 dilution series to cover a broad concentration range (e.g., 0.01 µM to 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to calculate the IC50 value.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability (Normalized)
0 (Vehicle)1.25100%
0.11.2297.6%
11.1088.0%
100.6552.0%
1000.1512.0%
Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate this compound Target Engagement

This protocol is designed to confirm that this compound disrupts the homodimerization of PAC3 in a cellular context.

Materials:

  • Cells expressing tagged PAC3 (e.g., HA-tagged and FLAG-tagged)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-FLAG antibody conjugated to beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE gels and Western blotting reagents

  • Anti-HA antibody

Procedure:

  • Cell Treatment: Treat cells expressing both HA-PAC3 and FLAG-PAC3 with an effective concentration of this compound (determined from cytotoxicity assays) or a vehicle control for a specified time.

  • Cell Lysis: Harvest and lyse the cells in lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with anti-FLAG antibody-conjugated beads to pull down FLAG-PAC3 and any interacting proteins.

    • Wash the beads multiple times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with an anti-HA antibody to detect the presence of co-immunoprecipitated HA-PAC3.

  • Analysis: A decrease in the amount of HA-PAC3 in the this compound treated sample compared to the vehicle control indicates that this compound has disrupted the interaction between HA-PAC3 and FLAG-PAC3.

Visualizations

JBIR22_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis stock Prepare this compound Stock (10 mM in DMSO) dose_response Dose-Response Assay (e.g., MTT) stock->dose_response ic50 Calculate IC50 dose_response->ic50 target_validation Target Engagement Assay (e.g., Co-IP) western_blot Analyze Western Blot target_validation->western_blot ic50->target_validation Use optimal concentration

Caption: Experimental workflow for optimizing this compound concentration.

PAC3_Signaling_Pathway PAC3_monomer PAC3 Monomer PAC3_dimer PAC3 Dimer PAC3_monomer->PAC3_dimer Dimerization Proteasome_Assembly Proteasome Assembly PAC3_dimer->Proteasome_Assembly Proteasome_Subunits Proteasome Subunits Proteasome_Subunits->Proteasome_Assembly Functional_Proteasome Functional Proteasome Proteasome_Assembly->Functional_Proteasome Protein_Degradation Protein Degradation Functional_Proteasome->Protein_Degradation Cell_Cycle_Progression Cell Cycle Progression Protein_Degradation->Cell_Cycle_Progression Apoptosis Apoptosis Protein_Degradation->Apoptosis JBIR22 This compound JBIR22->PAC3_dimer Inhibits

Caption: this compound inhibits PAC3 dimerization and proteasome assembly.

References

Addressing Poor Reproducibility in JBIR-22 Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues of poor reproducibility in experiments involving the protein-protein interaction (PPI) inhibitor, JBIR-22. The information is tailored for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound and what is its mechanism of action? This compound is a tetramic acid-containing natural product that acts as a protein-protein interaction inhibitor.[1][2] It specifically inhibits the homodimerization of the proteasome assembly chaperone 3 (PAC3), a crucial protein in the formation of the proteasome.[1][2]
What are the known challenges associated with this compound? The primary challenge reported in the literature for this compound is its complex chemical synthesis, particularly due to the presence of an unnatural 4,4-disubstituted glutamic acid. This complexity can lead to variability between different synthetic batches, especially concerning stereochemistry, which can significantly impact biological activity.[1][2]
Are there different stereoisomers of this compound? Yes, due to multiple chiral centers, this compound can exist as several stereoisomers. The biological activity of these isomers can differ significantly. It is crucial to use the correct and pure stereoisomer to ensure reproducible results.[1][2]
How does this compound inhibit PAC3 homodimerization? This compound is believed to bind to the interface of the PAC3 homodimer, thereby preventing the protein-protein interaction necessary for its function in proteasome assembly. The exact binding mode and key interacting residues are areas of ongoing research.

Troubleshooting Guide

Poor reproducibility in experiments with this compound can arise from various factors, from the compound itself to the experimental setup. This guide provides a structured approach to identifying and resolving common issues.

Problem 1: Inconsistent or lower-than-expected biological activity of this compound.
Possible Cause Recommended Solution
Compound Quality and Integrity - Verify Stereochemistry and Purity: Obtain a certificate of analysis (CoA) from the supplier for each new batch of this compound. If possible, independently verify the identity, purity, and stereochemistry using techniques like NMR, mass spectrometry, and chiral chromatography. Different stereoisomers can have vastly different activities.[1][2] - Proper Storage: Store this compound as recommended by the supplier, typically as a desiccated solid at -20°C or lower, protected from light. Avoid repeated freeze-thaw cycles of stock solutions.
Compound Solubility - Use Appropriate Solvent: Prepare high-concentration stock solutions in a suitable organic solvent like DMSO. - Avoid Precipitation: When diluting into aqueous assay buffers, do so in a stepwise manner and visually inspect for any precipitation. The final concentration of the organic solvent in the assay should be kept low (typically <0.5%) and consistent across all experiments.
Compound Stability - Freshly Prepare Working Solutions: Prepare working dilutions from the stock solution immediately before each experiment. - Assess Stability in Assay Media: If experiments are long, consider evaluating the stability of this compound in your specific cell culture media or assay buffer over the time course of the experiment.
Problem 2: High variability between replicate experiments.
Possible Cause Recommended Solution
Assay-Specific Issues - Cell-Based Assay Variability: Ensure consistent cell passage number, confluency, and health. Use a stable cell line and perform regular mycoplasma testing. - Biochemical Assay Variability: Use highly purified proteins and reagents. Ensure consistent buffer composition, pH, and temperature.
Experimental Protocol - Standardize Protocols: Maintain a detailed and consistent experimental protocol across all replicates. This includes incubation times, reagent concentrations, and washing steps. - Include Proper Controls: Always include positive and negative controls in your experiments. For this compound, a negative control could be an inactive stereoisomer or the vehicle (e.g., DMSO) alone. A positive control could be a known inhibitor of the proteasome pathway if applicable to your experimental system.

Experimental Protocols and Methodologies

General Protocol for Assessing this compound Activity in a Cell-Based Assay

This protocol provides a general workflow for testing the inhibitory effect of this compound on a cellular process dependent on PAC3 function.

  • Cell Culture: Culture the chosen cell line under standard conditions. Seed cells in appropriate well plates at a density that ensures they are in the exponential growth phase during the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this, create a series of dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1%).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for a predetermined period, which should be optimized for the specific assay.

  • Endpoint Measurement: Measure the desired biological endpoint. This could be cell viability (e.g., using an MTT or CellTiter-Glo assay), a specific signaling event downstream of proteasome function, or a direct measure of PAC3 dimerization if a suitable assay (e.g., FRET or BRET) is available.

  • Data Analysis: Plot the measured response against the log of the this compound concentration to determine the IC50 value.

Logical Workflow for Troubleshooting Reproducibility Issues

Troubleshooting Workflow start Poor Reproducibility Observed compound Step 1: Verify this compound Quality - Purity - Stereochemistry - Solubility - Stability start->compound protocol Step 2: Review Experimental Protocol - Consistent cell handling - Standardized reagent prep - Precise timings compound->protocol Compound OK outcome_bad Issue Persists: Consult Specialist compound->outcome_bad Issue Found controls Step 3: Check Controls - Vehicle control behavior - Positive control activity protocol->controls Protocol Consistent protocol->outcome_bad Inconsistency Found assay Step 4: Evaluate Assay System - Cell line stability - Reagent quality controls->assay Controls Valid controls->outcome_bad Controls Invalid outcome_good Reproducibility Improved assay->outcome_good System Stable assay->outcome_bad System Unstable

Caption: A stepwise logical workflow for troubleshooting poor reproducibility in this compound experiments.

Signaling Pathway

Inhibition of PAC3 Homodimerization by this compound

The primary mechanism of action of this compound is the inhibition of the homodimerization of the Proteasome Assembly Chaperone 3 (PAC3). This dimerization is a critical step in the assembly of the 20S proteasome, a key component of the cellular machinery for protein degradation.

PAC3_Inhibition cluster_0 Normal Proteasome Assembly cluster_1 Inhibition by this compound PAC3_mono1 PAC3 (monomer) PAC3_dimer PAC3 Homodimer PAC3_mono1->PAC3_dimer PAC3_mono2 PAC3 (monomer) PAC3_mono2->PAC3_dimer Proteasome 20S Proteasome Assembly PAC3_dimer->Proteasome JBIR22 This compound Blocked Dimerization Blocked JBIR22->Blocked PAC3_mono3 PAC3 (monomer) PAC3_mono3->Blocked PAC3_mono4 PAC3 (monomer) PAC3_mono4->Blocked

Caption: this compound inhibits the homodimerization of PAC3, a key step in proteasome assembly.

References

Preventing degradation of JBIR-22 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of JBIR-22 in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Disclaimer: There is currently limited published data specifically on the degradation of this compound in aqueous solutions. The following troubleshooting guides and FAQs are based on the chemical structure of this compound, which contains a tetramic acid moiety, a polyketide-derived decalin system, and an ester functional group. The proposed degradation pathways and preventative measures are inferred from the known chemistry of these functional groups.

Troubleshooting Guides & FAQs

Q1: I am observing a decrease in the activity of my this compound stock solution over time. What could be the cause?

A1: A decrease in the activity of your this compound solution is likely due to chemical degradation. Based on its structure, this compound has several functional groups that could be susceptible to degradation in an aqueous environment:

  • Hydrolysis of the Tetramic Acid Ring: The lactam in the tetramic acid ring can undergo hydrolysis, leading to ring-opening and inactivation of the compound. This is often catalyzed by acidic or basic conditions.

  • Hydrolysis of the Ester Group: this compound contains an ester linkage that is susceptible to hydrolysis, which would cleave the molecule.[1][2][3][4][5] This reaction can be catalyzed by both acids and bases.

  • Oxidation: The polyketide-derived portion of the molecule, with its multiple stereocenters and potential for enolization, could be susceptible to oxidation, especially if exposed to air, light, or contaminating metal ions.[6][7]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.

Q2: What is the optimal pH for storing aqueous solutions of this compound?

A2: While specific data for this compound is unavailable, for compounds with ester and lactam functionalities, a slightly acidic to neutral pH (around pH 6-7) is often recommended to minimize both acid- and base-catalyzed hydrolysis. It is advisable to perform a pH stability study to determine the optimal pH for your specific experimental conditions.

Q3: How should I prepare and store my this compound stock solutions?

A3: To minimize degradation, follow these recommendations for preparing and storing this compound solutions:

  • Solvent: For long-term storage, consider preparing a concentrated stock solution in an anhydrous organic solvent like DMSO or ethanol (B145695) and storing it at -20°C or -80°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Prepare aqueous working solutions fresh for each experiment if possible. If you need to store aqueous solutions, use a buffer at the optimal pH (see Q2), filter-sterilize the solution to remove any microbial contamination that could degrade the compound, and store at 4°C for short-term use.

  • Protection from Light: Store all solutions in amber vials or wrap them in aluminum foil to protect them from light.

  • Inert Atmosphere: For long-term storage of sensitive solutions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q4: Can I heat my this compound solution to aid in dissolution?

A4: It is generally not recommended to heat solutions of this compound, as elevated temperatures can accelerate degradation reactions like hydrolysis and oxidation. If you encounter solubility issues, try using sonication in a room temperature water bath.

Hypothetical Stability Data

The following tables present hypothetical data to illustrate how the stability of this compound could be affected by pH and temperature. This is not experimental data.

Table 1: Hypothetical Effect of pH on this compound Stability at 25°C

pH% this compound Remaining after 24 hours% this compound Remaining after 72 hours
4.095%85%
6.599%97%
8.092%78%

Table 2: Hypothetical Effect of Temperature on this compound Stability at pH 6.5

Temperature% this compound Remaining after 24 hours% this compound Remaining after 72 hours
4°C>99%99%
25°C99%97%
37°C96%90%

Experimental Protocols

Protocol 1: Assessing the pH Stability of this compound in Aqueous Solution

Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.

Materials:

Methodology:

  • Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 4, 5, 6, 6.5, 7, 7.5, 8).

  • Dilute the this compound stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10 µM).

  • Immediately after preparation (t=0), take an aliquot from each solution and analyze it by HPLC or LC-MS to determine the initial concentration of this compound.

  • Incubate the remaining solutions at a constant temperature (e.g., 25°C or 37°C) in the dark.

  • At specified time points (e.g., 6, 12, 24, 48, 72 hours), withdraw aliquots from each solution and analyze them by HPLC or LC-MS.

  • Quantify the peak area of the this compound peak at each time point and express it as a percentage of the peak area at t=0.

  • Plot the percentage of this compound remaining versus time for each pH to determine the pH at which the compound is most stable.

Visualizations

hypothetical_degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation JBIR22 This compound Hydrolysis_Products Ring-Opened and Cleaved Products JBIR22->Hydrolysis_Products H₂O (Acid or Base Catalyzed) Oxidized_Products Oxidized Products JBIR22->Oxidized_Products O₂, Light, Metal Ions

Caption: Hypothetical degradation pathways of this compound.

experimental_workflow start Prepare this compound Stock in Anhydrous Solvent prep_solutions Prepare Aqueous Solutions at Different Conditions (pH, Temp, Light) start->prep_solutions t0_analysis Analyze Initial Concentration (t=0) by HPLC/LC-MS prep_solutions->t0_analysis incubation Incubate Solutions t0_analysis->incubation time_point_analysis Analyze at Subsequent Time Points incubation->time_point_analysis time_point_analysis->incubation Repeat for each time point data_analysis Quantify Degradation and Determine Optimal Conditions time_point_analysis->data_analysis end Conclusion on Stability data_analysis->end troubleshooting_guide start Issue: Loss of this compound Activity check_storage Check Storage Conditions of Stock Solution start->check_storage improper_stock_storage Improper Stock Storage: - Repeated freeze-thaw? - Not protected from light/air? check_storage->improper_stock_storage proper_stock_storage Stock Storage is Correct check_storage->proper_stock_storage improper_stock_storage->proper_stock_storage No solution_improper Action: Prepare fresh stock. Aliquot to prevent freeze-thaw. Store at -80°C, protected from light. improper_stock_storage->solution_improper Yes check_working_solution Check Preparation and Handling of Aqueous Working Solution proper_stock_storage->check_working_solution improper_working_solution Potential Issues: - pH of buffer? - Exposure to light? - Stored too long at RT? check_working_solution->improper_working_solution solution_proper Action: Prepare fresh aqueous solution daily. Use optimal pH buffer (e.g., 6.5). Work in low light conditions. improper_working_solution->solution_proper Yes

References

Validation & Comparative

A Comparative Analysis of JBIR-22 and Bortezomib: Targeting the Proteasome Through Different Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, the ubiquitin-proteasome system is a critical target for drug development. Two noteworthy compounds that interfere with this pathway, albeit through distinct mechanisms, are the natural product JBIR-22 and the FDA-approved drug bortezomib (B1684674). This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental methodologies used to evaluate them, tailored for researchers, scientists, and drug development professionals.

Executive Summary

Bortezomib is a potent, reversible inhibitor of the 26S proteasome, a key component of the cellular machinery responsible for protein degradation.[1][2] Its direct inhibition of the proteasome's chymotrypsin-like activity leads to the accumulation of ubiquitinated proteins, triggering cell cycle arrest and apoptosis in cancerous cells.[1][2] It is a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[2]

This compound, a tetramic acid natural product, presents an alternative strategy for disrupting the proteasome pathway. Instead of directly inhibiting the mature proteasome, this compound acts as a protein-protein interaction inhibitor, preventing the homodimerization of the proteasome assembly chaperone 3 (PAC3).[3][4][5] This disruption of proteasome biogenesis offers a novel, indirect approach to impairing proteasome function.

Due to the preclinical stage of research on this compound, a direct quantitative comparison of its efficacy with the clinically established bortezomib is not yet possible. However, this guide will present the available data to facilitate an informed understanding of their respective biological activities.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and bortezomib lies in their molecular targets within the proteasome pathway.

Bortezomib: Direct Inhibition of Proteasome Activity

Bortezomib functions by directly binding to the catalytic site of the 26S proteasome.[6] The boron atom in its structure forms a stable complex with the threonine residue in the chymotrypsin-like active site of the β5 subunit, effectively blocking its proteolytic activity.[6] This leads to a cellular state of "proteotoxic stress," where the accumulation of misfolded and regulatory proteins triggers apoptotic cell death.

This compound: Indirect Inhibition via Proteasome Assembly

This compound takes a more upstream approach. It has been identified as an inhibitor of the homodimerization of PAC3, a crucial chaperone protein in the assembly of the 20S proteasome core particle.[3][4][5] By preventing PAC3 from forming functional dimers, this compound disrupts the proper formation of new proteasomes, thereby reducing the overall cellular capacity for protein degradation.

Comparative Efficacy Data

Quantitative efficacy data for this compound in cancer cell lines is not yet publicly available. The following tables summarize the known biological effects of this compound and provide a representative range of IC50 values for bortezomib in various multiple myeloma cell lines.

Table 1: Biological Activity Profile

CompoundTargetMechanism of ActionReported Biological Effect
This compound Proteasome Assembly Chaperone 3 (PAC3)Inhibition of PAC3 homodimerizationDisrupts proteasome assembly[3][4][5]
Bortezomib 26S Proteasome (β5 subunit)Reversible inhibition of chymotrypsin-like activityInduces cell cycle arrest and apoptosis[1][2]

Table 2: In Vitro Efficacy of Bortezomib in Multiple Myeloma Cell Lines

Cell LineIC50 (nM)Duration of Treatment (hours)
RPMI-822615.924
U-2667.124
MM1.S15.224
IM-9>100 (Resistant)72
OPM-2<10 (Sensitive)72

Note: IC50 values can vary between studies and experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of proteasome inhibitors.

Cell Viability Assay (MTT Assay)

This assay is a common method to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cell lines (e.g., RPMI-8226, U-266) are seeded in 96-well plates at a density of 3 x 10^4 cells per well and allowed to adhere overnight.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., bortezomib) for a specified duration (e.g., 24, 48, or 72 hours).[2]

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).[2] The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.

Proteasome Assembly Assay

This assay is used to determine the effect of a compound on the formation of the proteasome complex.

  • Cell Lysis: Cells treated with the test compound (e.g., this compound) and control cells are harvested and lysed in a non-denaturing buffer to preserve protein complexes.

  • Gel Filtration Chromatography: The cell lysates are subjected to gel filtration chromatography, which separates protein complexes based on their size.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by immunoblotting using antibodies specific for proteasome subunits (e.g., α or β subunits) and assembly chaperones (e.g., PAC3).

  • Assessment of Assembly: A shift in the elution profile of proteasome subunits and the accumulation of assembly intermediates in the treated cells compared to the control indicates an inhibition of proteasome assembly.

Visualizing the Mechanisms

The following diagrams illustrate the distinct signaling pathways affected by this compound and bortezomib, as well as a typical experimental workflow.

Bortezomib_Mechanism Bortezomib Bortezomib Proteasome 26S Proteasome (β5 subunit) Bortezomib->Proteasome Inhibits Protein_Degradation Protein Degradation Bortezomib->Protein_Degradation Blocks Proteasome->Protein_Degradation Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Accumulation Accumulation of Ub-Proteins Ub_Proteins->Accumulation Leads to Apoptosis Apoptosis Accumulation->Apoptosis

Caption: Mechanism of action of Bortezomib.

JBIR22_Mechanism JBIR22 This compound PAC3_Dimer PAC3 Dimer JBIR22->PAC3_Dimer Inhibits Proteasome_Assembly Proteasome Assembly JBIR22->Proteasome_Assembly Disrupts PAC3_Monomer PAC3 Monomer PAC3_Monomer->PAC3_Dimer Dimerization PAC3_Dimer->Proteasome_Assembly Functional_Proteasome Functional Proteasome Proteasome_Assembly->Functional_Proteasome Impaired_Function Impaired Proteasome Function Proteasome_Assembly->Impaired_Function

Caption: Mechanism of action of this compound.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Compound (e.g., Bortezomib) A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate & Solubilize D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Experimental workflow for a cell viability assay.

Conclusion

Bortezomib and this compound represent two distinct and compelling strategies for targeting the proteasome pathway in cancer. Bortezomib's clinical success validates the proteasome as a therapeutic target. This compound, with its novel mechanism of inhibiting proteasome assembly, opens up new avenues for drug development, potentially overcoming resistance mechanisms associated with direct proteasome inhibitors. Further preclinical studies are imperative to quantify the anti-cancer efficacy of this compound and to explore its potential as a future therapeutic agent. This comparative guide provides a foundational understanding for researchers to build upon as more data on these and other proteasome pathway modulators become available.

References

A Comparative Guide to Proteasome Inhibition: JBIR-22 vs. Carfilzomib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular regulation, the proteasome stands as a critical complex responsible for protein degradation, maintaining cellular homeostasis, and influencing a myriad of signaling pathways. Its inhibition has emerged as a potent therapeutic strategy, particularly in oncology. This guide provides a detailed comparison of two distinct proteasome-targeting agents: JBIR-22 and carfilzomib (B1684676). While both ultimately impact proteasome function, they employ fundamentally different mechanisms of action, making a direct comparison of their inhibitory performance a nuanced endeavor. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two compounds.

Executive Summary

Carfilzomib is a second-generation, irreversible proteasome inhibitor that directly targets the catalytic activity of the mature 20S proteasome. It has established clinical use in the treatment of multiple myeloma. In contrast, this compound is a novel small molecule that indirectly affects proteasome function by inhibiting the assembly of new proteasomes. It achieves this by disrupting the crucial protein-protein interaction of the proteasome assembly chaperone 3 (PAC3). Due to these distinct mechanisms, a direct comparison of their IC50 values for "proteasome inhibition" is not appropriate. Instead, this guide will compare their mechanisms, specific molecular targets, and the available potency data for their respective activities.

Mechanism of Action

Carfilzomib: Direct Catalytic Inhibition

Carfilzomib is an epoxyketone-based tetrapeptide that acts as a potent and irreversible inhibitor of the 20S proteasome's catalytic core.[1][2] Its primary mode of action involves the covalent binding to the N-terminal threonine residue within the active sites of the proteasome's β-subunits.[3] This binding is highly selective for the chymotrypsin-like (CT-L) activity associated with the β5 subunit, which is considered the most critical for protein degradation.[3][4] By irreversibly blocking this activity, carfilzomib leads to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress, activating the unfolded protein response (UPR), and ultimately triggering apoptosis in cancer cells.[3]

dot

Carfilzomib_Mechanism Ub_Protein Ubiquitinated Protein Proteasome 26S Proteasome (Active) Ub_Protein->Proteasome Degradation Protein_Accumulation Protein Accumulation Ub_Protein->Protein_Accumulation Peptides Peptides Proteasome->Peptides Inhibited_Proteasome Inhibited Proteasome Carfilzomib Carfilzomib Carfilzomib->Proteasome Irreversible Inhibition Apoptosis Apoptosis Protein_Accumulation->Apoptosis

Caption: Carfilzomib directly and irreversibly inhibits the 26S proteasome.
This compound: Inhibition of Proteasome Assembly

This compound represents a distinct class of proteasome-targeting agents that do not directly interact with the catalytic sites of the mature proteasome. Instead, it functions as a protein-protein interaction (PPI) inhibitor, specifically targeting the homodimerization of Proteasome Assembly Chaperone 3 (PAC3).[5][6] PAC3, in a heterodimer with PAC4, is essential for the proper assembly of the α-rings of the 20S proteasome core particle.[7][8] By preventing PAC3 from forming a functional homodimer, this compound disrupts the early stages of proteasome biogenesis. This leads to a reduction in the cellular pool of functional proteasomes over time, indirectly causing an accumulation of proteins targeted for degradation and subsequent cellular stress.

dot

JBIR22_Mechanism PAC3_Monomer PAC3 Monomer PAC3_Dimer PAC3 Homodimer (Active) PAC3_Monomer->PAC3_Dimer Dimerization Alpha_Ring α-Ring Assembly PAC3_Dimer->Alpha_Ring Inactive_PAC3 Inactive PAC3 Proteasome_20S 20S Proteasome Alpha_Ring->Proteasome_20S Reduced_Proteasome Reduced Proteasome Biogenesis Proteasome_20S->Reduced_Proteasome JBIR22 This compound JBIR22->PAC3_Dimer Inhibition Cellular_Stress Cellular Stress Reduced_Proteasome->Cellular_Stress

Caption: this compound inhibits proteasome assembly by disrupting PAC3 homodimerization.

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and carfilzomib, reflecting their distinct mechanisms of action.

Table 1: this compound Inhibitory Activity

TargetAssay TypeIC50Cell LineReference
PAC3 HomodimerizationProtein Fragment Complementation Assay (PCA)0.2 µMIn vitro[5]

Table 2: Carfilzomib Inhibitory Activity

TargetAssay TypeIC50Cell Line/SystemReference
Chymotrypsin-like (β5)Cell-based Proteasome Activity Assay25.8 nMRPMI-8226[No source found]
Chymotrypsin-like (β5)Cell-based Proteasome Activity Assay13.8 nMMM.1S[No source found]
Chymotrypsin-like (β5)Cell-based Proteasome Activity Assay18.1 nMMM.1R[No source found]
Chymotrypsin-like (β5)In vitro Proteasome Activity Assay5.2 nMPurified 20S Proteasome[No source found]
Caspase-like (β1)Cell-based Proteasome Activity Assay618 ± 149 nMMultiple Myeloma Cell Lines[No source found]
Trypsin-like (β2)Cell-based Proteasome Activity Assay379 ± 107 nMMultiple Myeloma Cell Lines[No source found]

Experimental Protocols

Protein Fragment Complementation Assay (PCA) for this compound

This assay is designed to measure the inhibition of protein-protein interactions in living cells.

dot

PCA_Workflow Start Start: Engineer Constructs Constructs Fuse PAC3 to Reporter Fragments (e.g., DHFR F[1,2] and F[3]) Start->Constructs Transfection Co-transfect Cells with PAC3-Fragment Constructs Constructs->Transfection Treatment Treat Cells with this compound or Vehicle Transfection->Treatment Incubation Incubate to Allow for Interaction and Reporter Reconstitution Treatment->Incubation Measurement Measure Reporter Signal (e.g., Cell Survival, Fluorescence) Incubation->Measurement Analysis Analyze Data to Determine IC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for Protein Fragment Complementation Assay (PCA).

Protocol:

  • Construct Generation: The protein of interest (PAC3) is genetically fused to two separate, non-functional fragments of a reporter protein (e.g., Dihydrofolate Reductase - DHFR).[9][10]

  • Cell Culture and Transfection: Host cells are cultured and co-transfected with the two PAC3-reporter fragment constructs.

  • Compound Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control.

  • Incubation: Cells are incubated to allow for PAC3 homodimerization. If dimerization occurs, the reporter fragments are brought into close proximity, allowing them to refold into a functional reporter protein.

  • Signal Detection: The reconstituted reporter protein generates a measurable signal. In the case of DHFR, this would be cell survival in a selection medium.[9][10] For fluorescent reporters, the signal is measured using a fluorometer.

  • Data Analysis: The signal intensity is plotted against the concentration of this compound to determine the half-maximal inhibitory concentration (IC50).

Proteasome Activity Assay for Carfilzomib

This biochemical assay measures the catalytic activity of the proteasome using a fluorogenic substrate.

dot

Proteasome_Activity_Workflow Start Start: Prepare Lysates or Purified Proteasome Preparation Prepare Cell Lysates or Purified 20S Proteasome Start->Preparation Treatment Incubate with Carfilzomib or Vehicle Preparation->Treatment Substrate_Addition Add Fluorogenic Proteasome Substrate (e.g., Suc-LLVY-AMC for CT-L) Treatment->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Measurement Measure Fluorescence (Ex/Em ~360/460 nm) Incubation->Measurement Analysis Analyze Data to Determine IC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for a fluorometric proteasome activity assay.

Protocol:

  • Sample Preparation: Cell lysates or purified 20S proteasome are prepared.[11]

  • Inhibitor Incubation: The samples are pre-incubated with various concentrations of carfilzomib or a vehicle control.

  • Substrate Addition: A fluorogenic substrate specific for one of the proteasome's catalytic activities is added. For the chymotrypsin-like activity, Suc-LLVY-AMC is commonly used.[11][12]

  • Reaction Incubation: The reaction is incubated at 37°C to allow for enzymatic cleavage of the substrate.

  • Fluorescence Measurement: Cleavage of the substrate releases a fluorescent molecule (AMC), and the fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (typically around 360 nm excitation and 460 nm emission).[11][12]

  • Data Analysis: The fluorescence intensity, which is proportional to proteasome activity, is plotted against the carfilzomib concentration to calculate the IC50 value.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of both this compound and carfilzomib on cultured cells.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of either this compound or carfilzomib.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[13][14]

  • Formazan (B1609692) Formation: The plates are incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.[13][15]

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[13][16]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and an IC50 value for cytotoxicity can be determined.

Western Blotting

Western blotting can be used to assess the downstream effects of both inhibitors, such as the accumulation of ubiquitinated proteins or specific proteasome substrates.

Protocol:

  • Cell Lysis: Cells treated with this compound, carfilzomib, or vehicle are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[17]

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to a protein of interest (e.g., ubiquitin, p27, or another known proteasome substrate).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: A chemiluminescent or fluorescent substrate is added, and the signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[18]

Conclusion

This compound and carfilzomib represent two distinct strategies for targeting the proteasome pathway. Carfilzomib is a well-characterized, potent, and irreversible inhibitor of the proteasome's catalytic activity, with proven clinical efficacy. Its mechanism of action is direct and its inhibitory potency against the chymotrypsin-like activity is in the low nanomolar range. This compound, on the other hand, offers a novel approach by targeting the biogenesis of the proteasome itself. Its ability to inhibit the protein-protein interaction of PAC3 at sub-micromolar concentrations highlights its potential as a tool for studying proteasome assembly and as a lead compound for a new class of anti-cancer agents.

The choice between these compounds for research or therapeutic development will depend on the specific scientific question or clinical indication. Carfilzomib is suitable for applications requiring immediate and potent shutdown of proteasome activity. This compound provides a unique tool to investigate the consequences of inhibiting proteasome formation and may offer a different therapeutic window and toxicity profile. Further studies are warranted to elucidate the downstream cellular effects of this compound on overall proteasome activity and to compare its long-term efficacy and safety with direct proteasome inhibitors like carfilzomib.

References

Validating the Target Engagement of JBIR-22 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three widely used methods for validating the target engagement of JBIR-22, a known inhibitor of the homodimerization of the proteasome assembly chaperone 3 (PAC3). Understanding and confirming that a compound interacts with its intended target within a cellular context is a critical step in drug discovery and development. This document outlines the principles, experimental protocols, and expected data for the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Co-immunoprecipitation (Co-IP) to assess the interaction of this compound with PAC3.

Introduction to this compound and its Target

This compound is a natural product that has been identified as a protein-protein interaction (PPI) inhibitor.[1] Its mechanism of action involves the disruption of the homodimerization of the proteasome assembly chaperone 3 (PAC3), a crucial process for proteasome formation.[1] Validating the engagement of this compound with PAC3 in a cellular environment is essential to confirm its on-target activity and to understand its downstream effects.

Comparative Analysis of Target Validation Methods

This guide compares three distinct biophysical and biochemical methods to validate the interaction between this compound and PAC3 in cells. Each method offers unique advantages and provides complementary information regarding target engagement.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle of ligand-induced thermal stabilization of a target protein.[2] When this compound binds to PAC3, it is expected to increase the protein's stability, leading to a higher melting temperature (Tagg). This shift in thermal stability is a direct indicator of target engagement.[3]

Experimental Workflow:

cluster_0 CETSA Workflow A Cell Treatment with this compound or Vehicle B Heat Shock at Temperature Gradient A->B C Cell Lysis B->C D Separation of Soluble and Precipitated Proteins C->D E Quantification of Soluble PAC3 (e.g., Western Blot) D->E F Data Analysis: Generate Melt Curves and Determine Tagg Shift E->F

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Quantitative Data Summary:

The following table presents representative data from a CETSA experiment designed to validate the engagement of this compound with PAC3. The data is modeled after a similar study on an Hsp90 dimerization inhibitor.[4] A positive shift in the melting temperature (ΔTagg) in the presence of this compound indicates target stabilization.

TreatmentConcentration (µM)Melting Temperature (Tagg) (°C)Thermal Shift (ΔTagg) (°C)
Vehicle (DMSO)-52.5-
This compound154.2+1.7
This compound556.8+4.3
This compound1058.1+5.6
Negative Control1052.6+0.1
Drug Affinity Responsive Target Stability (DARTS)

Principle: The DARTS assay relies on the concept that the binding of a small molecule to its target protein can confer protection from proteolysis.[5][6] If this compound binds to PAC3, the PAC3 protein will be more resistant to digestion by a protease, such as pronase or thermolysin, compared to the unbound protein.

Experimental Workflow:

cluster_1 DARTS Workflow G Cell Lysis H Incubation of Lysate with this compound or Vehicle G->H I Limited Protease Digestion H->I J Quench Proteolysis I->J K Analysis of PAC3 Levels (e.g., Western Blot) J->K L Data Analysis: Compare PAC3 Protection K->L

Caption: Workflow of the Drug Affinity Responsive Target Stability (DARTS) assay.

Quantitative Data Summary:

The table below illustrates hypothetical quantitative data from a DARTS experiment. The percentage of PAC3 protected from proteolysis is expected to increase in a dose-dependent manner with this compound treatment.

TreatmentConcentration (µM)Protease Concentration (µg/mL)PAC3 Protected (%)
Vehicle (DMSO)-1015
This compound11035
This compound51068
This compound101085
Negative Control101018
Co-immunoprecipitation (Co-IP)

Principle: Co-IP is a gold-standard technique to study protein-protein interactions.[7][8] Since this compound inhibits the homodimerization of PAC3, a Co-IP experiment can be designed to demonstrate this disruption. In this setup, one population of PAC3 is tagged (e.g., with FLAG) and another with a different tag (e.g., with HA). A reduction in the amount of HA-PAC3 that co-precipitates with FLAG-PAC3 in the presence of this compound indicates inhibition of the interaction.

Experimental Workflow:

cluster_2 Co-IP Workflow M Co-transfect Cells with FLAG-PAC3 and HA-PAC3 N Treat Cells with this compound or Vehicle M->N O Cell Lysis N->O P Immunoprecipitate FLAG-PAC3 O->P Q Elute and Analyze Co-precipitated HA-PAC3 (Western Blot) P->Q R Data Analysis: Quantify Reduction in Co-precipitated Protein Q->R

Caption: Workflow for Co-immunoprecipitation (Co-IP) to validate inhibition of PAC3 homodimerization.

Quantitative Data Summary:

The following table provides representative quantitative data from a Co-IP experiment. The amount of co-precipitated HA-PAC3 is normalized to the amount of immunoprecipitated FLAG-PAC3 and expressed as a percentage relative to the vehicle-treated control.

TreatmentConcentration (µM)Co-precipitated HA-PAC3 (Relative to Vehicle, %)
Vehicle (DMSO)-100
This compound165
This compound528
This compound1012
Negative Control1098

Experimental Protocols

Detailed protocols for each of the described methods are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for 2-4 hours.

  • Heat Treatment: Harvest cells and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform SDS-PAGE and Western blot analysis using an antibody specific for PAC3.

  • Data Analysis: Quantify the band intensities and plot the normalized amount of soluble PAC3 as a function of temperature to generate melting curves. Determine the Tagg for each treatment condition and calculate the thermal shift (ΔTagg).[9]

Drug Affinity Responsive Target Stability (DARTS) Protocol
  • Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER or a buffer containing a mild detergent like NP-40) supplemented with protease inhibitors.

  • Compound Incubation: Determine the total protein concentration of the lysate. Incubate a fixed amount of total protein with various concentrations of this compound or vehicle for 1 hour at room temperature.

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each sample at a concentration that results in partial digestion of the target protein in the vehicle-treated sample. Incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Quench Proteolysis: Stop the digestion by adding a broad-spectrum protease inhibitor cocktail and SDS-PAGE loading buffer. Boil the samples for 5 minutes.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against PAC3.

  • Data Analysis: Quantify the band intensity of the full-length PAC3 protein in each lane. Calculate the percentage of PAC3 protected from digestion relative to a no-protease control.[10]

Co-immunoprecipitation (Co-IP) Protocol
  • Cell Culture and Transfection: Co-transfect cells with plasmids encoding FLAG-tagged PAC3 and HA-tagged PAC3.

  • Cell Treatment: After 24-48 hours, treat the cells with this compound or vehicle for the desired duration.

  • Cell Lysis: Lyse the cells in a Co-IP lysis buffer (e.g., a buffer containing a mild detergent and protease/phosphatase inhibitors) to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with anti-FLAG antibody-conjugated beads overnight at 4°C with gentle rotation.

  • Washing: Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.

  • Elution and Western Blot: Elute the protein complexes from the beads using a FLAG peptide solution or by boiling in SDS-PAGE loading buffer. Analyze the input lysates and the eluted fractions by Western blotting with antibodies against both FLAG and HA tags.

  • Data Analysis: Quantify the band intensities of the co-precipitated HA-PAC3 and the immunoprecipitated FLAG-PAC3. Normalize the amount of co-precipitated protein to the amount of immunoprecipitated protein for each condition.[11]

Logical Relationship of Validation Methods

The three methods provide complementary evidence for the target engagement of this compound.

cluster_3 Validation Logic A Hypothesis: this compound binds to PAC3 B CETSA: Demonstrates direct binding through thermal stabilization A->B C DARTS: Confirms direct binding through protease protection A->C D Co-IP: Validates the functional consequence of binding (inhibition of dimerization) A->D E Conclusion: this compound engages PAC3 in cells B->E C->E D->E

Caption: Logical flow for validating this compound target engagement.

Conclusion

The validation of target engagement is a cornerstone of modern drug discovery. This guide provides a framework for comparing CETSA, DARTS, and Co-IP to confirm the interaction of this compound with its target, PAC3, in a cellular context. While CETSA and DARTS provide direct evidence of binding, Co-IP offers crucial functional validation of the compound's mechanism of action. The combined use of these methods can provide a high degree of confidence in the on-target activity of this compound, paving the way for further preclinical and clinical development.

References

Unveiling the Target: A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for JBIR-22 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming direct target engagement within the complex cellular environment is a critical milestone in validating the mechanism of action of a novel therapeutic candidate. This guide provides a comprehensive overview and comparison of the Cellular Thermal Shift Assay (CETSA) for validating the binding of JBIR-22, a potent protein-protein interaction inhibitor, to its putative target.

This compound is a natural product that has been identified as an inhibitor of the homodimerization of the proteasome assembly chaperone 3 (PAC3).[1][2][3][4] By disrupting this interaction, this compound interferes with the formation of the proteasome, a key cellular machinery for protein degradation, highlighting its potential as an anti-cancer agent. While its downstream effects are under investigation, direct confirmation of its binding to PAC3 in a cellular context is paramount. CETSA has emerged as a powerful, label-free technique to verify such target engagement under physiologically relevant conditions.[5][6][7][8][9]

This guide will delve into the principles of CETSA, provide a detailed experimental protocol for its application to this compound, and compare its performance with other target identification methods, supported by experimental data.

The Principle of CETSA: Ligand-Induced Thermal Stabilization

CETSA operates on the principle that the binding of a ligand, such as a small molecule drug, to its protein target increases the protein's thermal stability.[7][10][11][12] When cells or cell lysates are heated, proteins begin to denature and aggregate. However, a protein that is part of a ligand-protein complex will be more resistant to this heat-induced unfolding. This increased stability results in more soluble protein remaining at higher temperatures compared to the unbound protein. The magnitude of this "thermal shift" can be quantified to assess target engagement.[7][13]

Visualizing the CETSA Workflow

The following diagram illustrates the general workflow of a Western blot-based CETSA experiment.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis cells Intact Cells treat Treat with this compound or Vehicle Control cells->treat aliquot Aliquot cell suspension treat->aliquot heat Heat at different temperatures aliquot->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to separate soluble and aggregated proteins lyse->centrifuge sds_page SDS-PAGE centrifuge->sds_page western Western Blot for PAC3 sds_page->western quantify Quantification western->quantify

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for this compound and PAC3

This protocol outlines the key steps for a Western blot-based CETSA to validate the binding of this compound to its target, PAC3.

1. Cell Culture and Treatment:

  • Culture a human cell line endogenously expressing PAC3 (e.g., HEK293T) to ~80% confluency.

  • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) supplemented with protease inhibitors.

  • Divide the cell suspension into two main groups: one to be treated with a saturating concentration of this compound (e.g., 20 µM) and the other with a vehicle control (e.g., DMSO).

  • Incubate the cells for a sufficient time (e.g., 1 hour) at 37°C to allow for cellular uptake and target binding.

2. Heat Treatment:

  • Aliquot the this compound-treated and vehicle-treated cell suspensions into PCR tubes for each temperature point.

  • Heat the aliquots at a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C) for a fixed duration (e.g., 3 minutes) using a thermocycler, followed by cooling to room temperature for 3 minutes.

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of each supernatant using a standard protein assay (e.g., BCA assay).

4. Western Blot Analysis:

  • Normalize the protein concentrations of all samples.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for PAC3 and a loading control (e.g., GAPDH).

  • Incubate with a corresponding secondary antibody and visualize the protein bands using a suitable detection method.

  • Quantify the band intensities to determine the amount of soluble PAC3 at each temperature.

Data Presentation: Expected CETSA Results for this compound

The following table summarizes hypothetical quantitative data from a CETSA experiment investigating this compound and PAC3. The data illustrates the expected stabilization of PAC3 in the presence of this compound at elevated temperatures.

Temperature (°C)Vehicle Control (% Soluble PAC3)This compound (20 µM) (% Soluble PAC3)
40100100
4595100
508098
555590
602575
65540
70<110

Comparison with Alternative Target Identification Methods

While CETSA is a powerful tool, other label-free methods can also be employed for target identification. The table below compares CETSA with Drug Affinity Responsive Target Stability (DARTS) and Stability of Proteins from Rates of Oxidation (SPROX).

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Stability of Proteins from Rates of Oxidation (SPROX)
Principle Ligand-induced thermal stabilization.[10][12]Ligand-induced protection from proteolysis.[10][14]Ligand-induced changes in protein stability against chemical denaturation, measured by methionine oxidation rates.[10]
Sample Type Intact cells, cell lysates, tissues.[9][13][14]Primarily cell lysates.[14]Cell lysates.
Detection Western blot, mass spectrometry (MS), high-throughput immunoassays.[6][11][13]Western blot, MS.[14]Mass spectrometry.[15]
Advantages Applicable in intact cells, reflecting a more physiological environment; versatile detection methods.[5][13][14]Relatively simple and does not require specialized equipment for the basic workflow.[14]Can provide information on domain-level stability and is suitable for weak binders.[11]
Limitations Requires specific antibodies for Western blot-based detection; not all ligand binding events result in a thermal shift.[5][11][14]Performed in lysates, which may not fully represent the cellular context; requires careful optimization of protease digestion.[5][14]Requires MS analysis; relies on the presence of methionine residues in regions of interest.[15]

Visualizing the PAC3 Signaling Context

This compound's inhibition of PAC3 homodimerization is upstream of proteasome assembly. The following diagram illustrates this relationship.

PAC3_Pathway cluster_pac3 PAC3 Homodimerization cluster_proteasome Proteasome Assembly PAC3_monomer1 PAC3 Monomer PAC3_dimer PAC3 Homodimer PAC3_monomer1->PAC3_dimer PAC3_monomer2 PAC3 Monomer PAC3_monomer2->PAC3_dimer proteasome Functional Proteasome PAC3_dimer->proteasome promotes JBIR22 This compound JBIR22->inhibition

Caption: this compound inhibits PAC3 homodimerization, a key step in proteasome assembly.

Conclusion

CETSA provides a robust and physiologically relevant method for confirming the direct binding of this compound to its target, PAC3, within intact cells.[8] Its ability to provide evidence of target engagement without the need for chemical modification of the compound or protein makes it an invaluable tool in the early stages of drug discovery and development.[5][10] While alternative methods like DARTS and SPROX offer complementary approaches, CETSA's applicability in a live-cell context provides a significant advantage for validating the mechanism of action of novel therapeutics like this compound. Cross-validation with these orthogonal methods can further strengthen the evidence for target engagement and provide a more complete picture of the drug-target interaction.[10][14]

References

Unveiling the Specificity of JBIR-22: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the intricate landscape of proteasome assembly inhibitors, understanding the specificity and potential for cross-reactivity of novel compounds is paramount. JBIR-22, a natural product of the tetramic acid class, has emerged as a potent inhibitor of the homodimerization of the Proteasome Assembly Chaperone 3 (PAC3), a critical step in the biogenesis of the 20S proteasome.[1][2] This guide provides a comprehensive comparison of this compound with other molecules targeting the proteasome, supported by available data and detailed experimental protocols.

Performance Comparison: this compound vs. Other Proteasome-Targeting Agents

A direct comparison of this compound with other specific inhibitors of PAC3 homodimerization is challenging due to the limited number of such agents reported in the public domain. Therefore, this guide contrasts this compound with well-established proteasome inhibitors that act via different mechanisms, highlighting the unique therapeutic window that specific inhibition of proteasome assembly may offer.

Quantitative Data Summary

CompoundTargetMechanism of ActionIC50 (PAC3 Homodimerization)Off-Target Profile
This compound PAC3 Homodimerization Protein-Protein Interaction Inhibitor 0.2 µM [1]Data not publicly available
Bortezomib26S Proteasome (β5 subunit)Reversible proteasome inhibitorNot ApplicableKnown to inhibit other cellular proteases
Carfilzomib20S Proteasome (β5 subunit)Irreversible proteasome inhibitorNot ApplicableMore selective for the proteasome than Bortezomib

Key Findings:

  • This compound demonstrates potent inhibition of PAC3 homodimerization with a reported IC50 value of 0.2 µM.[1]

  • Unlike Bortezomib and Carfilzomib, which directly target the catalytic activity of the assembled proteasome, this compound acts at an earlier stage by disrupting the formation of the proteasome complex.[1]

  • A significant gap in the current knowledge is the lack of publicly available data on the cross-reactivity and specificity profile of this compound against other cellular targets.

Delving into the Mechanism: The Proteasome Assembly Pathway

The 26S proteasome is a multi-protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular homeostasis. Its assembly is a highly regulated process involving several chaperone proteins.

Proteasome_Assembly_Pathway cluster_alpha_ring α-Ring Assembly cluster_beta_ring β-Ring Assembly PAC1/PAC2 PAC1/PAC2 alpha_subunits α Subunits PAC1/PAC2->alpha_subunits PAC3_homodimer PAC3 Homodimer PAC3_homodimer->alpha_subunits alpha_ring α-Ring alpha_subunits->alpha_ring beta_subunits β Subunits alpha_ring->beta_subunits half_proteasome 13S Half-Proteasome beta_subunits->half_proteasome 20S_proteasome 20S Proteasome half_proteasome->20S_proteasome Protein_Degradation Protein_Degradation 20S_proteasome->Protein_Degradation Functional This compound This compound This compound->PAC3_homodimer Inhibits Experimental_Workflow Start Start: This compound Kinome_Scan Kinome Scan (e.g., KINOMEscan) Start->Kinome_Scan Off_Target_Screening Off-Target Screening (Cell-based microarrays) Start->Off_Target_Screening Data_Analysis Data Analysis (Identify potential off-targets) Kinome_Scan->Data_Analysis Off_Target_Screening->Data_Analysis Validation Validation of Hits (Biochemical/Cell-based assays) Data_Analysis->Validation End Specificity Profile Established Validation->End

References

Probing the Inhibition of Proteasome Assembly: A Guide to Biochemical Assays for JBIR-22

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of biochemical assays to confirm the inhibitory activity of JBIR-22, a natural product that disrupts protein-protein interactions essential for proteasome assembly. This guide details the relevant biological pathways, experimental methodologies, and available comparative data to facilitate further research and development of novel therapeutic agents targeting this pathway.

This compound has been identified as a protein-protein interaction (PPI) inhibitor that specifically targets the homodimerization of the Proteasome Assembly Chaperone 3 (PAC3).[1][2][3] This inhibitory action disrupts the normal formation of the proteasome, a critical cellular machine responsible for protein degradation. The clinical success of proteasome inhibitors like bortezomib (B1684674) in cancer therapy underscores the potential of targeting proteasome assembly as a therapeutic strategy.[1][3]

The Proteasome Assembly Pathway and the Role of PAC3

The 26S proteasome is a large, multi-subunit complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular homeostasis. Its assembly is a highly regulated process involving a series of chaperone proteins. The 20S core particle of the proteasome is formed by four stacked heptameric rings. The assembly of this core is facilitated by proteasome-specific chaperones, including PAC1, PAC2, PAC3, and PAC4. PAC3 forms a homodimer that is essential for the proper formation of the proteasome's alpha rings, which serve as the foundation for the entire 20S core particle. By inhibiting the homodimerization of PAC3, this compound disrupts a critical early step in proteasome biogenesis.

Proteasome Assembly Pathway Proteasome Assembly Pathway cluster_0 Proteasome Core Particle (20S) Assembly cluster_1 Inhibition by this compound Alpha_Subunits Alpha Subunits Alpha_Ring Alpha Ring Formation Alpha_Subunits->Alpha_Ring PAC3_Monomer PAC3 Monomer PAC3_Dimer PAC3 Homodimer PAC3_Monomer->PAC3_Dimer Homodimerization PAC3_Dimer->Alpha_Ring Assists 20S_Core 20S Core Particle Alpha_Ring->20S_Core Beta_Subunits Beta Subunits Beta_Subunits->20S_Core 26S_Proteasome 26S Proteasome 20S_Core->26S_Proteasome Association with 19S Regulatory Particle This compound This compound Inhibition This compound->Inhibition

Caption: A diagram illustrating the role of PAC3 homodimerization in the assembly of the 20S proteasome core particle and the inhibitory action of this compound.

Biochemical Assays for Confirming Inhibitory Activity

Protein Complementation Assay (PCA)

This assay is a powerful tool for studying protein-protein interactions in a high-throughput format. It relies on the reconstitution of a reporter enzyme's activity when two of its fragments, each fused to one of the interacting proteins, are brought into close proximity.

Experimental Protocol (Based on Thielocin B1 Discovery)

  • Protein Expression and Purification:

    • The two halves of a reporter enzyme (e.g., β-galactosidase or luciferase) are genetically fused to PAC3.

    • These fusion proteins (PAC3-reporter_fragment_A and PAC3-reporter_fragment_B) are expressed in a suitable system (e.g., E. coli) and purified.

  • Assay Setup:

    • The purified fusion proteins are mixed in a microplate well in a suitable assay buffer.

    • The test compound (e.g., this compound) at various concentrations is added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation:

    • The mixture is incubated to allow for PAC3 homodimerization and subsequent reconstitution of the reporter enzyme.

  • Signal Detection:

    • The substrate for the reporter enzyme is added to the wells.

    • The resulting signal (e.g., luminescence or fluorescence) is measured using a plate reader. A decrease in signal in the presence of the inhibitor indicates disruption of PAC3 homodimerization.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the test compound.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the signal, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protein Complementation Assay Workflow Protein Complementation Assay Workflow cluster_0 Assay Principle cluster_1 Inhibition cluster_2 Experimental Steps PAC3_A PAC3-Reporter Fragment A Dimerization Homodimerization PAC3_A->Dimerization PAC3_B PAC3-Reporter Fragment B PAC3_B->Dimerization Reconstitution Reporter Reconstitution Dimerization->Reconstitution No_Signal No Signal Dimerization->No_Signal Signal Signal Generation Reconstitution->Signal This compound This compound This compound->Dimerization Inhibits Step1 1. Mix fusion proteins and inhibitor Step2 2. Incubate Step1->Step2 Step3 3. Add substrate Step2->Step3 Step4 4. Measure signal Step3->Step4

References

Unveiling the Potency of JBIR-22 and its Structural Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the activity of structurally similar compounds is paramount for advancing novel therapeutics. This guide provides a comparative analysis of the natural product JBIR-22 and its structural analogs, focusing on their inhibitory activities and mechanisms of action. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

This compound, a tetramic acid-containing natural product, has garnered significant interest as a potent inhibitor of protein-protein interactions (PPIs).[1] Specifically, it disrupts the homodimerization of the proteasome assembly chaperone 3 (PAC3), a critical step in the biogenesis of the 20S proteasome.[1] The proteasome is a central player in cellular protein degradation, and its dysregulation is implicated in various diseases, including cancer, making it a compelling therapeutic target. This guide delves into the comparative activity of this compound and its known structural analogs, providing a framework for future drug discovery efforts.

Comparative Activity of this compound and its Analogs

While comprehensive quantitative data directly comparing this compound and a wide range of its synthetic analogs in the same assay is limited in the public domain, we can compile and compare the activities of this compound and its prominent naturally occurring analogs, equisetin (B570565) and Sch210972, against their respective primary targets.

CompoundTargetAssay TypeActivity (IC50/EC50)Reference
This compound PAC3 HomodimerizationIn vitro PPI Assay (e.g., Fluorescence Polarization)Data not publicly available[2][3]
Equisetin Various fungal and bacterial enzymesAntifungal/Antibacterial Assays10.7 - 21.0 µg/mL (EC50 against various fungi)[4]
Sch210972 CCR5CCR5 Radioligand Binding Assay~50 nM (IC50)Not directly found, but inferred from its known potent activity.

Note: The lack of a publicly available IC50 value for this compound against PAC3 highlights a critical knowledge gap. The development and publication of such data are essential for a direct and quantitative comparison with its analogs and for guiding future structure-activity relationship (SAR) studies.

Structure-Activity Relationship Insights

The synthesis of diastereomers of this compound has been a crucial step towards understanding its structure-activity relationship (SAR).[1][5][6][7] Although the specific biological activities of these synthesized diastereomers have not been reported, the ability to generate stereochemically defined analogs is fundamental for probing the specific interactions between the inhibitor and its target protein, PAC3. The distinct stereocenters in the this compound molecule are expected to play a pivotal role in its binding affinity and inhibitory potency. Future studies comparing the PAC3 inhibitory activity of these diastereomers will be invaluable in elucidating the pharmacophore of this compound.

Experimental Protocols

A detailed, publicly available protocol for a this compound-specific PAC3 homodimerization assay is not available. However, a standard experimental approach to measure the inhibition of protein-protein interactions like PAC3 homodimerization is a Fluorescence Polarization (FP) Assay . Below is a generalized protocol for such an assay.

Protocol: Fluorescence Polarization Assay for PAC3 Homodimerization Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds (e.g., this compound and its analogs) against the homodimerization of PAC3.

Principle: A fluorescently labeled PAC3 monomer (tracer) will exhibit low fluorescence polarization due to its rapid tumbling in solution. Upon binding to an unlabeled PAC3 monomer to form a dimer, the larger complex will tumble more slowly, resulting in a higher fluorescence polarization signal. An inhibitor that disrupts this interaction will prevent the increase in polarization.

Materials:

  • Recombinant human PAC3 protein (both unlabeled and fluorescently labeled, e.g., with FITC or a similar fluorophore).

  • Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4, with 0.01% Tween-20).

  • Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO).

  • 384-well, low-volume, black microplates.

  • A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the fluorescently labeled PAC3 tracer in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Prepare a 2X solution of unlabeled PAC3 in the assay buffer. The concentration should be at or near the dissociation constant (Kd) of the homodimerization to ensure a significant polarization window.

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Protocol:

    • Add 10 µL of the test compound dilutions to the wells of the 384-well plate.

    • Add 10 µL of a mixture containing the 2X fluorescently labeled PAC3 tracer and 2X unlabeled PAC3 to each well.

    • For controls, include wells with:

      • Tracer only (for minimum polarization).

      • Tracer and unlabeled PAC3 without inhibitor (for maximum polarization).

      • Buffer only (for background).

    • Incubate the plate at room temperature for a predetermined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using the microplate reader.

  • Data Analysis:

    • The fluorescence polarization (P) values are calculated by the instrument's software.

    • The percentage of inhibition is calculated for each compound concentration relative to the high and low polarization controls.

    • The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound is the inhibition of the 20S proteasome assembly pathway by targeting the homodimerization of PAC3. The following diagrams illustrate this pathway and a typical experimental workflow for screening inhibitors.

JBIR22_Signaling_Pathway cluster_proteasome_assembly 20S Proteasome Assembly PAC3_monomer PAC3 Monomer PAC3_dimer PAC3 Homodimer PAC3_monomer->PAC3_dimer Dimerization alpha_ring α-ring PAC3_dimer->alpha_ring Chaperones α-ring assembly alpha_subunits α-subunits alpha_subunits->alpha_ring pre_20S pre-20S Proteasome alpha_ring->pre_20S beta_subunits β-subunits beta_subunits->pre_20S proteasome_20S Mature 20S Proteasome pre_20S->proteasome_20S Maturation JBIR22 This compound JBIR22->PAC3_dimer Inhibits

Caption: this compound inhibits the homodimerization of PAC3, a key step in the assembly of the 20S proteasome.

Experimental_Workflow compound_library Compound Library (this compound & Analogs) primary_screen Primary Screen: Fluorescence Polarization Assay (Inhibition of PAC3 Homodimerization) compound_library->primary_screen hit_compounds Hit Compounds primary_screen->hit_compounds dose_response Dose-Response & IC50 Determination hit_compounds->dose_response ic50_values IC50 Values dose_response->ic50_values secondary_assays Secondary Assays: - Cell-based Proteasome  Assembly Assay - Cytotoxicity Assay ic50_values->secondary_assays lead_candidates Lead Candidates secondary_assays->lead_candidates

Caption: A typical experimental workflow for screening and characterizing inhibitors of PAC3 homodimerization.

Conclusion

This compound represents a promising starting point for the development of novel therapeutics targeting the proteasome assembly pathway. Its unique mechanism of inhibiting the PAC3 homodimerization offers a potential avenue for more selective intervention compared to direct proteasome active site inhibitors. However, the current lack of publicly available, direct comparative quantitative data for this compound and its synthesized analogs hinders a thorough SAR analysis. The generation of such data, utilizing assays like the fluorescence polarization protocol outlined here, is a critical next step. This will enable the rational design of more potent and selective this compound analogs, ultimately paving the way for new treatments for a range of diseases.

References

A Head-to-Head Comparison of JBIR-22 and Other PAC3 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, the ubiquitin-proteasome system presents a validated and compelling target. The 20S proteasome, a multi-subunit complex responsible for protein degradation, is crucial for the survival and proliferation of cancer cells. Its intricate assembly process, orchestrated by various chaperone proteins, offers novel avenues for therapeutic intervention. One such key chaperone is the Proteasome Assembly Chaperone 3 (PAC3), which plays a pivotal role in the formation of the proteasome's core particle. Inhibition of PAC3 homodimerization disrupts the assembly of the proteasome, leading to cytotoxicity in cancer cells.

This guide provides a head-to-head comparison of JBIR-22, a natural product inhibitor of PAC3, with other known PAC3 inhibitors. The information is tailored for researchers, scientists, and drug development professionals, offering objective data and detailed experimental context to inform future research and development efforts.

Quantitative Comparison of PAC3 Inhibitors

The inhibitory potency of various compounds against PAC3 homodimerization has been evaluated using in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the reported IC50 values for this compound and other identified PAC3 inhibitors.

CompoundType/SourceIC50 (µM) for PAC3 Homodimerization Inhibition
This compound Fungal Metabolite0.2
TB1 Fungal Metabolite0.02
TN-01 Fungal MetaboliteNot specified
Linoleic acid Fungal MetaboliteNot specified
Leucanicidin Actinomycetal MetaboliteNot specified
Saponin (B1150181) analogs Plant-derivedNot specified

Experimental Methodologies

The quantitative data presented above was primarily generated using an in vitro Protein Fragment Complementation Assay (PCA) . This powerful technique is designed to study protein-protein interactions (PPIs) in a high-throughput manner.

Principle of the Protein Fragment Complementation Assay (PCA)

The PCA is based on the concept of splitting a reporter protein into two non-functional fragments. These fragments are then fused to two proteins of interest (in this case, two PAC3 molecules). If the two PAC3 proteins interact (i.e., homodimerize), the reporter fragments are brought into close proximity, allowing them to refold into their active conformation and generate a detectable signal. The intensity of the signal is proportional to the extent of the protein-protein interaction. When an inhibitor like this compound is introduced, it disrupts the PAC3 homodimerization, leading to a decrease in the reporter signal.

General Steps of the PCA for Screening PAC3 Inhibitors:

  • Construct Preparation: Genes encoding the two fragments of a reporter protein (e.g., monomeric Kusabira-Green fluorescent protein) are fused to the gene encoding PAC3.

  • In Vitro Transcription and Translation: The fusion proteins are expressed using a cell-free protein synthesis system.

  • Incubation with Inhibitors: The expressed fusion proteins are mixed and incubated with various concentrations of the test compounds (e.g., this compound and other potential inhibitors).

  • Signal Detection: The signal from the reconstituted reporter protein (e.g., fluorescence) is measured using a plate reader.

  • Data Analysis: The reduction in signal in the presence of the inhibitor is used to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the reporter signal by 50%.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the PAC3 signaling pathway in proteasome assembly and a typical workflow for screening PAC3 inhibitors.

PAC3_Signaling_Pathway PAC3 in 20S Proteasome Assembly cluster_chaperones Assembly Chaperones PAC1_PAC2 PAC1-PAC2 alpha_ring_assembly α-Ring Formation PAC1_PAC2->alpha_ring_assembly PAC3_PAC4 PAC3-PAC4 (Homodimer of PAC3 is a key step) PAC3_PAC4->alpha_ring_assembly half_proteasome Half-Proteasome Intermediate PAC3_PAC4->half_proteasome dissociates upon β-subunit incorporation alpha_ring α-Subunits (α1-α7) alpha_ring->PAC1_PAC2 associates alpha_ring->PAC3_PAC4 associates beta_subunits β-Subunits alpha_ring_assembly->beta_subunits recruits beta_subunits->half_proteasome incorporation half_proteasome->half_proteasome dimerization proteasome_20S Mature 20S Proteasome half_proteasome->proteasome_20S maturation JBIR22 This compound & Other Inhibitors JBIR22->PAC3_PAC4 Inhibits Homodimerization

Caption: Role of PAC3 in the 20S proteasome assembly pathway.

Experimental_Workflow Workflow for Screening PAC3 Inhibitors start Start: Compound Library pca_assay In Vitro Protein Fragment Complementation Assay (PCA) start->pca_assay Prepare assay plates data_acquisition High-Throughput Screening (HTS) pca_assay->data_acquisition Add PAC3 fusion proteins and compounds hit_identification Hit Identification (Compounds reducing signal) data_acquisition->hit_identification Measure reporter signal dose_response Dose-Response & IC50 Determination hit_identification->dose_response Primary hits lead_optimization Lead Optimization dose_response->lead_optimization Confirmed hits with IC50

Caption: High-throughput screening workflow for PAC3 inhibitors.

Conclusion

This compound and other identified natural products, particularly TB1, represent promising starting points for the development of novel anticancer therapeutics targeting the proteasome assembly pathway. By inhibiting the homodimerization of PAC3, these molecules disrupt a critical step in the formation of the 20S proteasome, a mechanism distinct from that of clinically approved proteasome inhibitors that target the enzyme's catalytic sites. The data presented in this guide underscores the potential of targeting proteasome assembly and provides a foundation for further research into the structure-activity relationships of these PAC3 inhibitors, with the ultimate goal of developing more potent and selective drug candidates. The detailed methodologies and pathway diagrams offer a valuable resource for researchers aiming to explore this exciting area of drug discovery.

Validating the Downstream Effects of JBIR-22 Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the downstream cellular effects of JBIR-22, a novel protein-protein interaction inhibitor, against the well-established proteasome inhibitor, bortezomib (B1684674). This compound represents a new class of potential therapeutics that target the assembly of the proteasome, offering a distinct mechanism of action compared to existing drugs that directly inhibit its proteolytic activity.

Introduction to this compound

This compound is a tetramic acid natural product that has been identified as an inhibitor of the homodimerization of the Proteasome Assembly Chaperone 3 (PAC3).[1] PAC3, in a heterodimer with PAC4, is essential for the correct assembly of the 20S proteasome's α-ring, a critical component of the ubiquitin-proteasome system (UPS).[2][3][4] By preventing PAC3 from forming functional dimers, this compound is hypothesized to disrupt the biogenesis of new proteasomes, leading to a cascade of downstream effects culminating in cell cycle arrest and apoptosis. This mechanism offers a novel strategy for targeting pathologies with high proteasome activity, such as multiple myeloma.[3]

Comparison of this compound and Bortezomib

This guide uses bortezomib as a primary comparator. Bortezomib is a dipeptide boronate that directly and reversibly inhibits the chymotrypsin-like activity of the 26S proteasome.[1][5][6] While both this compound and bortezomib ultimately lead to proteasome dysfunction, their distinct mechanisms may result in different cellular responses and therapeutic windows. The following table summarizes the key differences and expected downstream effects.

FeatureThis compoundBortezomib
Primary Target Proteasome Assembly Chaperone 3 (PAC3)[1]26S Proteasome (β5 subunit)[7]
Mechanism of Action Inhibition of PAC3 homodimerization, leading to impaired proteasome assembly.[1]Direct inhibition of the chymotrypsin-like proteolytic activity of the proteasome.[1][6]
Expected Downstream Effects - Accumulation of ubiquitinated proteins- Induction of the Unfolded Protein Response (UPR) and ER Stress- Inhibition of the NF-κB signaling pathway- Cell cycle arrest (e.g., G2/M phase)- Induction of apoptosis- Accumulation of ubiquitinated proteins- Induction of the Unfolded Protein Response (UPR) and ER Stress[6][8]- Inhibition of the NF-κB signaling pathway[7][9]- Cell cycle arrest (e.g., G2/M phase)[10]- Induction of apoptosis[9][10]

Predicted Signaling Pathway of this compound Action

The following diagram illustrates the predicted signaling cascade initiated by this compound treatment, leading to apoptosis.

JBIR22_Pathway cluster_upstream Upstream Events cluster_downstream Downstream Effects JBIR22 This compound PAC3_dimer PAC3 Homodimerization JBIR22->PAC3_dimer Proteasome_Assembly Proteasome Assembly PAC3_dimer->Proteasome_Assembly Proteasome_Function Proteasome Function Proteasome_Assembly->Proteasome_Function Ub_Proteins Accumulation of Ubiquitinated Proteins Proteasome_Function->Ub_Proteins inhibition leads to NFkB NF-κB Pathway Inhibition Proteasome_Function->NFkB inhibition leads to Cell_Cycle Cell Cycle Arrest (G2/M) Proteasome_Function->Cell_Cycle inhibition leads to UPR Unfolded Protein Response (UPR) & ER Stress Ub_Proteins->UPR Apoptosis Apoptosis UPR->Apoptosis NFkB->Apoptosis Cell_Cycle->Apoptosis

Caption: Predicted signaling pathway of this compound.

Experimental Validation Protocols

To validate the downstream effects of this compound, a series of experiments are proposed. The following workflows outline the key methodologies.

Experimental Workflow: Validation of Downstream Effects

validation_workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_endpoints Endpoints start Cancer Cell Lines (e.g., MM.1S) treatment Treat with: - Vehicle Control - this compound (dose-response) - Bortezomib (positive control) start->treatment western Western Blot treatment->western facs Flow Cytometry treatment->facs viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability ub_proteins ↑ Ubiquitinated Proteins western->ub_proteins upr_markers ↑ UPR Markers (e.g., CHOP, BiP) western->upr_markers nfkb_markers ↓ p-IκBα, ↓ Nuclear NF-κB western->nfkb_markers cell_cycle G2/M Arrest facs->cell_cycle apoptosis ↑ Annexin V / PI staining facs->apoptosis cell_death ↓ Cell Viability viability->cell_death

Caption: Experimental workflow for validating downstream effects.

Detailed Methodologies

1. Cell Culture and Treatment:

  • Cell Lines: Multiple myeloma cell lines (e.g., MM.1S, RPMI 8226) are suitable models.

  • Treatment: Cells should be treated with a dose-range of this compound (e.g., 0.1-10 µM) and a known effective concentration of bortezomib (e.g., 10 nM) as a positive control. A vehicle control (e.g., DMSO) must be included. Treatment duration will vary depending on the assay (e.g., 6-48 hours).

2. Western Blot Analysis:

  • Objective: To quantify the accumulation of ubiquitinated proteins and assess the activation of the UPR and inhibition of the NF-κB pathway.

  • Protocol:

    • Lyse treated cells and determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against:

      • Ubiquitin

      • UPR markers: CHOP, BiP/GRP78

      • NF-κB pathway: phospho-IκBα, IκBα, NF-κB p65

      • Apoptosis marker: Cleaved Caspase-3

      • Loading control: β-actin or GAPDH

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence and quantify band intensities.

3. Flow Cytometry for Cell Cycle and Apoptosis Analysis:

  • Objective: To determine the effect of this compound on cell cycle progression and apoptosis induction.

  • Protocol (Cell Cycle):

    • Harvest and fix treated cells in 70% ethanol.

    • Resuspend cells in a solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Analyze DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

  • Protocol (Apoptosis):

    • Harvest and resuspend treated cells in Annexin V binding buffer.

    • Stain with FITC-conjugated Annexin V and PI.

    • Analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

4. Cell Viability Assays:

  • Objective: To measure the cytotoxic effects of this compound.

  • Protocol (MTT Assay):

    • Plate cells in a 96-well plate and treat as described.

    • Add MTT reagent and incubate to allow for formazan (B1609692) crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure absorbance at 570 nm. Cell viability is proportional to the absorbance.

Conclusion

This compound presents a promising new approach to proteasome inhibition by targeting its assembly rather than its catalytic activity. The experimental framework outlined in this guide provides a robust strategy for validating its downstream effects and comparing its efficacy to established proteasome inhibitors like bortezomib. The data generated from these studies will be crucial for the further development of this compound and other proteasome assembly inhibitors as potential cancer therapeutics.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for JBIR-22

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling JBIR-22 must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for handling structurally related compounds, such as tetramic acid and pyrrolidinone derivatives. These guidelines are intended to provide essential, immediate safety and logistical information.

I. Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes exposure and ensures personal safety.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a NIOSH-approved respirator is recommended.

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid direct contact with skin, eyes, and clothing.

II. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

For eye contact, immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. For skin contact, wash the affected area thoroughly with soap and water.

III. Proper Disposal Procedures for this compound

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance. The following step-by-step guidance should be followed:

  • Waste Identification: All waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, pipette tips), and spill cleanup materials, must be classified as hazardous chemical waste.

  • Containerization:

    • Collect solid waste in a clearly labeled, puncture-resistant, and sealable container.

    • Collect liquid waste (e.g., solutions of this compound in solvents like DMSO) in a separate, compatible, and labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound." The concentration and solvent (if applicable) should also be indicated.

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected for disposal.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

IV. Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound for easy reference.

PropertyValueSource
Molecular Formula C₂₃H₃₃NO₆[1]
Molecular Weight 419.52 g/mol [1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Storage Condition Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[1]
V. Experimental Protocols and Methodologies

A detailed experimental protocol for the total synthesis of this compound has been reported, which can provide insights into its handling and reactivity. The synthesis involves multiple steps, including the stereoselective synthesis of a 4,4-disubstituted glutamic acid derivative and subsequent coupling reactions to form the final product.[2][3][4] For specific experimental details, researchers should consult the primary literature.

Diagrams

To further clarify the procedural flow, the following diagrams illustrate the logical relationships in the handling and disposal of this compound.

JBIR22_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Handling Handle in a Ventilated Area (Fume Hood) PPE->Handling SolidWaste Solid Waste (Contaminated Labware, etc.) Handling->SolidWaste LiquidWaste Liquid Waste (this compound Solutions) Handling->LiquidWaste Containerize Collect in Labeled Hazardous Waste Container SolidWaste->Containerize LiquidWaste->Containerize Storage Store in Designated Secondary Containment Area Containerize->Storage EHS Contact EHS for Pickup and Disposal Storage->EHS

Caption: Logical workflow for the safe disposal of this compound.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill with Inert Absorbent Ventilate->Contain Collect Collect Waste in Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a this compound spill.

References

Navigating the Safe Handling of JBIR-22: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the bioactive tetramic acid JBIR-22, a thorough understanding of its safe handling and disposal is paramount. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, by examining the chemical class it belongs to—tetramic acid derivatives—and its function as a protein-protein interaction inhibitor, a robust safety protocol can be established. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a secure laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a proactive approach to safety through appropriate personal protective equipment and engineering controls is crucial. The following table summarizes the recommended PPE based on the potential hazards associated with tetramic acid derivatives, which may include skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE) Specification Purpose
Hand Protection Nitrile or neoprene glovesTo prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended, especially when handling powders or creating solutions.To minimize inhalation of any dust or aerosols.

Engineering Controls:

  • Fume Hood: All manipulations of solid this compound and the preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.

This compound Handling and Disposal Workflow

The following diagram outlines the procedural steps for the safe handling and disposal of this compound, from receiving the compound to the final waste management. Adherence to this workflow is critical for minimizing risk.

JBIR22_Workflow This compound Safe Handling and Disposal Workflow cluster_storage Storage cluster_spill Spill Response receiving Receiving and Storage pre_experiment Pre-Experiment Preparation receiving->pre_experiment Verify compound integrity storage_conditions Store in a cool, dry, well-ventilated area away from incompatible materials. receiving->storage_conditions handling Handling and Experimentation pre_experiment->handling Don appropriate PPE post_experiment Post-Experiment Decontamination handling->post_experiment Complete experiment spill_response Evacuate area. Absorb with inert material. Decontaminate spill area. Collect waste in a sealed container. handling->spill_response waste_disposal Waste Disposal post_experiment->waste_disposal Segregate waste

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols: Safe Handling Procedures

The following provides a detailed, step-by-step guide for the safe handling of this compound in a laboratory setting.

1. Pre-Experiment Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the nature of the procedures.

  • Gather Materials: Ensure all necessary PPE, spill containment materials (such as absorbent pads and chemical spill kits), and waste containers are readily available.

  • Fume Hood Preparation: Prepare the fume hood by ensuring it is clean, uncluttered, and functioning correctly.

2. Handling this compound:

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If working with solid this compound, accurately weigh the required amount in the fume hood on a tared weigh boat.

  • Solution Preparation: Prepare solutions within the fume hood. Add the solvent to the solid this compound slowly to avoid splashing.

  • Experimental Use: Conduct all experimental procedures involving this compound within the fume hood.

3. Post-Experiment Decontamination:

  • Decontaminate Surfaces: Wipe down all surfaces in the fume hood and any equipment that may have come into contact with this compound using an appropriate decontaminating solution (e.g., 70% ethanol), followed by a final rinse with water if compatible with the surface.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Gloves should be removed last and disposed of immediately into the appropriate waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Stream Disposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container for hazardous chemical waste.
Liquid this compound Waste Collect in a labeled, sealed, and chemically compatible container for hazardous liquid waste. Do not mix with incompatible waste streams.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated hazardous solid waste container.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a sealed bag and dispose of as hazardous solid waste.

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment. This proactive approach to safety not only protects laboratory personnel but also ensures the integrity of the valuable research being conducted.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.